Linoleic acid sodium salt
描述
属性
CAS 编号 |
822-17-3 |
|---|---|
分子式 |
C18H32O2.Na C18H32NaO2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
sodium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-; |
InChI 键 |
XDGBPYHYBRCREM-NBTZWHCOSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na] |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.[Na] |
其他CAS编号 |
822-17-3 |
Pictograms |
Irritant |
同义词 |
Telfairic Acid |
产品来源 |
United States |
Foundational & Exploratory
Linoleic Acid Sodium Salt: A Technical Guide for Researchers
CAS Number: 822-17-3
This technical guide provides an in-depth overview of linoleic acid sodium salt, a pivotal compound in various research and development fields. Tailored for researchers, scientists, and drug development professionals, this document outlines its chemical and physical properties, detailed experimental protocols for its use in cell culture, and its role in critical biochemical pathways.
Physicochemical Properties
This compound is the sodium salt of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] Its physical and chemical characteristics are crucial for its application in experimental settings. The following tables summarize its key properties.
| Identifier | Value | Source |
| CAS Number | 822-17-3 | [1][2] |
| Molecular Formula | C₁₈H₃₁NaO₂ | [2][3] |
| Molecular Weight | 302.43 g/mol | [2][3] |
| Synonyms | Sodium linoleate (B1235992), cis-9,cis-12-Octadecadienoic acid sodium salt | [1][2] |
| Property | Value | Source |
| Appearance | White to off-white or light yellow powder/crystalline solid.[3][4] | [3][4] |
| Melting Point | 191 - 193 °C.[3] Another source reports 230 °C.[5][6] | [3][5][6] |
| Boiling Point | 360.6 °C at 760 mmHg | [7][8] |
| Solubility | Soluble in ethanol (B145695).[1][8][9][10] Miscible with water.[11] Sparingly soluble in aqueous buffers; for maximum solubility, it should first be dissolved in ethanol and then diluted.[1] | [1][8][9][10][11] |
| Stability | Stable for at least one year when stored at -20°C.[1] Considered stable, but avoid reaction with oxidizing agents.[11] | [1][11] |
| Storage | Store at -20°C.[1][4][5][6][7][12] | [1][4][5][6][7][12] |
Experimental Protocols
The effective use of this compound in research, particularly in cell culture, necessitates specific preparation methods to ensure its solubility and bioavailability to cells. Due to its poor solubility in aqueous media, it is commonly complexed with fatty-acid-free bovine serum albumin (BSA).
Preparation of Linoleate-BSA Complex for Cell Culture
This protocol describes the preparation of a linoleate-BSA complex, a standard method for delivering linoleic acid to cells in culture.
Materials:
-
This compound (CAS 822-17-3)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%)
-
150 mM Sodium Chloride (NaCl) in sterile, tissue culture-grade water
-
Sterile, tissue culture-grade water
-
0.22 µm sterile syringe filters
-
Sterile conical tubes and storage vials
Procedure:
-
Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:
-
Under sterile conditions, dissolve 10 g of fatty acid-free BSA in 100 mL of sterile, tissue culture-grade water.
-
Mix gently by inversion or on a shaker at 37°C until the BSA is completely dissolved. Avoid vigorous vortexing.
-
Sterilize the 10% BSA solution by passing it through a 0.22 µm filter.
-
Store at 4°C for short-term use or -20°C for long-term storage.[11]
-
-
Preparation of 150 mM Linoleic Acid Stock Solution:
-
Weigh out 45.7 mg of this compound and place it in a sterile tube.
-
Add 1 mL of 100% ethanol to the tube.
-
Warm the solution to 37-50°C and vortex periodically until the linoleic acid is completely dissolved. This stock should be prepared fresh or stored under nitrogen at -20°C for a limited time.[11]
-
-
Complexation of Linoleate to BSA:
-
In a sterile conical tube, warm the 10% BSA solution and 150 mM NaCl at 37°C for 15-30 minutes.
-
Slowly add the linoleic acid stock solution dropwise to the BSA solution while gently swirling. A common molar ratio of linoleate to BSA is between 3:1 and 6:1.[7]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking to ensure complete complexation. The final solution should be clear.[7][11]
-
Sterile-filter the final linoleate-BSA complex solution through a 0.22 µm filter.[11]
-
Aliquots can be stored at -20°C.[11]
-
Experimental Control: A "vehicle" or "BSA-only" control is essential. This control should contain the same concentration of BSA and any solvent (e.g., ethanol) used to dissolve the linoleic acid.[11]
General Workflow for Cell Culture Supplementation
The following diagram illustrates a typical workflow for supplementing cell culture media with the prepared linoleate-BSA complex.
Signaling Pathways
Linoleic acid is a precursor to arachidonic acid (AA), a key molecule in the biosynthesis of eicosanoids.[9] Eicosanoids are signaling molecules involved in inflammation, immunity, and other physiological processes.[10] The conversion of linoleic acid to arachidonic acid and subsequently to various prostaglandins (B1171923) is a critical pathway in cellular signaling.
The Arachidonic Acid Cascade
The diagram below outlines the metabolic pathway from linoleic acid to arachidonic acid and the subsequent formation of prostaglandins.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Transcriptomic and Physiological Evidence for the Relationship between Unsaturated Fatty Acid and Salt Stress in Peanut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conjugated Linoleic Acid–Carboxymethyl Chitosan Polymeric Micelles to Improve the Solubility and Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. innospk.com [innospk.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Sodium Linoleate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium linoleate (B1235992), the sodium salt of the omega-6 essential fatty acid linoleic acid, is a bioactive lipid that modulates a multitude of cellular processes.[1][2] Its mechanism of action is complex, primarily involving its function as a signaling molecule that interacts with specific cell surface and nuclear receptors. This document provides a comprehensive technical overview of the molecular mechanisms through which sodium linoleate exerts its effects, focusing on key signaling pathways, downstream cellular responses, and quantitative data from pertinent studies. Detailed experimental protocols and visual diagrams of core pathways are provided to facilitate further research and drug development efforts.
Core Mechanisms of Action: Receptor-Mediated Signaling
Sodium linoleate's biological activities are largely mediated by its ability to bind to and activate specific receptor proteins. The most well-characterized of these are the G-protein coupled receptor 40 (GPR40) and the peroxisome proliferator-activated receptors (PPARs).[3][4]
G-Protein Coupled Receptor 40 (GPR40/FFAR1) Pathway
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a Gq-protein coupled receptor that is highly expressed in pancreatic β-cells, enteroendocrine cells, and the brain.[4][5] Linoleic acid is a natural ligand for GPR40.[4]
The activation of GPR40 by sodium linoleate initiates a canonical Gq-coupled signaling cascade:
-
Receptor Activation: Linoleate binds to GPR40, inducing a conformational change.[4]
-
Gq Protein Coupling: The activated receptor couples with the Gq alpha subunit, leading to its activation.[4][5]
-
PLC Activation: The Gq subunit activates phospholipase C (PLC).[4][5]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3-gated Ca2+ channels, triggering the release of stored calcium into the cytoplasm.[4][6] This is often followed by an influx of extracellular calcium through store-operated calcium (SOC) channels.[6]
-
PKC Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[4]
This pathway is fundamental to linoleate's role in metabolic regulation, particularly in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulating glucagon-like peptide-1 (GLP-1) release from intestinal L-cells.[4][5][7]
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[3][8] Unsaturated fatty acids, including linoleic acid, are natural ligands for all three PPAR isoforms (α, β/δ, and γ).[3][8] The PPAR signaling pathway is a classical genomic pathway that regulates gene expression.[9]
-
Ligand Binding: Linoleate enters the cell and binds to a PPAR isoform in the cytoplasm or nucleus.[8]
-
Heterodimerization: Upon ligand binding, the PPAR receptor undergoes a conformational change, releases co-repressors, and forms a heterodimer with the Retinoid X Receptor (RXR).[3][9]
-
PPRE Binding: The PPAR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][9]
-
Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of genes involved in lipid metabolism, inflammation, cell differentiation, and energy homeostasis.[3][10]
Through this mechanism, sodium linoleate can influence long-term cellular functions, such as reducing inflammation and modulating lipid uptake and oxidation.[10][11]
Other Signaling Pathways
Beyond GPR40 and PPARs, sodium linoleate influences other critical signaling cascades:
-
PI3K/Akt and ERK1/2 Signaling: In vascular endothelial cells, linoleic acid can activate both the PI3K/Akt and ERK1/2 pathways.[12] This activation contributes to the expression of pro-inflammatory molecules like vascular cell adhesion molecule-1 (VCAM-1) and the activation of the transcription factor NF-κB.[12]
-
Calcium and Peroxynitrite Signaling: Linoleic acid exposure can increase intracellular calcium and lead to the formation of peroxynitrite in endothelial cells, contributing to its proinflammatory and atherogenic effects.[13]
-
Src Kinase Activation: In gustatory cells expressing the fatty acid translocase CD36, linoleic acid induces the phosphorylation of Src-family kinases, which is linked to calcium signaling and the release of neurotransmitters.[6]
Quantitative Data Summary
The biological effects of sodium linoleate are dose-dependent. The following tables summarize quantitative data from key studies.
Table 1: Effective Concentrations of Linoleate in Cellular Assays
| Cell Type | Assay | Concentration(s) | Observed Effect | Reference(s) |
| STC-1 (enteroendocrine) | GLP-1 Secretion | 6.25 - 12.5 µM | ~4-5 fold increase in GLP-1 secretion. | [7] |
| Colorectal Cancer (LOVO, RKO) | Cytotoxicity / Apoptosis | 100 µM - 400 µM | 100-200 µM promoted proliferation; >300 µM inhibited growth and induced apoptosis. | [14] |
| Vascular Endothelial Cells | E-selectin Expression | 90 µM | Increased E-selectin mRNA expression. | [13] |
| Vascular Endothelial Cells | Akt & ERK Activation | Not specified, 3-6 hr exposure | Significant phosphorylation/activation of Akt and ERK1/2. | [12] |
| B16F10 Melanoma Cells | Melanin (B1238610) Production (Ethyl Linoleate) | 400 µM | Significant inhibition of α-MSH induced melanin production. | [15] |
Table 2: In Vivo Antitumor Efficacy of Sodium Linoleate
| Animal Model | Tumor Cell Line | Dosage & Administration | Outcome | Reference(s) |
| Swiss-Webster Mice | Ehrlich Ascites Tumor (EAT) | 1 mg, single intraperitoneal injection | Increased median survival from 18 to 48 days; prevented tumor growth in >40% of mice. | [16] |
Key Cellular and Physiological Effects
Antitumor and Cytotoxic Effects
Sodium linoleate exhibits selective cytotoxicity against various cancer cell lines, including Ehrlich ascites tumor cells and human chronic lymphocytic leukemia lymphocytes, while being less effective against normal cells.[16] The proposed mechanism involves the induction of significant oxidative stress and mitochondrial dysfunction.[14] In colorectal cancer cells, linoleic acid treatment leads to enhanced release of cytochrome C and increased activity of caspase-9 and caspase-3, indicating activation of the intrinsic apoptosis pathway.[14] However, it is crucial to note that the cytotoxic effects can be confounded by the auto-oxidation of linoleate, which generates toxic lipid hydroperoxides.[17]
Metabolic Regulation
-
Incretin (B1656795) Hormone Secretion: By activating GPR40 in enteroendocrine L-cells, sodium linoleate is a potent stimulator of GLP-1 secretion.[7][18] GLP-1 is a critical incretin hormone that enhances insulin secretion, inhibits glucagon (B607659) release, and promotes satiety.[18]
-
Insulin Secretion: In pancreatic β-cells, the GPR40-mediated increase in intracellular calcium potentiates glucose-stimulated insulin secretion, highlighting its role in glycemic control.[4][5]
Inflammatory Response
The role of linoleate in inflammation is complex. While its activation of PPARs can lead to anti-inflammatory gene expression, direct effects on vascular endothelial cells can be proinflammatory.[10][12] It can induce the expression of adhesion molecules, which is an early step in atherosclerosis.[12] This proinflammatory signaling is mediated through the activation of PI3K/Akt and ERK1/2 pathways.[12]
Experimental Protocols
Preparation of Linoleate-BSA Complex for Cell Culture
Free linoleate is poorly soluble in aqueous culture media and can be cytotoxic.[19] Complexing it with fatty acid-free Bovine Serum Albumin (BSA) enhances its stability and bioavailability.
Workflow Diagram
Detailed Steps:
-
Prepare a 100 mM Linoleate Stock: In a sterile environment, dissolve 28.2 mg of sodium linoleate in 1 mL of 70% ethanol (B145695). Warm the solution to 37°C and vortex until the linoleate is completely dissolved.[19]
-
Prepare a 1 mM Fatty Acid-Free BSA Solution: Dissolve 66.5 mg of fatty acid-free BSA in 1 mL of sterile PBS. Warm to 37°C and gently swirl to dissolve. Do not vortex, as this can denature the protein. Sterile filter this solution using a 0.22 µm filter.[19]
-
Complex Formation: While gently stirring the BSA solution, slowly add the linoleate stock to achieve the desired molar ratio (e.g., a 5:1 ratio of linoleate to BSA is common).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complex formation.[19]
-
Usage: Dilute the final linoleate-BSA complex stock solution in your cell culture medium to the desired final concentration for your experiment. Always include a vehicle control containing the same final concentrations of ethanol and BSA.[19]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the sodium linoleate-BSA complex (and a vehicle control) for the desired time period (e.g., 48-72 hours).[15]
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT reagent (typically 5 mg/mL stock diluted 1:10). Incubate at 37°C for 3-4 hours.[15]
-
Formazan Solubilization: Remove the MTT-containing medium. Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[15] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion
The mechanism of action of sodium linoleate is multifaceted, involving the activation of key cell surface (GPR40) and nuclear (PPAR) receptors. These interactions trigger a cascade of signaling events that regulate critical cellular processes, including metabolic hormone secretion, gene expression related to lipid metabolism, and cell fate decisions such as apoptosis in cancer cells. Its effects are highly context- and dose-dependent, capable of producing both pro- and anti-inflammatory responses. A thorough understanding of these complex pathways is essential for harnessing the therapeutic potential of sodium linoleate in metabolic diseases and oncology. Future research should focus on elucidating the interplay between these pathways and the factors that dictate the ultimate physiological outcome of linoleate exposure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. SODIUM LINOLEATE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nutrient Combinations Sensed by L-Cell Receptors Potentiate GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. KEGG PATHWAY: hsa03320 [genome.jp]
- 12. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Linoleic acid suppresses colorectal cancer cell growth by inducing oxidant stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor activity of sodium linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Long chain saturated and unsaturated fatty acids exert opposing effects on viability and function of GLP-1-producing cells: Mechanisms of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Role of Linoleic Acid Sodium Salt as a Precursor to Prostaglandins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical role of linoleic acid sodium salt in the synthesis of prostaglandins (B1171923). It covers the metabolic pathways, key enzymatic reactions, and detailed experimental protocols for studying these processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction: Linoleic Acid and the Prostaglandin (B15479496) Cascade
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid that plays a crucial role as a precursor in the biosynthesis of prostaglandins, a class of lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, immunity, and vascular function.[1][2] The conversion of linoleic acid into prostaglandins is a multi-step enzymatic process that is tightly regulated within the cell. This guide will detail the transformation of this compound, a commonly used laboratory form of this fatty acid, into various prostaglandins.
The initial and rate-limiting step in this pathway is the conversion of linoleic acid to arachidonic acid (AA).[1][2] Subsequently, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to produce the prostaglandin endoperoxides PGG2 and PGH2, which are then converted to a variety of prostaglandins (e.g., PGE2, PGF2α) and thromboxanes by specific synthases.[3][4] Understanding the intricacies of this pathway is paramount for the development of novel therapeutic agents targeting inflammatory and other prostaglandin-mediated conditions.
Biochemical Pathway: From Linoleic Acid to Prostaglandins
The conversion of linoleic acid to prostaglandins is a sequential enzymatic cascade. The key steps are outlined below.
2.1. Conversion of Linoleic Acid to Arachidonic Acid
Linoleic acid is first converted to arachidonic acid through a series of desaturation and elongation reactions primarily occurring in the endoplasmic reticulum. This process is critical as arachidonic acid is the direct substrate for the cyclooxygenase enzymes.[5][6]
The enzymatic steps are as follows:
-
Δ6-desaturation: Linoleic acid is converted to γ-linolenic acid (GLA) by the enzyme Δ6-desaturase.
-
Elongation: GLA is elongated to dihomo-γ-linolenic acid (DGLA).
-
Δ5-desaturation: DGLA is then converted to arachidonic acid by the enzyme Δ5-desaturase.
2.2. Cyclooxygenase (COX) Pathway
Once formed, arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2 and serves as the substrate for the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the common precursor for all prostanoids.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of linoleic acid and its metabolites with the prostaglandin synthesis pathway.
Table 1: Inhibitory Effects of Linoleic Acid and its Metabolites on Cyclooxygenase (COX) Enzymes
| Compound | Enzyme | IC50 (µM) | Reference |
| Linoleic Acid | COX-1 | 170 | [7] |
| COX-2 | 94 | [7] | |
| 13-HPODE | COX-1 | 3.1 | [7] |
| COX-2 | 1.5 | [7] | |
| α-Linolenic Acid | COX-1 | 52 | [8] |
| COX-2 | 12 | [8] |
13-HPODE (13S-Hydroperoxy-9Z,11E-octadecadienoic acid) is a hydroperoxy derivative of linoleic acid formed by COX enzymes.
Table 2: Conversion Rate of Linoleic Acid to Arachidonic Acid in Rats
| Parameter | Value | Unit | Reference |
| Synthesis-Secretion Coefficient (k*i) | 5.4 x 10-3 | min-1 | [1][5] |
| Conversion Rate | 16.1 | µmol/day | [1][5] |
Data obtained from unanesthetized adult rats on an arachidonic acid-free diet using intravenous [U-13C]LA infusion.[1][5]
Table 3: Effect of Linoleic Acid Supplementation on Prostaglandin Production in Cell Culture
| Cell Line | LA Concentration (µM) | Prostaglandin Measured | % Change vs. Control | Reference |
| Human Trophoblast-Like Cells (Swan71) | 300 | PGE2 | Increased | [9] |
| 500 | PGE2 | Increased | [9] | |
| Cystic Fibrosis Airway Cells | 120 | PGE2 | Increased | [10] |
| 120 | PGF2α | Increased | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of linoleic acid as a precursor to prostaglandins.
4.1. In Vitro COX Activity Assay Using Linoleic Acid
This protocol describes a general method to assess the activity of COX enzymes using linoleic acid as a substrate by monitoring the formation of hydroperoxide products.[11]
-
Materials:
-
Purified COX-1 or COX-2 enzyme
-
This compound
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Colorimetric or fluorometric probe for peroxidase activity (e.g., Ampliflu Red)
-
Plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
In a 96-well plate, add the assay buffer.
-
Add hematin to the wells.
-
Add the purified COX-1 or COX-2 enzyme to the wells.
-
To test for inhibition, add the test compound at this stage and incubate for a specified time.
-
Add the colorimetric or fluorometric probe to each well.
-
Initiate the reaction by adding the linoleic acid solution to the wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.
-
Calculate the rate of reaction from the linear portion of the curve.
-
4.2. Induction of Prostaglandin E2 (PGE2) Synthesis in Cultured Cells
This protocol outlines the stimulation of PGE2 production in cultured cells, such as murine astrocytes, using interleukin-1β (IL-1β).[12]
-
Materials:
-
Cultured cells (e.g., murine astrocytes, 3T6 fibroblasts)
-
Cell culture medium
-
Mouse recombinant IL-1β
-
Protein kinase inhibitors (optional, for mechanistic studies)
-
PGE2 ELISA kit
-
-
Procedure:
-
Plate cells in multi-well plates and grow to confluence.
-
Replace the growth medium with fresh medium containing the desired concentration of IL-1β (e.g., 10 ng/mL). For inhibitor studies, pre-incubate the cells with inhibitors for 60 minutes before adding IL-1β.
-
Incubate the cells for various time points (e.g., 8, 12, 24 hours).
-
Collect the cell culture supernatants at each time point.
-
Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
4.3. Extraction and Quantification of Prostaglandins by LC-MS/MS
This protocol provides a method for the extraction of prostaglandins from biological fluids and their quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
-
Materials:
-
Biological sample (cell culture supernatant, plasma, etc.)
-
Internal standard (e.g., PGE2-d4)
-
1 M Citric acid
-
Hexane/ethyl acetate (B1210297) (1:1, v/v)
-
Nitrogen gas supply
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation: To a 500 µL aliquot of the biological sample, add 20 µL of a 100 ng/mL solution of the internal standard (e.g., PGE2-d4).[13]
-
Acidification: Add 40 µL of 1 M citric acid to adjust the pH and prevent degradation.[13]
-
Liquid-Liquid Extraction: Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution, vortex for 1 minute, and centrifuge.[13]
-
Transfer the upper organic phase to a clean tube. Repeat the extraction twice.
-
Drying and Reconstitution: Evaporate the combined organic phases to dryness under a stream of nitrogen.[13] Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/ammonium acetate buffer).[13]
-
LC-MS/MS Analysis: Analyze the reconstituted sample using an LC-MS/MS system with appropriate chromatographic separation and mass spectrometric detection parameters for the specific prostaglandins of interest.
-
Signaling Pathways and Experimental Workflows
5.1. Downstream Signaling of Prostaglandin E2 (PGE2)
PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways.[15][16]
References
- 1. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linoleic acid - Wikipedia [en.wikipedia.org]
- 7. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linoleic Acid Increases Prostaglandin E2 Release and Reduces Mitochondrial Respiration and Cell Viability in Human Trophoblast-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Sodium Linoleate on Membrane Fluidity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluidity of the cell membrane is a critical determinant of cellular function, influencing everything from signal transduction to the activity of membrane-bound proteins. The incorporation of various fatty acids into the membrane phospholipids (B1166683) is a key regulator of this property. This technical guide provides a comprehensive examination of the biological role of sodium linoleate (B1235992), a salt of the polyunsaturated omega-6 fatty acid linoleic acid, in modulating membrane fluidity. We will delve into the biophysical mechanisms by which linoleate alters membrane dynamics, present quantitative data from key studies, provide detailed experimental protocols for measuring these changes, and visualize the intricate signaling pathways affected by these alterations.
Introduction: The Fluidic Nature of Cell Membranes
The fluid mosaic model describes the cell membrane as a dynamic, two-dimensional fluid in which lipids and proteins can move laterally. This fluidity is not uniform and can be influenced by several factors, including temperature, cholesterol content, and the fatty acid composition of its phospholipids. Saturated fatty acids, with their straight hydrocarbon chains, tend to pack tightly, leading to a more rigid, gel-like membrane. In contrast, unsaturated fatty acids introduce "kinks" into the phospholipid tails due to their double bonds, increasing the space between lipid molecules and thereby enhancing membrane fluidity.
Linoleic acid (18:2n-6) is an essential fatty acid characterized by two cis-double bonds. When incorporated into membrane phospholipids, these kinks disrupt the orderly packing of the acyl chains, leading to a significant increase in membrane fluidity. This alteration in the biophysical properties of the membrane has profound implications for cellular processes that are dependent on the dynamic nature of the lipid bilayer.
Biophysical Effects of Sodium Linoleate on Membrane Structure
The incorporation of linoleate into membrane phospholipids, a process that can be influenced by dietary intake, leads to several quantifiable changes in the membrane's physical properties.[1]
-
Increased Fluidity: The primary effect of linoleate is an increase in membrane fluidity. The disordered packing of the kinked acyl chains reduces van der Waals interactions between neighboring phospholipids, allowing for greater rotational and lateral movement. This is often measured as a decrease in fluorescence anisotropy or polarization of lipophilic probes.
-
Decreased Acyl Chain Order: The presence of linoleate decreases the order parameter of the acyl chains, indicating a more disordered and flexible membrane core.
-
Reduced Bilayer Thickness: The disordered packing of linoleate-containing phospholipids can lead to a slight decrease in the overall thickness of the lipid bilayer.
These biophysical changes have a cascading effect on the function of the membrane and its components.
Quantitative Data on the Effects of Linoleic Acid
The following tables summarize quantitative data from various studies on the impact of linoleic acid on membrane composition and fluidity.
Table 1: Effect of Linoleic Acid on Membrane Fatty Acid Composition
| Cell/Tissue Type | Treatment Condition | Linoleic Acid (18:2n-6) % of Total Fatty Acids | Reference |
| Mouse LM Cells | Control | ~10% | [2] |
| Mouse LM Cells | Supplemented with Linoleic Acid | Increased to 72-82% | [2] |
| Atlantic Salmon Leukocytes | Diet with 10% Linoleic Acid | Baseline | [3] |
| Atlantic Salmon Leukocytes | Diet with 45% Linoleic Acid | Significantly Increased | [3] |
| Rat Heart Phospholipids | Diet with 12% Linoleic Acid | Baseline | [1] |
| Rat Heart Phospholipids | Diet with 53% Linoleic Acid | Significantly Increased | [1] |
Table 2: Effect of Linoleic Acid on Membrane Fluidity (Fluorescence Anisotropy)
| Membrane System | Treatment | Fluorescence Anisotropy (r) of DPH | Interpretation | Reference |
| Liposomes from Rat Heart Phospholipids | High Linoleic Acid Diet | Decreased | Increased Fluidity | [1] |
| Human Platelet Membranes | Enrichment with 2-linoleylphosphatidylcholine | No significant change | Context-dependent effects | [4] |
| ITZ-containing Lipid Bilayer | DPH probe | Decreased | Increased Fluidity (with probe relocation) | [5] |
Note: Fluorescence anisotropy values are inversely proportional to membrane fluidity. A lower 'r' value indicates higher fluidity.
Experimental Protocols
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity. DPH is a hydrophobic molecule that intercalates into the lipid bilayer. Its rotational freedom, and thus the polarization of its emitted fluorescence, is dependent on the fluidity of its environment.
Materials:
-
Cells or isolated membranes of interest
-
Phosphate-buffered saline (PBS)
-
DPH (stock solution in tetrahydrofuran (B95107) or acetone)
-
Spectrofluorometer with polarization filters
-
Cuvettes
Procedure:
-
Cell/Membrane Preparation:
-
For whole cells, wash the cells twice with PBS and resuspend in PBS to a final concentration of approximately 1 x 10^6 cells/mL.
-
For isolated membranes, prepare the membrane fraction using standard cell fractionation techniques and resuspend in a suitable buffer.
-
-
DPH Labeling:
-
Prepare a working solution of DPH by diluting the stock solution in PBS to a final concentration of 2 µM.
-
Add the DPH working solution to the cell or membrane suspension at a 1:1 volume ratio.
-
Incubate the mixture in the dark at 37°C for 30-60 minutes to allow for DPH incorporation into the membranes.
-
-
Fluorescence Polarization Measurement:
-
Transfer the DPH-labeled cell or membrane suspension to a cuvette.
-
Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer, set to the desired temperature (e.g., 37°C).
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[6]
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.
-
-
Calculation of Fluorescence Anisotropy (r):
-
Calculate the fluorescence anisotropy using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Where 'G' is the grating correction factor of the instrument, determined by measuring the parallel and perpendicular intensities with horizontally polarized excitation light.
-
Data Interpretation: A decrease in the fluorescence anisotropy value (r) indicates an increase in membrane fluidity, as the DPH probe has greater rotational freedom in a more fluid environment.
Analysis of Membrane Fatty Acid Composition by Gas Chromatography (GC)
This protocol outlines the steps for extracting lipids from cell membranes, preparing fatty acid methyl esters (FAMEs), and analyzing them by gas chromatography with flame ionization detection (GC-FID).
Materials:
-
Cell pellet or tissue sample
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Sodium methoxide (B1231860) in methanol (0.5 M) or Boron trifluoride-methanol (14%)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Gas chromatograph with a capillary column (e.g., DB-225) and FID detector
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the cell pellet or tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Add the internal standard to the mixture.
-
Vortex thoroughly and incubate at room temperature for 20-30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Saponification and Methylation (to form FAMEs):
-
To the dried lipid extract, add a solution of sodium methoxide in methanol or boron trifluoride-methanol.
-
Incubate at a specific temperature and duration depending on the reagent used (e.g., 5 minutes at room temperature for sodium methoxide; 1 hour at 95°C for BF3-methanol).[7] This reaction cleaves the fatty acids from the glycerol (B35011) backbone and adds a methyl group.
-
-
Extraction of FAMEs:
-
Add hexane and water to the reaction mixture and vortex.
-
Centrifuge to separate the phases. The upper hexane layer contains the FAMEs.
-
Transfer the hexane layer to a new vial for GC analysis.
-
-
Gas Chromatography Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.
-
The FAMEs are separated based on their chain length and degree of unsaturation as they pass through the column.
-
The FID detector generates a signal proportional to the amount of each FAME.
-
Identify the individual FAMEs by comparing their retention times to those of known standards.
-
Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.
-
Data Interpretation: The results will provide a profile of the fatty acid composition of the membrane, allowing for the quantification of the percentage of linoleic acid and other fatty acids.
Impact on Signaling Pathways
The increased membrane fluidity induced by sodium linoleate has significant consequences for various cellular signaling pathways. The altered lipid environment can affect the conformation, diffusion, and interaction of membrane-bound receptors and enzymes.
Toll-Like Receptor 4 (TLR4) Signaling
TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Its activation is highly dependent on its localization within specific membrane microdomains known as lipid rafts.
-
Mechanism of Modulation: Increased membrane fluidity due to linoleic acid can disrupt the formation and stability of ordered lipid rafts.[8] This can hinder the dimerization of TLR4 and its co-receptor MD-2, which is a critical step for signal initiation.[9] By altering the lipid environment, linoleate can thereby dampen the inflammatory response mediated by TLR4.
Insulin (B600854) Receptor Signaling
The insulin receptor is a receptor tyrosine kinase that plays a central role in glucose homeostasis. Its activity is sensitive to the fluidity of the plasma membrane.
-
Mechanism of Modulation: Increased membrane fluidity can enhance the lateral mobility of the insulin receptor, facilitating its conformational changes upon insulin binding and subsequent autophosphorylation.[10] This can lead to a more efficient downstream signaling cascade, including the activation of the PI3K/Akt pathway and the translocation of GLUT4 glucose transporters to the cell surface. Conversely, decreased membrane fluidity has been linked to insulin resistance.[11]
Insulin-Like Growth Factor 1 (IGF-1) Receptor Signaling
The IGF-1 receptor is another critical receptor tyrosine kinase involved in cell growth and proliferation. Its activation mechanism also appears to be influenced by the membrane environment.
-
Mechanism of Modulation: Similar to the insulin receptor, the increased membrane fluidity promoted by linoleate can enhance the ligand-induced conformational changes and dimerization of the IGF-1 receptor, leading to the activation of its intrinsic kinase activity and downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs constitute a large family of transmembrane receptors that are crucial for a multitude of physiological processes. Their function is intimately linked to the lipid bilayer.
-
Mechanism of Modulation: Increased membrane fluidity can influence GPCR signaling by affecting the conformational dynamics of the receptor, its lateral diffusion to couple with G-proteins, and the subsequent activation of these G-proteins.[12] While the effects can be receptor-specific, a more fluid membrane generally allows for more efficient coupling between the activated receptor and its cognate G-protein, leading to a more robust downstream signal.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of sodium linoleate on membrane fluidity and a specific signaling pathway.
Conclusion
Sodium linoleate plays a crucial role in modulating the biophysical properties of cellular membranes. Its incorporation into phospholipids leads to a quantifiable increase in membrane fluidity, which in turn has significant downstream effects on a variety of cellular signaling pathways. For researchers in cell biology and drug development, a thorough understanding of how fatty acids like linoleate influence the membrane environment is essential. This knowledge can provide insights into disease mechanisms, particularly those involving membrane-associated proteins, and may open new avenues for therapeutic interventions that target the lipid composition and fluidity of cell membranes. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further investigation into this dynamic and critical aspect of cellular function.
References
- 1. [Influence of linoleic acid (18:2 n-6) and alpha-linolenic acid (18:3 n-3) on the composition, permeability and fluidity of cardiac phospholipids in the rat: study using membrane models (liposomes)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulation of fatty acid composition of membrane phospholipid and its effects on cell growth in mouse LM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of increasing dietary linoleic acid on phospholipid fatty acid composition and eicosanoid production in leucocytes and gill cells of Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-stimulated enrichment of human platelet membranes in linoleylphosphatidylcholines. Effect upon adenylate cyclase and fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. s4science.at [s4science.at]
- 8. Fatty acids modulate Toll-like receptor 4 activation through regulation of receptor dimerization and recruitment into lipid rafts in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the membrane-centric view of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Linoleic Acid Sodium Salt in Lipid Metabolism Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a pivotal molecule in the study of lipid metabolism. Its water-soluble sodium salt, sodium linoleate, is extensively utilized in in vitro models to investigate the intricate cellular and molecular mechanisms governing lipid synthesis, storage, and oxidation. This technical guide provides a comprehensive overview of the application of linoleic acid sodium salt in lipid metabolism research, focusing on its effects on adipocytes and hepatocytes. It details experimental protocols, presents quantitative data from various studies, and illustrates the key signaling pathways involved.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various parameters of lipid metabolism as reported in the literature. These tables are designed for easy comparison and reference.
Table 1: Dose-Dependent Effects of this compound on Adipocyte Function
| Cell Type | Parameter | Concentration (µM) | Observed Effect |
| 3T3-L1 Preadipocytes | Triglyceride Accumulation | 100 | Significant suppression of triglyceride accumulation compared to control. |
| Primary Rat Adipocytes | Leptin Secretion (Insulin-Stimulated) | 1-200 | Significant dose-dependent decrease in secretion. |
| Primary Rat Adipocytes | Adiponectin Secretion (Insulin-Stimulated) | 200 | Approximately 20% decrease in secretion. |
| Bovine Satellite Cells | Cell Proliferation | 10-100 | Dose-dependent enhancement of cell proliferation. |
| Bovine Satellite Cells | Cell Proliferation | 250 | Decreased cell proliferation compared to lower concentrations. |
Table 2: Regulation of Gene Expression by this compound
| Cell Type | Gene | Concentration (µM) | Fold Change vs. Control |
| Bovine Satellite Cells | PPARγ | 10-250 | Upregulation |
| Bovine Satellite Cells | CPT-1 | 10-250 | Upregulation |
| Primary Rat Adipocytes | Leptin (mRNA) | 1-200 | Significant decrease (in the presence of insulin) |
| Rat Hepatoma Cells | Acyl-CoA Oxidase (ACO) | Not specified | Induction |
| Rat Hepatoma Cells | Liver Fatty Acid-Binding Protein (L-FABP) | Not specified | Induction |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. This section outlines key experimental protocols for studying the effects of this compound.
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
Due to its poor solubility in aqueous solutions, linoleic acid is complexed with fatty acid-free bovine serum albumin (BSA) for cell culture experiments.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (B145695) (100%)
-
Sterile 150 mM NaCl solution
-
Sterile tissue culture-grade water
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Under sterile conditions, dissolve 10 g of fatty acid-free BSA in 100 mL of sterile tissue culture-grade water. Mix gently and sterilize by passing through a 0.22 µm filter.
-
Prepare a 150 mM linoleic acid stock solution: Dissolve 45.7 mg of this compound in 1 mL of 100% ethanol. Warm to 37-50°C to fully dissolve. This stock should be prepared fresh or stored under nitrogen at -20°C.
-
Complexation: a. In a sterile tube, combine 5.8 mL of sterile 150 mM NaCl and 3.33 mL of the 10% BSA solution. Warm this mixture to 37°C for at least 30 minutes. b. Slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise to the BSA solution while gently swirling to achieve a 5 mM linoleate-BSA complex with a molar ratio of approximately 6:1. c. Incubate the mixture at 37°C for at least one hour with gentle shaking to ensure complete complexation. The final solution should be clear.
-
Use in Cell Culture: The 5 mM stock solution can be diluted into cell culture medium to the desired final concentration. A vehicle control containing the same concentration of BSA and ethanol should always be included in experiments.
Protocol 2: 3T3-L1 Adipocyte Differentiation and Treatment
The 3T3-L1 cell line is a widely used model for studying adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Preadipocyte medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Linoleate-BSA complex (from Protocol 1)
-
Oil Red O staining solution
Procedure:
-
Culture of Preadipocytes: Grow 3T3-L1 preadipocytes in preadipocyte medium until they reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to DMEM with 10% FBS supplemented with a differentiation cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): Replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance and Treatment (Day 4 onwards): Change the medium to DMEM with 10% FBS every two days. Mature adipocytes typically form by day 8-10. For treatment, the linoleate-BSA complex can be added to the medium at the desired concentration during the differentiation process or to mature adipocytes.
-
Assessment of Differentiation: Lipid accumulation can be visualized and quantified by staining with Oil Red O.
Protocol 3: Gene Expression Analysis by qPCR
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix
-
Primers for target genes (e.g., PPARG, FASN, SCD1, CPT1A, ACSL1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: After treatment with this compound, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Western Blot Analysis for Protein Expression and Signaling
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against PPARγ, p-ERK1/2, total ERK1/2, SREBP-1c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using appropriate software.
Signaling Pathways and Experimental Workflows
The metabolic effects of this compound are mediated by a complex network of signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis and lipid metabolism. Linoleic acid and its metabolites can act as ligands for PPARγ, modulating its activity.
AMPK and SREBP-1c Signaling Pathways
AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Sterol regulatory element-binding protein-1c (SREBP-1c) is a major transcription factor that controls lipogenesis.
Conclusion
This compound is an indispensable tool for dissecting the molecular intricacies of lipid metabolism. Its use in well-defined in vitro systems, coupled with rigorous experimental protocols and comprehensive analysis of signaling pathways, provides invaluable insights for researchers, scientists, and drug development professionals. This guide offers a foundational framework for designing and interpreting experiments aimed at understanding the multifaceted roles of this essential fatty acid in health and disease. As research in this field continues to evolve, the standardized methodologies and a clear understanding of the underlying molecular pathways outlined herein will be critical for advancing our knowledge and developing novel therapeutic strategies for metabolic disorders.
An In-depth Technical Guide to Linoleic Acid Sodium Salt for Biochemistry Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of linoleic acid sodium salt, a pivotal reagent in biochemical and cellular research. It details its physicochemical properties, biological roles, and practical applications, with a focus on experimental design and data interpretation.
Introduction
Linoleic acid is an essential omega-6 polyunsaturated fatty acid, integral to numerous physiological processes. Its water-soluble sodium salt form is frequently utilized in in vitro studies to investigate its effects on cell signaling, metabolism, and viability. As a precursor to arachidonic acid, it is a key player in the biosynthesis of eicosanoids, which are critical signaling molecules in inflammation and immunity.[1][2] Its role extends to influencing cell membrane fluidity and function, making it a valuable tool in lipid metabolism and membrane dynamics research.[1]
Physicochemical Properties
This compound is the sodium salt of linoleic acid.[3] It is an off-white powder that is soluble in alcohol and water, where it acts as an emulsifying agent.[3][4]
| Property | Value | Reference |
| Synonyms | Sodium linoleate (B1235992), cis-9,cis-12-Octadecadienoic acid sodium salt | [5][6] |
| Molecular Formula | C₁₈H₃₁NaO₂ | [6] |
| Molecular Weight | 302.43 g/mol | [5][6] |
| Appearance | White to off-white powder | [2][3][4] |
| Solubility | Soluble in water and alcohol. In methanol, soluble at 50 mg/mL. | [2][3] |
| Storage | -20°C | [2][5] |
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules, like sodium linoleate, aggregate to form micelles.[7] This is a critical parameter for in vitro studies, as the formation of micelles can affect the bioavailability of the fatty acid to cells.
| Condition | CMC (mM) | Reference |
| In 0.2 M borate (B1201080) buffer | 0.13 ± 0.01 | |
| Temperature Effect | For ionic surfactants, the CMC typically decreases to a minimum and then increases with temperature. |
Biological Role and Signaling Pathways
Linoleic acid is a precursor for the synthesis of arachidonic acid, which is then converted into various signaling molecules, including prostaglandins (B1171923) and leukotrienes, that are heavily involved in the inflammatory response.[1][8] It has been shown to activate several key signaling pathways implicated in inflammation and cell survival.
PI3K/Akt and ERK1/2 Signaling
Linoleic acid can induce proinflammatory events in vascular endothelial cells by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[9] Activation of these pathways can lead to the activation of the transcription factor NF-κB, which upregulates the expression of proinflammatory genes.[9]
Linoleic Acid Metabolism
Linoleic acid is metabolized in the endoplasmic reticulum through a series of desaturation and elongation steps to produce longer-chain fatty acids, most notably arachidonic acid.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. protocols.io [protocols.io]
- 4. Linoleic and linolelaidic acids differentially influence proliferation and apoptosis of MOLT-4 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of sodium linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Sodium Linoleate in the Architecture and Function of Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium linoleate (B1235992), the salt of the essential omega-6 fatty acid linoleic acid, is a critical modulator of biological membrane structure and function. Its incorporation into the phospholipid bilayer profoundly influences membrane fluidity, permeability, and thickness, thereby affecting the activity of embedded proteins and initiating signaling cascades. This in-depth technical guide delineates the multifaceted functions of sodium linoleate within cellular membranes. It provides a comprehensive overview of its biophysical effects, summarizes key quantitative data, presents detailed experimental protocols for studying its impact, and visualizes its involvement in crucial signaling pathways. This document is intended to serve as a vital resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the intricate mechanisms by which this fatty acid salt contributes to cellular physiology and pathophysiology.
Introduction
Biological membranes are not merely passive barriers but dynamic, fluid structures that are central to a vast array of cellular processes, including signal transduction, transport of molecules, and energy conversion. The lipid composition of these membranes is a key determinant of their physical properties and, consequently, their functional capabilities. Polyunsaturated fatty acids (PUFAs), such as linoleic acid, play a particularly significant role in shaping the membrane landscape.[1][2] When incorporated into membrane phospholipids (B1166683), the two cis double bonds in the acyl chain of linoleic acid introduce significant kinks, disrupting the tight packing of neighboring saturated fatty acids.[3] This guide focuses on the sodium salt of linoleic acid, a form that is readily incorporated into cellular membranes, and explores its profound impact on membrane biophysics and cell signaling.
Biophysical Impact of Sodium Linoleate on Biological Membranes
The integration of sodium linoleate into the phospholipid bilayer instigates a cascade of changes in the physical properties of the membrane. These alterations are fundamental to its biological effects.
Increased Membrane Fluidity
The presence of the kinked linoleate acyl chains disrupts the ordered, gel-like state of membranes rich in saturated fatty acids, leading to a more fluid, liquid-crystalline state.[1][4] This increased fluidity has significant consequences for cellular function:
-
Enhanced Lateral Diffusion: Membrane components, including proteins and lipids, exhibit greater freedom of movement within the bilayer. This facilitates protein-protein interactions and the assembly of signaling complexes.
-
Modulation of Membrane Protein Function: The activity of many integral membrane proteins, such as receptors and enzymes, is highly dependent on the fluidity of the surrounding lipid environment. Increased fluidity can alter their conformational state and, consequently, their function.[5]
Altered Membrane Permeability
The less ordered packing of phospholipids induced by linoleic acid can lead to an increase in membrane permeability to water and small solutes.[4][6] Studies have shown that exposure of endothelial cells to linoleic acid results in a concentration-dependent and reversible increase in albumin transfer across the cell monolayer.[7] However, the effect on permeability can be complex and may depend on the specific molecule and cell type. For instance, in neuroblastoma cells, linoleic acid was found to increase Na+ permeability while decreasing K+ permeability.[8]
Reduced Bilayer Thickness
Molecular dynamics simulations have demonstrated that the incorporation of lipids with unsaturated acyl chains, like linoleate, leads to a decrease in the overall thickness of the lipid bilayer.[9][10] This is a direct consequence of the disordered packing and increased area per lipid. A thinner membrane can influence the hydrophobic matching between the membrane core and the transmembrane domains of integral proteins, potentially altering their stability and function.
Quantitative Data on the Effects of Linoleic Acid on Membrane Properties
The following tables summarize quantitative data from various studies on the impact of linoleic acid and its derivatives on key membrane biophysical parameters.
Table 1: Effect of Linoleic Acid Metabolites on Membrane Fluidity
| Linoleic Acid Metabolite (10 µM) | Change in Diffusion Coefficient (%) | Reference |
| 12,13-dihydroxy-octadecenoic acid (DHOA) | +7-8% | [11] |
| 9,10-dihydroxy-octadecenoic acid (DHOA) | +7-8% | [11] |
| 12,13-epoxy-octadecenoic acid (EOA) | -13% | [11] |
| 9,10-epoxy-octadecenoic acid (EOA) | -5% | [11] |
Data obtained from fluorescence recovery after photobleaching (FRAP) measurements in N20.1 mouse oligodendrocytes.
Table 2: Effect of Oxidized Linoleic Acid on Lipid Bilayer Properties (Molecular Dynamics Simulation)
| Oxidized Lipid Concentration (%) | Average Area per Lipid (nm²) | Bilayer Thickness (nm) | Reference |
| 0 (Pure PLPC) | 0.651 ± 0.015 | 3.62 ± 0.01 | [9] |
| 50 (9-tc-hydroperoxide) | ~0.80 | ~3.1 | [9] |
| 50 (13-tc-hydroperoxide) | ~0.82 | ~3.0 | [9] |
| 50 (9-oxo-nonanoic acid) | ~0.78 | ~3.2 | [9] |
| 50 (12-oxo-9-dodecenoic acid) | ~0.75 | ~3.3 | [9] |
PLPC: 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine. Data represents simulations of PLPC bilayers with varying concentrations of oxidized linoleic acid derivatives.
Table 3: Effect of Linoleic Acid on Cation Permeability in Neuroblastoma Cells
| Treatment | Permeability Ratio (PNa/PK) | Reference |
| Control | 0.10 | [8] |
| Oleic Acid or Linoleic Acid | 0.27 | [8] |
Permeability ratio determined from electrophysiological measurements in mouse neuroblastoma cells (clone Neuro-2A).
Signaling Pathways Involving Linoleic Acid at the Membrane
Linoleic acid is not merely a structural component of membranes; it is also a signaling molecule that can activate specific pathways, often initiated at the cell surface.
G-Protein Coupled Receptor 40 (GPR40) Signaling
Linoleic acid is a ligand for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a G-protein coupled receptor highly expressed in pancreatic β-cells and other tissues.[12][13] Activation of GPR40 by linoleic acid triggers a signaling cascade that plays a crucial role in various physiological processes, including insulin (B600854) and glucagon (B607659) secretion.[14][15]
Caption: GPR40 signaling pathway activated by sodium linoleate.
Modulation of Connexin 43 Hemichannels
Linoleic acid has been shown to increase the permeability of the plasma membrane by modulating the activity of Connexin 43 (Cx43) hemichannels.[2] This effect is mediated through a GPR40-dependent signaling pathway that involves the activation of Akt kinase.
Caption: Linoleic acid-mediated modulation of Connexin 43.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of sodium linoleate in biological membranes.
Measurement of Membrane Fluidity using Fluorescence Polarization
Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A common probe is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[7][16][17] Increased membrane fluidity leads to faster rotation of the probe, resulting in lower fluorescence polarization (or anisotropy).
Materials:
-
Liposomes or isolated cell membranes
-
Sodium linoleate solution
-
Fluorescent probe (e.g., DPH in tetrahydrofuran)
-
Buffer (e.g., PBS)
-
Spectrofluorometer with polarization filters
Procedure:
-
Preparation of Membranes: Prepare liposomes or isolate cell membranes according to standard protocols.
-
Labeling with DPH: Add DPH solution to the membrane suspension to a final concentration of 1 µM. Incubate in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the membranes.
-
Treatment with Sodium Linoleate: Add varying concentrations of sodium linoleate to the DPH-labeled membrane suspension. Incubate for a specified period.
-
Fluorescence Polarization Measurement:
-
Set the spectrofluorometer to the excitation and emission wavelengths for DPH (e.g., excitation at 360 nm, emission at 430 nm).
-
Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.
-
-
Calculation of Fluorescence Anisotropy (r):
-
r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Where G is the grating factor, determined by measuring the ratio of the vertically to horizontally polarized emission components when the excitation light is horizontally polarized.
-
Caption: Workflow for fluorescence polarization assay.
Measurement of Membrane Permeability using a Fluorescent Dye Leakage Assay
Principle: This assay measures the release of a fluorescent dye, such as calcein (B42510) or fluorescein, from liposomes upon perturbation of the membrane by an agent like sodium linoleate.[18][19] The dye is initially encapsulated at a self-quenching concentration. Leakage into the external medium results in dequenching and an increase in fluorescence.
Materials:
-
Large unilamellar vesicles (LUVs)
-
Fluorescent dye (e.g., calcein)
-
Sodium linoleate solution
-
Buffer (e.g., HEPES)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Encapsulation of Dye: Prepare LUVs in a buffer containing a high concentration of the fluorescent dye (e.g., 50 mM calcein).
-
Removal of External Dye: Separate the dye-loaded LUVs from the unencapsulated dye using a size-exclusion chromatography column.
-
Leakage Assay:
-
Dilute the dye-loaded LUVs in the cuvette of a fluorometer.
-
Record the baseline fluorescence.
-
Add sodium linoleate to the desired final concentration and monitor the increase in fluorescence over time.
-
-
Determination of 100% Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and release all the encapsulated dye. This represents 100% leakage.
-
Calculation of Percent Leakage:
-
% Leakage = [(Ft - F0) / (Fmax - F0)] * 100
-
Where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.
-
Caption: Workflow for fluorescent dye leakage assay.
Conclusion
Sodium linoleate is a potent modulator of biological membrane properties and a key signaling molecule. Its ability to increase membrane fluidity, alter permeability, and reduce bilayer thickness has profound implications for a multitude of cellular functions. Furthermore, its role as a ligand for GPR40 and its influence on connexin hemichannels highlight its importance in cellular communication. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate functions of sodium linoleate and other fatty acids in biological membranes. A thorough understanding of these mechanisms is crucial for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting membrane-associated processes.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Linoleic Acid Permeabilizes Gastric Epithelial Cells by Increasing Connexin43 Levels in the Cell Membrane Via a GPR40- and Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Linoleic acid and linolenic acid: effect on permeability properties of cultured endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fatty acids on plasma membrane lipid dynamics and cation permeability in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study [arxiv.org]
- 11. Effect of linoleic acid metabolites on Na(+)/K(+) pump current in N20.1 oligodendrocytes: role of membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute stimulation of glucagon secretion by linoleic acid results from GPR40 activation and [Ca2+]i increase in pancreatic islet {alpha}-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. jove.com [jove.com]
- 19. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparing Linoleic Acid Sodium Salt for Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linoleic acid is an essential omega-6 polyunsaturated fatty acid that plays a crucial role in the growth and maintenance of mammalian cells in culture.[1] As it cannot be synthesized by animal cells, it must be supplemented in the culture medium, especially in serum-free formulations.[1] However, its poor aqueous solubility and susceptibility to peroxidation present significant challenges for its effective delivery to cells.[1]
These application notes provide a detailed guide for the preparation and use of linoleic acid sodium salt in cell culture media. The protocols outlined below describe the complexation of linoleic acid with fatty-acid-free bovine serum albumin (BSA) to enhance its solubility and stability, ensuring consistent and reproducible experimental outcomes.
Key Applications in Cell Culture
Supplementation with linoleic acid is critical for various cell culture applications, including:
-
Biomanufacturing: Enhancing the growth and productivity of cell lines like Chinese Hamster Ovary (CHO) cells for the production of monoclonal antibodies and other recombinant proteins.[1]
-
Tissue Engineering: As a vital component in media for the culture and differentiation of cells for tissue reconstruction.[2][3]
-
Cellular Robustness: Improving the survival rate of cells in agitated suspension cultures, such as in spinner flasks.[4]
-
Studying Cellular Processes: Investigating lipid metabolism, signaling pathways, and the influence of fatty acids on cell differentiation and function.[2]
Quantitative Data Summary
The optimal concentration of linoleic acid is cell-line dependent and should be determined empirically. The following table summarizes reported working concentrations and their effects on various cell types.
| Cell Type | Linoleic Acid Concentration | Observed Effect | Reference |
| Murine Hybridoma (CC9C10) | 25 µM | 3-fold greater survival rate at 470 rpm agitation compared to control cells after 5 passages. | [4][5] |
| Murine Hybridoma (CC9C10) | 50 µM | Significantly higher survival rate than control cells when stirred at 500 rpm for one passage. | [4] |
| Reconstructed Human Adipose Tissue | 150 µM | Modulated the phospholipid profile of the reconstructed tissue. | [2][3] |
| Reconstructed Human Adipose Tissue | 300 µM | Increased the proportion of linoleic acid in the culture medium. | [3] |
| Bovine Embryos | 500 µM - 1000 µM | Increased viability rate post-vitrification. | [6] |
| Rat Intestinal Epithelial Cells (IEC-6) | 30 µM | Increased cell migration in a wound healing assay. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM Linoleic Acid-BSA Stock Solution
This protocol describes the preparation of a 5 mM linoleic acid stock solution complexed with fatty-acid-free BSA at a 6:1 molar ratio. This stock solution can be sterile-filtered and stored at -20°C for subsequent dilution into cell culture media.
Materials and Reagents:
-
Linoleic acid, sodium salt (FW: 302.4 g/mol )
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), 100% (for dissolving linoleic acid)
-
150 mM NaCl in sterile, tissue culture-grade water
-
Sterile, tissue culture-grade water
-
0.22 µm sterile syringe filters
-
Sterile conical tubes and storage vials
Procedure:
-
Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:
-
Preparation of 150 mM Linoleic Acid Stock Solution:
-
Weigh out 45.7 mg of this compound and place it in a sterile tube.[8]
-
Add 1 mL of 100% ethanol to the tube.[8]
-
Warm the solution to 37-50°C and vortex periodically until the linoleic acid is completely dissolved.[8] This stock should be prepared fresh or stored under nitrogen at -20°C for a limited time.[8]
-
-
Complexation of Linoleic Acid to BSA:
-
In a sterile 50 mL conical tube, combine 5.8 mL of sterile 150 mM NaCl and 3.33 mL of the 10% BSA solution.[8]
-
Warm this BSA/NaCl mixture at 37°C for at least 30 minutes with gentle shaking.[8]
-
Slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise to the BSA solution while gently swirling. This will yield a final linoleate (B1235992) concentration of 5 mM and a linoleate:BSA molar ratio of approximately 6:1.[8]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking or stirring to ensure complete complexation.[8]
-
The final solution should be clear.
-
-
Sterilization and Storage:
-
Sterile-filter the final 5 mM Linoleic Acid-BSA complex through a 0.22 µm syringe filter.
-
Aliquot into sterile cryovials and store at -20°C.
-
Protocol 2: Supplementation of Cell Culture Medium
Procedure:
-
Thaw the prepared 5 mM Linoleic Acid-BSA complex stock solution at 37°C immediately before use.[8]
-
Dilute the stock solution directly into your cell culture medium to achieve the desired final concentration. For example, to obtain a 100 µM final concentration, add 20 µL of the 5 mM stock solution per 1 mL of medium.
-
Gently mix the supplemented medium before adding it to the cell cultures.[5]
-
Important: Prepare a "vehicle" or "BSA-only" control medium containing an equivalent amount of the BSA and ethanol without linoleic acid to distinguish the effects of linoleic acid from those of the carrier complex.[8]
Visualizations
Caption: Workflow for preparing the 5 mM Linoleic Acid-BSA stock solution.
Caption: Workflow for supplementing cell culture medium with the Linoleic Acid-BSA complex.
Caption: Simplified overview of the metabolic fate of linoleic acid in cells.
References
- 1. Linoleic acid in Cell Culture [sigmaaldrich.com]
- 2. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue | PLOS One [journals.plos.org]
- 3. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid improves the robustness of cells in agitated cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Solubilization and Use of Sodium Linoleate in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a critical component in numerous physiological and pathological processes. Its sodium salt, sodium linoleate (B1235992), is frequently used in in vitro and in vivo studies to investigate its effects on cellular signaling, metabolism, and inflammation. Proper solubilization is crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for dissolving sodium linoleate in ethanol (B145695) for various research applications, including cell culture and biochemical assays.
Data Presentation
The solubility of sodium linoleate in ethanol can vary depending on the preparation method. Below is a summary of quantitative data for the preparation of sodium linoleate solutions.
| Parameter | Value | Source | Notes |
| Molecular Weight | 302.43 g/mol | [1] | |
| Solubility in Ethanol | ~1.5 mg/mL (~4.96 mM) | [2] | Standard room temperature dissolution. |
| Achievable Stock Concentration | 150 mM (45.36 mg/mL) | [3] | Requires warming to 37-50°C. |
| Solubility in 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL (~1.65 mM) | [2] | For applications requiring aqueous buffers. |
| Recommended Storage of Ethanolic Stock | -20°C under inert gas | [2] | Should be prepared fresh if possible. |
| Aqueous Solution Stability | Not recommended for more than one day | [2] | |
| Linoleate:BSA Molar Ratio for Cell Culture | 3:1 to 6:1 | [3] | To reduce cytotoxicity and improve bioavailability. |
Experimental Protocols
Two primary methods for preparing ethanolic solutions of sodium linoleate are presented below. The choice of protocol depends on the desired concentration and the experimental application.
Protocol 1: Standard Dissolution for a Low Concentration Stock Solution
This protocol is suitable for applications where a lower concentration of sodium linoleate is required.
Materials:
-
Sodium Linoleate (purity >99%)
-
100% Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Argon or Nitrogen gas (optional, for long-term storage)
Procedure:
-
Weigh the desired amount of sodium linoleate powder in a sterile tube.
-
Add the appropriate volume of 100% ethanol to achieve a final concentration of approximately 1.5 mg/mL.
-
Vortex the solution at room temperature until the sodium linoleate is completely dissolved. The solution should be clear.
-
For immediate use, the solution can be used directly.
-
For storage, purge the headspace of the tube with an inert gas (argon or nitrogen) to prevent oxidation, seal tightly, and store at -20°C.
Protocol 2: Preparation of a High Concentration Stock Solution with Warming
This protocol is designed for preparing a highly concentrated stock solution, often used for subsequent dilution in cell culture media or for complexing with BSA.
Materials:
-
Sodium Linoleate (purity >99%)
-
100% Ethanol (ACS grade or higher)
-
Sterile conical tube or glass vial
-
Water bath or heating block
-
Vortex mixer
-
Argon or Nitrogen gas (optional, for long-term storage)
Procedure:
-
Weigh 45.7 mg of sodium linoleate into a sterile conical tube.
-
Add 1 mL of 100% ethanol to the tube.[3]
-
Warm the solution to 37-50°C using a water bath or heating block.[3]
-
Periodically vortex the tube until the sodium linoleate is completely dissolved. The solution should be clear.[3]
-
This 150 mM stock solution should ideally be prepared fresh. For short-term storage, purge with inert gas and store at -20°C.
Protocol 3: Preparation of a Linoleate-BSA Complex for Cell Culture
For cell culture experiments, it is highly recommended to complex linoleic acid with fatty acid-free Bovine Serum Albumin (BSA) to enhance its stability and bioavailability, and to minimize the cytotoxic effects of free fatty acids and ethanol.
Materials:
-
150 mM Sodium Linoleate stock solution in ethanol (from Protocol 2)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate sterile buffer
-
Sterile conical tubes
-
Water bath at 37°C
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 10% (w/v) BSA solution: Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Gently swirl to dissolve, avoiding vigorous shaking to prevent foaming. Warm the BSA solution to 37°C in a water bath.
-
Complexation: While gently swirling the warm BSA solution, slowly add the 150 mM ethanolic sodium linoleate stock solution dropwise to achieve the desired final concentration and molar ratio (typically between 3:1 and 6:1 linoleate to BSA).
-
Example for a 5 mM Linoleate-BSA complex with a ~6:1 molar ratio: To 3.33 mL of 10% BSA solution, add 5.8 mL of sterile 150 mM NaCl and warm at 37°C. Slowly add 333 µL of the 150 mM linoleic acid stock solution.[3]
-
-
Incubation: Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle, intermittent swirling to allow for the complex to form. The solution should become clear.
-
Final Preparation: Bring the final volume to the desired level with sterile PBS.
-
Sterilization: Sterile-filter the final complex using a 0.22 µm filter.
-
Storage: Aliquots can be stored at -20°C for several weeks. Avoid repeated freeze-thaw cycles.
-
Application: Thaw the Linoleate-BSA complex at 37°C immediately before use. Dilute the stock solution directly into your cell culture medium to achieve the desired final working concentration. Remember to include a vehicle control containing an equivalent amount of BSA and ethanol.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a high-concentration sodium linoleate stock solution and its subsequent complexation with BSA for cell culture applications.
Caption: Workflow for preparing and using a sodium linoleate-BSA complex.
Linoleic Acid Signaling Pathways
Linoleic acid and its metabolites are known to modulate several key signaling pathways involved in inflammation, metabolism, and cell proliferation. The diagram below provides a simplified overview of some of these pathways.
Caption: Simplified overview of key signaling pathways modulated by linoleic acid.
Concluding Remarks
The successful use of sodium linoleate in research is contingent upon its proper dissolution and handling. The choice between a simple ethanolic solution and a BSA-complexed formulation depends on the experimental system. For cell-based assays, the use of a BSA complex is strongly advised to mitigate potential artifacts from ethanol toxicity and to mimic physiological conditions. Researchers should always include appropriate vehicle controls in their experimental design. The signaling pathways influenced by linoleic acid are complex and interconnected, and these notes provide a foundational understanding for further investigation.
References
Application Notes and Protocols: Linoleic Acid Sodium Salt in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a critical component in various cellular processes, including energy storage, membrane structure, and cell signaling.[1] Its sodium salt is often utilized in in vitro research to investigate its effects on cell viability, proliferation, inflammation, and metabolism. The effective working concentration of linoleic acid sodium salt can vary significantly depending on the cell type and the specific biological question being addressed. These application notes provide a comprehensive guide to the use of this compound in in vitro assays, including recommended working concentrations, detailed experimental protocols, and an overview of the key signaling pathways involved.
Data Presentation: Working Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell line and experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for a specific system. The following table summarizes previously reported working concentrations in various in vitro assays.
| Application/Assay Type | Cell Line(s) | Effective Concentration Range | Observed Effect(s) |
| Anti-cancer / Cytotoxicity | Colorectal cancer cells (LOVO, RKO) | 100-200 µM | Promoted proliferation.[2][3] |
| Colorectal cancer cells (LOVO, RKO) | >300 µM | Inhibited tumor cell growth and induced apoptosis.[2][3] | |
| Human breast carcinoma (AlAb) | 0.05-0.07 mg/mL | Complete inhibition of lymphocytotoxicity.[4] | |
| Human breast carcinoma (AlAb) | >0.07 mg/mL | Nonspecific toxicity to target cells.[4] | |
| Endometrial cancer cells (HEC-1A, KLE) | 0.1-500 µM | Dose-dependent inhibition of cell proliferation.[5] | |
| Endometrial cancer cells (HEC-1A, KLE) | 50 and 200 µM | Decreased cell adhesion.[5] | |
| Endometrial cancer cells (HEC-1A, KLE) | 200 µM | Reduced cell invasion.[5] | |
| Human hepatoma cells (HepG2) | 5-20 µg/mL | Significant reduction in cell viability.[6] | |
| Rabbit renal proximal tubule | 100-500 µM | Toxic, induces mitochondrial dysfunction.[7] | |
| Wound Healing | Rat intestinal epithelial cells (IEC-6) | 30 µM | Increased cell migration.[1] |
| Anti-inflammatory | Endothelial cells (EA.hy926) | 1 µM (CLA isomer) | Decreased MCP-1, IL-6, IL-8, and RANTES.[8] |
| Endothelial cells (EA.hy926) | 10 µM (CLA isomer) | Decreased MCP-1 and RANTES, but increased IL-6.[8] | |
| Oocyte Maturation | Ovine oocytes | 50, 100, and 200 µM | Supplementation in maturation medium.[9] |
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid-BSA Complex for Cell Culture
Due to its poor solubility in aqueous solutions, linoleic acid is typically complexed with fatty acid-free bovine serum albumin (BSA) for use in cell culture.[10][11][12] This complex enhances solubility and facilitates cellular uptake.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (B145695), 100%
-
150 mM NaCl in sterile, tissue culture-grade water
-
Sterile, tissue culture-grade water
-
0.22 µm sterile syringe filters
-
Sterile conical tubes and storage vials
Procedure:
-
Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:
-
Under sterile conditions, dissolve 10 g of fatty acid-free BSA in 100 mL of sterile, tissue culture-grade water.
-
Mix gently by inversion or on a shaker at 37°C until the BSA is completely dissolved. Avoid vigorous vortexing.[10]
-
Sterilize the 10% BSA solution by passing it through a 0.22 µm filter.[10]
-
-
Preparation of 150 mM Linoleic Acid Stock Solution in Ethanol:
-
Complexation of Linoleate to BSA (to create a 5 mM Linoleate Stock with a ~6:1 molar ratio):
-
In a sterile 50 mL conical tube, combine 5.8 mL of sterile 150 mM NaCl and 3.33 mL of the 10% BSA solution.[10]
-
Warm this BSA/NaCl mixture at 37°C for at least 30 minutes with gentle shaking.[10]
-
Slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise to the BSA solution while gently swirling.[10]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking to ensure complete complexation.[10] The final solution should be clear.
-
Sterilize the final Linoleate-BSA complex by passing it through a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Workflow for Preparing Linoleic Acid-BSA Complex
Caption: Workflow for the preparation of the Linoleic Acid-BSA complex.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Linoleic Acid-BSA complex (prepared as in Protocol 1)
-
BSA-only vehicle control (prepared similarly to the complex but without linoleic acid)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density to achieve 70-80% confluency at the end of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the Linoleic Acid-BSA complex in complete cell culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control with the same concentration of BSA as the highest linoleic acid concentration.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the Linoleic Acid-BSA complex or the vehicle control. Include an untreated control group.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for a cell-based assay using Linoleic Acid.
Signaling Pathways
Linoleic acid can induce cytotoxicity and apoptosis through multiple signaling pathways.[12] The specific pathway activated can depend on the concentration of linoleic acid and the cell type.
Intrinsic (Mitochondrial) Apoptosis Pathway
High concentrations of linoleic acid can lead to mitochondrial dysfunction and the initiation of the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by high concentrations of linoleic acid.
Extrinsic (Death Receptor) Apoptosis Pathway
In some cell types, linoleic acid has been shown to upregulate the expression of death receptors, leading to the activation of the extrinsic apoptosis pathway.[12]
Caption: Extrinsic apoptosis pathway that can be induced by linoleic acid.
Conclusion
The successful use of this compound in in vitro assays requires careful consideration of its working concentration and proper preparation, typically involving complexation with BSA. The provided protocols and concentration ranges serve as a valuable starting point for researchers. It is imperative to empirically determine the optimal conditions for each specific experimental system to ensure reliable and reproducible results. Understanding the underlying signaling pathways can further aid in the interpretation of experimental outcomes and the design of subsequent studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Linoleic acid suppresses colorectal cancer cell growth by inducing oxidant stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid suppresses colorectal cancer cell growth by inducing oxidant stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid inhibition of naturally occurring lymphocytotoxicity to breast cancer-derived cells measured by a chromium-51 release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmolpat.com [jmolpat.com]
- 7. Analysis of the cytotoxic properties of linoleic acid metabolites produced by renal and hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of linoleic acid supplementation on in vitro maturation, embryo development and apoptotic related gene expression in ovine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Inducing Cellular Oxidative Stress with Linoleic Acid Sodium Salt
Introduction
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid (PUFA) that plays a crucial role in various physiological processes, including maintaining the skin's water permeability barrier.[1][2] However, due to its polyunsaturated nature, LA is susceptible to oxidation both enzymatically and non-enzymatically.[3] Excessive levels of linoleic acid can lead to increased production of reactive oxygen species (ROS) and lipid peroxidation, inducing a state of oxidative stress within cells.[4][5][6] This process is implicated in the pathophysiology of numerous diseases, including insulin (B600854) resistance, muscle atrophy, atherosclerosis, and nonalcoholic steatohepatitis (NASH).[4][7][8]
The mechanism of LA-induced oxidative stress involves its conversion into harmful metabolites.[4] Enzymes such as 5-lipoxygenase (5-LOX) can oxidize LA to produce aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (HNE), which are key biomarkers and mediators of oxidative stress.[4] This enzymatic action can be promoted by the activation of the cAMP-PKA signaling pathway, which facilitates the translocation of 5-LOX to the cytoplasm where it can interact with its substrate.[4][7] The resulting increase in ROS and aldehyde production can damage cellular components, including lipids, proteins, and DNA, leading to mitochondrial dysfunction and impaired cell function.[9][10]
Utilizing linoleic acid sodium salt in cell culture provides a controlled method for modeling the effects of lipid-induced oxidative stress. This model is invaluable for researchers studying the mechanisms of oxidative damage and for professionals in drug development seeking to identify and test novel antioxidant and cytoprotective compounds.
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid-BSA Complex
This compound has poor solubility in aqueous culture media. To ensure its bioavailability and prevent cytotoxicity from solvents, it must be complexed with fatty acid-free Bovine Serum Albumin (BSA).[11] This protocol describes the preparation of a 5 mM linoleate (B1235992) stock solution complexed with BSA.
Materials and Reagents:
-
This compound (e.g., Sigma-Aldrich, Cat. No. L8134)[2]
-
Fatty Acid-Free Bovine Serum Albumin (BSA) (e.g., Sigma-Aldrich, Cat. No. A7030)
-
Ethanol (B145695), 100% (Molecular Biology Grade)[11][12]
-
150 mM NaCl in sterile, tissue culture-grade water[11]
-
Sterile, tissue culture-grade water
-
0.22 µm sterile syringe filters[11]
-
Sterile conical tubes and storage vials
Procedure:
-
Preparation of 10% (w/v) Fatty Acid-Free BSA Solution: a. Under sterile conditions (e.g., in a laminar flow hood), dissolve 10 g of fatty acid-free BSA in 100 mL of sterile, tissue culture-grade water. b. Mix gently by inversion until the BSA is completely dissolved. Avoid vigorous vortexing.[11] c. Sterilize the 10% BSA solution by passing it through a 0.22 µm filter.[11] d. Aliquot and store at 4°C for short-term use or -20°C for long-term storage.
-
Preparation of 150 mM Linoleic Acid Stock Solution: a. Weigh out 45.7 mg of this compound (MW: 302.4 g/mol ) and place it in a sterile tube.[11] b. Add 1 mL of 100% ethanol to the tube.[11] c. Warm the solution to 37°C and vortex periodically until the linoleic acid is completely dissolved. This stock should be prepared fresh.[11]
-
Complexation of Linoleic Acid to BSA (5 mM Stock): a. To prepare 10 mL of the final complex, combine 5.8 mL of sterile 150 mM NaCl with 3.33 mL of the 10% BSA solution in a sterile conical tube. This results in a final BSA concentration of approximately 0.5 mM. b. Warm this BSA/NaCl mixture in a 37°C water bath for at least 30 minutes with gentle agitation.[11] c. While gently swirling the warm BSA solution, slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise. This yields a final linoleate concentration of 5 mM and a linoleate:BSA molar ratio of approximately 10:1. d. Incubate the final solution at 37°C for 30-60 minutes with gentle shaking to ensure complete complexation. e. The 5 mM Linoleic Acid-BSA complex can be stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles.[11]
-
Preparation of Vehicle Control: a. Prepare a BSA-only vehicle control by following the complexation steps above, but substitute the 333 µL of linoleic acid stock with 333 µL of 100% ethanol. This control is essential to distinguish the effects of linoleic acid from those of the carrier complex.[11]
Protocol 2: Induction of Oxidative Stress in Cultured Cells
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Treatment Media: Thaw the 5 mM Linoleic Acid-BSA complex stock and the vehicle control. Dilute them directly into the cell culture medium to achieve the desired final working concentrations. Effective concentrations for inducing oxidative stress typically range from 100 µM to 600 µM.[4][10]
-
Cell Treatment: a. Remove the existing culture medium from the cells. b. Wash the cells once with sterile Phosphate-Buffered Saline (PBS). c. Add the prepared treatment media (containing different concentrations of LA-BSA, the vehicle control, or medium alone) to the cells. d. Incubate the cells for the desired period. Incubation times can range from 1 hour to 24 hours, depending on the cell type and the specific endpoint being measured.[4][13]
Protocol 3: Quantification of Oxidative Stress Markers
1. Measurement of Intracellular ROS (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
Procedure:
-
After treating cells with LA-BSA as described in Protocol 2, remove the treatment medium.
-
Wash cells twice with warm, sterile PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.
2. Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
MDA is a major product of lipid peroxidation and can be quantified as a thiobarbituric acid reactive substance (TBARS).[4][5]
Procedure:
-
Following LA-BSA treatment, harvest the cells and prepare a cell lysate according to the manufacturer's instructions for a commercial TBARS assay kit.
-
Briefly, the lysate is mixed with a thiobarbituric acid (TBA) solution and incubated at high temperature (e.g., 95°C) to form an MDA-TBA adduct.
-
After cooling, the absorbance or fluorescence of the resulting colored product is measured.
-
Quantify the MDA concentration by comparing the results to a standard curve generated with an MDA standard.
3. Measurement of Antioxidant Enzyme Activity (SOD Assay)
Superoxide dismutase (SOD) is a key antioxidant enzyme. Its activity can be diminished by high levels of oxidative stress.[4][10]
Procedure:
-
Prepare cell lysates from LA-BSA treated cells.
-
Determine SOD activity using a commercial colorimetric assay kit. These kits are typically based on the inhibition of a reaction that produces a colored formazan (B1609692) dye.
-
Measure the absorbance with a microplate reader and calculate the SOD activity as per the kit's protocol.
Data Presentation
The following table summarizes representative data on the effects of linoleic acid on cellular oxidative stress markers.
| Cell Type | Linoleic Acid Conc. (µM) | Incubation Time | Observed Effect | Reference |
| L6 Rat Myoblasts | 400 µM | 24 h | Increased ROS generation, elevated MDA content, decreased SOD activity. | [4] |
| L6 Rat Myoblasts | 600 µM | 24 h | Further increase in ROS and MDA, significant decrease in SOD and CAT activity. Cytotoxic effects noted. | [4] |
| RKO Colorectal Cancer Cells | 300 µM | 24 h | Increased ROS formation, increased MDA accumulation, decreased SOD activity. | [10] |
| LOVO Colorectal Cancer Cells | 300 µM | 24 h | Increased ROS formation and MDA accumulation. | [10] |
| Human Endothelial Cells | 20-40 µM (as hydroperoxide) | 1 h | Increased peroxidation of phospholipids (B1166683), significant cytotoxicity. | [13] |
Visualizations
Caption: Experimental workflow for inducing and measuring oxidative stress.
Caption: Linoleic acid-induced oxidative stress signaling pathway.
References
- 1. This compound | 822-17-3 [chemicalbook.com]
- 2. リノール酸 ナトリウム塩 ≥97% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. escholarship.org [escholarship.org]
- 4. Excessive linoleic acid induces muscle oxidative stress through 5-lipoxygenase-dependent peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openheart.bmj.com [openheart.bmj.com]
- 6. A high linoleic acid diet increases oxidative stress in vivo and affects nitric oxide metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excessive linoleic acid induces muscle oxidative stress through 5-lipoxygenase-dependent peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleic, Linoleic and Linolenic Acids Increase ROS Production by Fibroblasts via NADPH Oxidase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linoleic acid suppresses colorectal cancer cell growth by inducing oxidant stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Linoleic acid hydroperoxide-induced peroxidation of endothelial cell phospholipids and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linoleic Acid Sodium Salt as a Supplement in Serum-Free Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from serum-containing to serum-free media formulations is a critical step in biopharmaceutical manufacturing and cell-based research to enhance reproducibility and simplify downstream processing. Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a vital supplement in serum-free media for numerous cell lines, including hybridoma and Chinese Hamster Ovary (CHO) cells.[1] Mammalian cells cannot synthesize linoleic acid de novo, making its inclusion in culture media crucial for optimal cell growth, viability, and productivity.[2] These application notes provide detailed protocols for the preparation and use of linoleic acid sodium salt in serum-free cell culture, a summary of its effects, and an overview of the relevant signaling pathways.
Data Presentation: Effects of Linoleic Acid Supplementation
The optimal concentration of linoleic acid is cell-line dependent and requires empirical determination.[3] Below is a summary of reported effects at various concentrations across different cell types.
| Cell Type | Linoleic Acid Concentration | Observed Effect | Reference(s) |
| Murine Hybridoma (CC9C10) | 10-50 µM | Improved cell yield. Initial supplementation led to a 58% increase in monoclonal antibody (Mab) volumetric titer. | [4] |
| 25 µM | 3-fold greater survival rate under high agitation (470 rpm) after five passages. | [3][5] | |
| 50 µM | Significantly higher survival rate under high stirring rates (500 rpm) after one passage. | [3][5] | |
| Bovine Satellite Cells (BSCs) | 10-100 µM | Significantly increased cell viability and proliferation. Promoted the cell-cycle conversion from G0/G1 to S phase. | [3][6] |
| 250 µM | Decreased cell proliferation compared to lower concentrations. | [3][6] | |
| Chinese Hamster Ovary (CHO) | 0.5 mg/L (~1.65 µM) | Stimulated cell proliferation and recombinant antibody production in a developed serum-free medium. | [7] |
| Human Reconstructed Adipose Tissue | 150 µM | Modulated the total lipid content and membrane phospholipid profile. | [3][8] |
| Mouse Embryonic Stem (ES) Cells | ≥ 10⁻⁹ M | Increased DNA synthesis in a concentration- and time-dependent manner. | [9] |
Experimental Protocols
Protocol 1: Preparation of Linoleate-Albumin Complex Stock Solution
Due to its poor aqueous solubility, linoleic acid is typically complexed with a carrier protein like fatty-acid-free bovine serum albumin (BSA) for efficient delivery to cells in culture.[3]
Materials:
-
Ethanol (B145695), 100%[10]
-
Sodium Hydroxide (NaOH) solution (equimolar to linoleic acid if starting from free acid)[3]
-
Sterile, tissue culture-grade water[10]
-
150 mM NaCl in sterile, tissue culture-grade water[10]
-
Heating water bath or incubator[3]
Procedure:
-
Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:
-
Under sterile conditions, dissolve 10 g of fatty-acid-free BSA in 100 mL of sterile, tissue culture-grade water.[10]
-
Mix gently by inversion or on a shaker at 37°C until the BSA is completely dissolved. Avoid vigorous vortexing to prevent frothing.[10]
-
Sterilize the 10% BSA solution by passing it through a 0.22 µm filter.[10] This solution can be stored at 4°C for short-term use or at -20°C for long-term storage.[10]
-
-
Preparation of 60-150 mM Linoleic Acid Stock Solution:
-
Method A (Saponification): In a sterile tube, dissolve linoleic acid (sodium salt) in an equimolar solution of NaOH. This can be achieved by heating at 70°C.[3]
-
Method B (Ethanol): Weigh out the required amount of this compound and dissolve it in 100% ethanol.[10][11] Warm the solution to 37-50°C and vortex periodically until completely dissolved.[10] This stock should be prepared fresh or stored under nitrogen at -20°C for a limited time.[10]
-
-
Complexation of Linoleate (B1235992) to BSA:
-
In a sterile conical tube, warm the required volume of the 10% BSA solution (and 150 mM NaCl if using the ethanol method) at 37°C for at least 30 minutes with gentle shaking.[3][10]
-
Slowly add the linoleic acid stock solution dropwise to the pre-warmed BSA solution while gently swirling.[3][10] The molar ratio of fatty acid to BSA can vary, but ratios between 1:1 and 3:1 are considered physiological.[10]
-
Incubate the mixture at 37°C for at least 30-60 minutes with continuous gentle agitation to allow for complex formation.[10]
-
-
Sterilization and Storage:
Protocol 2: Supplementation of Serum-Free Medium
-
Thaw the prepared linoleate-BSA complex stock solution at 37°C immediately before use.[3][10]
-
Dilute the stock solution directly into the serum-free cell culture medium to achieve the desired final concentration (e.g., for a 100 µM final concentration, add 20 µL of a 5 mM stock solution per 1 mL of medium).[10]
-
Gently mix the supplemented medium before adding it to the cell cultures.[3]
-
Crucially, prepare a "vehicle" control medium containing an equivalent amount of the BSA and any solvent (e.g., ethanol) used to dissolve the linoleic acid. This allows for distinguishing the specific effects of linoleic acid from those of the carrier complex itself. [10]
Mandatory Visualizations
Caption: Experimental workflow for linoleate supplementation.
Caption: Linoleic acid signaling pathways in cell culture.
Discussion
Linoleic acid is an indispensable component for many cell lines in serum-free culture, contributing to robust growth and enhanced cellular functions.[3] Its primary roles include serving as a structural component of cell membranes, a precursor for signaling molecules like prostaglandins, and a source of energy.[1]
Supplementation with linoleic acid has been shown to improve the robustness of cells in agitated cultures, likely by altering the unsaturated/saturated fatty acid ratio in the cell membrane, making it more resilient to shear stress.[5]
The signaling pathways activated by linoleic acid are integral to its pro-proliferative effects. In mouse embryonic stem cells, linoleic acid has been shown to increase intracellular calcium levels, which in turn activates Protein Kinase C (PKC).[9] Concurrently, it activates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][9] Both the PKC and PI3K/Akt pathways converge on the activation of p44/42 Mitogen-Activated Protein Kinases (MAPKs).[9] This cascade ultimately leads to the upregulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), promoting the transition from G0/G1 to S phase and driving cell proliferation.[6][9]
Conclusion
The successful transition to and maintenance of robust cell cultures in serum-free media is highly dependent on the careful optimization of the medium composition.[3] Linoleic acid is a critical supplement for many cell lines, and its proper preparation and application are key to achieving desired cell culture performance. The protocols and data presented here provide a foundational framework for researchers to effectively incorporate this compound into their serum-free culture systems, leading to improved cell growth, viability, and productivity in research and biopharmaceutical development.
References
- 1. Linolenic Acid in Cell Culture [sigmaaldrich.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of fatty acids on hybridoma cell growth and antibody productivity in serum-free cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linoleic acid improves the robustness of cells in agitated cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linoleic acid induces mouse embryonic stem cell proliferation via Ca2+/PKC, PI3K/Akt, and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Standard Protocol for Linoleic Acid Sodium Salt Cytotoxicity Assay
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a crucial role in various physiological processes. However, elevated levels of linoleic acid have been associated with cytotoxicity in various cell types, particularly cancer cells.[1] Understanding the cytotoxic effects of linoleic acid and its sodium salt is vital for research in oncology, metabolism, and drug development. These application notes provide a standardized protocol for assessing the cytotoxicity of linoleic acid sodium salt using common in vitro assays. The protocols detailed herein cover the preparation of this compound solutions, execution of cell viability and apoptosis assays, and analysis of key signaling pathways involved in linoleic acid-induced cell death.
Data Presentation: Cytotoxic Effects of Linoleic Acid
The cytotoxic effects of linoleic acid can vary significantly depending on the cell line, concentration, and exposure time. The following table summarizes the half-maximal inhibitory concentration (IC50) values of linoleic acid in various human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HEC-1A | Endometrial Cancer | 72 | 617.21 | [2] |
| KLE | Endometrial Cancer | 72 | 987.56 | [2] |
| HepG2 | Hepatoma | 72 | ~55 (as mixed CLA isomers in µg/mL) | |
| MKN-45 | Gastric Cancer | 24 | 50 (concentration used for effect) | [3] |
| A2780 | Ovarian Carcinoma | 48 | Not specified, but showed reduced viability |
Experimental Protocols
Preparation of this compound - BSA Complex
Linoleic acid has poor solubility in aqueous solutions and can be toxic to cells in its free form. To enhance solubility and bioavailability while minimizing non-specific toxicity, it is essential to complex it with fatty acid-free Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (B145695) (100%)
-
150 mM NaCl in sterile, tissue culture-grade water
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes
Protocol:
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile 150 mM NaCl.
-
Mix gently by inversion until the BSA is completely dissolved. Avoid vigorous vortexing.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Prepare a 100 mM Linoleic Acid Stock Solution:
-
Dissolve the required amount of this compound in 100% ethanol to achieve a final concentration of 100 mM.
-
Gently warm the solution to 37°C and vortex briefly to ensure complete dissolution.
-
-
Complex Linoleic Acid with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 100 mM linoleic acid stock solution dropwise to the pre-warmed BSA solution while gently swirling. A common molar ratio of linoleic acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle, intermittent swirling to allow for complex formation. The solution should become clear.
-
Bring the final volume to the desired level with sterile 150 mM NaCl.
-
Sterile-filter the final complex using a 0.22 µm filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound-BSA complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-BSA complex in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted linoleic acid complex. Include a vehicle control (BSA in medium) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of DMSO or a suitable solubilization solution to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound-BSA complex
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (for maximum LDH release control)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control (medium only).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates or culture flasks
-
Complete cell culture medium
-
This compound-BSA complex
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound-BSA complex for the appropriate duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Necrotic cells: Annexin V(-) / PI(+)
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing linoleic acid cytotoxicity.
Linoleic Acid-Induced Apoptosis Signaling Pathway
Caption: Linoleic acid-induced apoptosis signaling pathways.
Discussion and Troubleshooting
The provided protocols offer a robust framework for evaluating the cytotoxic effects of this compound. It is crucial to optimize parameters such as cell seeding density and treatment duration for each specific cell line. When preparing the linoleic acid-BSA complex, ensuring the solution is clear is critical, as cloudiness indicates improper complex formation. In the MTT assay, incomplete solubilization of formazan crystals can lead to inaccurate results; ensure adequate mixing and incubation with the solubilization solution. For the LDH assay, it is important to handle the plates gently to avoid accidental cell lysis, which can lead to high background signals. High background can also result from LDH present in the serum of the culture medium.[4] Using a low serum concentration (e.g., 1%) or serum-free medium during the assay can mitigate this. In the Annexin V/PI assay, timely analysis after staining is crucial, as prolonged incubation can lead to secondary necrosis and inaccurate results. The signaling pathways involved in linoleic acid-induced cytotoxicity are complex and can be cell-type specific, often involving oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades.[5][6][7][8] The provided diagram illustrates a general overview of these pathways. Further investigation into specific upstream and downstream effectors may be necessary to elucidate the precise mechanism of action in a particular experimental system.
References
- 1. Antitumor activity of sodium linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic Acid Modulates the Expression of Metastatic and Angiogenic Markers MMP-2 and Talin-2 in Gastric Cancer Cell Line MKN-45 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase pathway of linoelaidic acid (9t, 12t-c18:2)-induced apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the AMP-activated Protein Kinase – p38 MAP Kinase Pathway Mediates Apoptosis induced by Conjugated Linoleic Acid in p53-Mutant Mouse Mammary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Linoleic Acid Sodium Salt in Liposome Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, and its sodium salt, are gaining increasing attention in the field of drug delivery. When incorporated into liposomal formulations, linoleic acid sodium salt can significantly influence the physicochemical properties and biological performance of these vesicles. Its amphiphilic nature allows it to integrate into the lipid bilayer, where it can act as a structural component, a stability enhancer, and a penetration enhancer, particularly in topical and transdermal applications. These properties make this compound a valuable excipient for optimizing the delivery of a wide range of therapeutic agents, from anticancer drugs to anti-inflammatory compounds.
These application notes provide a comprehensive overview of the use of this compound in liposome-based drug delivery systems. Detailed protocols for preparation, characterization, and in vitro evaluation are provided to guide researchers in the development of novel and effective drug formulations.
Applications of this compound in Liposomal Formulations
The incorporation of this compound into liposomes can be tailored for various drug delivery applications:
-
Topical and Transdermal Delivery: Linoleic acid is a known skin penetration enhancer. Liposomes containing its sodium salt can fluidize the stratum corneum lipids, facilitating the delivery of encapsulated drugs into deeper skin layers. This is particularly beneficial for treating localized skin conditions and for the transdermal administration of systemic drugs.
-
Anticancer Therapy: Fatty acids are a key source of energy for proliferating cancer cells. Liposomes functionalized with this compound can potentially enhance the uptake of encapsulated chemotherapeutic agents by cancer cells through mechanisms such as macropinocytosis. This can lead to increased intracellular drug concentrations and improved anticancer efficacy.
-
Anti-inflammatory Treatments: Linoleic acid and its metabolites are involved in inflammatory pathways. Liposomal formulations of anti-inflammatory drugs incorporating this compound may offer synergistic effects or targeted delivery to inflamed tissues.
Data Presentation: Physicochemical Characteristics of Liposomes
The inclusion of fatty acid salts like sodium oleate (B1233923) (a structurally similar compound to sodium linoleate) has been shown to significantly impact the characteristics of liposomes. The following table summarizes the typical effects observed when modifying liposomes with a sodium fatty acid salt, using simvastatin (B1681759) as a model drug.
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Unmodified Liposomes | 115.2 ± 7.94 | < 0.5 | -9.67 ± 3.01 | 78.93 ± 6.72 |
| Sodium Oleate-Modified Liposomes | 119.0 ± 9.37 | < 0.5 | -31.05 ± 2.38 | 84.96 ± 2.51 |
Data adapted from a study on sodium oleate functionalized simvastatin liposomes.[1]
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a robust and widely used technique.[2][3][4][5]
Materials:
-
Phosphatidylcholine (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (hydrophobic or hydrophilic)
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this organic solvent mixture as well.
-
Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C). Apply a vacuum to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask. Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
Hydration: Add the aqueous buffer (e.g., PBS, pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The volume of the buffer will determine the final lipid concentration.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask in the water bath (at the same temperature as in step 2) for 1-2 hours. The lipid film will gradually swell and disperse to form a milky suspension of multilamellar vesicles (MLVs).
-
(Optional) Size Reduction: To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.
Workflow for Liposome (B1194612) Preparation by Thin-Film Hydration
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with deionized water or the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
-
2. Morphological Characterization:
-
Method: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.
-
Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.
-
Allow the grid to air dry.
-
Observe the morphology and size of the liposomes under a transmission electron microscope.
-
3. Encapsulation Efficiency Determination:
-
Method: Centrifugation or Dialysis followed by Spectrophotometry or Chromatography
-
Procedure:
-
Separate the unencapsulated (free) drug from the liposomal formulation. This can be achieved by ultracentrifugation, where the liposomes pellet, or by dialysis against a large volume of buffer.
-
Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
To determine the total amount of drug, disrupt the liposomes using a suitable solvent (e.g., methanol, Triton X-100) and quantify the drug concentration.
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a common dialysis-based method to assess the in vitro release of a drug from the liposomal formulation.
Materials:
-
Drug-loaded liposome suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4, potentially with a surfactant to ensure sink conditions)
-
Shaking water bath or incubator
Procedure:
-
Preparation of Dialysis Bag: Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Sample Loading: Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.
-
Release Study: Immerse the dialysis bag in a container with a known volume of pre-warmed release medium (e.g., 100 mL).
-
Incubation: Place the container in a shaking water bath set at a physiological temperature (e.g., 37°C) with constant gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Workflow for In Vitro Drug Release Study
Protocol 4: Stability Studies
Stability testing is crucial to ensure the quality and shelf-life of the liposomal formulation. Studies should be conducted according to ICH guidelines.[6][7][8]
Parameters to Monitor:
-
Physical Stability: Particle size, PDI, zeta potential, and visual inspection for aggregation or precipitation.
-
Chemical Stability: Drug content, encapsulation efficiency, and degradation of lipids.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
Procedure:
-
Store the liposomal formulation in appropriate containers at the specified storage conditions.
-
At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for the parameters listed above.
-
Compare the results to the initial data to assess the stability of the formulation over time.
Signaling Pathways
Linoleic acid has been shown to induce pro-inflammatory events in vascular endothelial cells through the activation of the PI3K/Akt and ERK1/2 signaling pathways. The delivery of drugs using linoleic acid-containing liposomes could potentially modulate these pathways. For instance, in cancer therapy, the uptake of these liposomes might trigger signaling cascades that influence cell survival, proliferation, and apoptosis.
PI3K/Akt and ERK1/2 Signaling Pathway
Conclusion
This compound is a promising excipient for the development of advanced liposomal drug delivery systems. Its ability to enhance skin penetration, potentially target cancer cells, and its biocompatibility make it a versatile tool for formulators. The protocols and information provided in these application notes serve as a foundation for researchers to explore and optimize the use of this compound in their specific drug delivery applications, ultimately contributing to the development of more effective and safer therapies.
References
- 1. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 2. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. gsarpublishers.com [gsarpublishers.com]
- 8. Investigation of the mechanism of enhanced skin penetration by ultradeformable liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Stable Isotope-Labeled Linoleate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount to understanding biological processes, identifying biomarkers, and developing novel therapeutics. The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, particularly in mass spectrometry (MS)-based methods. An internal standard is a compound of known quantity added to a sample at the beginning of the analytical workflow. It corrects for sample loss during preparation and variations in instrument response, thereby ensuring data reliability.
A critical requirement for an internal standard in MS-based lipidomics is that it must be chemically and physically similar to the analyte of interest but distinguishable by its mass-to-charge ratio (m/z). For this reason, unlabeled sodium linoleate (B1235992) is not a suitable internal standard for quantifying endogenous linoleate . Since it is chemically identical to the naturally occurring analyte, the mass spectrometer cannot differentiate between the added standard and the linoleate already present in the biological sample.
The scientifically accepted and standard practice is to use a stable isotope-labeled (SIL) form of linoleate, such as deuterated (e.g., Linoleic Acid-d4, Linoleic Acid-d5) or Carbon-13 labeled (e.g., ¹³C₁₈-Linoleic Acid) sodium linoleate. These SIL standards co-elute with the endogenous analyte during chromatography and exhibit nearly identical extraction recovery and ionization efficiency, but their increased mass allows for their distinct detection by the mass spectrometer.[1] This document provides detailed application notes and protocols for the use of stable isotope-labeled linoleate as an internal standard in quantitative lipidomics.
Choosing a Stable Isotope-Labeled Linoleate Standard
Both deuterated (²H) and Carbon-13 (¹³C) labeled linoleate are effective internal standards, but ¹³C-labeled standards are generally considered superior for achieving the highest level of accuracy.
Table 1: Comparison of Deuterated vs. ¹³C-Labeled Linoleate Internal Standards
| Parameter | Deuterated (e.g., Linoleic Acid-d5) | ¹³C-Labeled (e.g., ¹³C₁₈-Linoleic Acid) | Key Findings |
| Chemical & Physical Properties | Chemically identical but slight differences in physicochemical properties can exist. | Nearly identical to the analyte. | ¹³C-labeled standards provide the most accurate normalization due to their near-identical behavior.[2] |
| Chromatographic Co-elution | Often elutes slightly earlier than the non-labeled analyte in liquid chromatography. | Typically co-elutes perfectly with the non-labeled analyte. | Perfect co-elution ensures that both standard and analyte experience the same matrix effects, leading to more accurate correction.[2] |
| Isotopic Stability | Potential for isotopic scrambling or exchange of deuterium (B1214612) with hydrogen from the solvent. | Stable isotope with no risk of isotopic exchange. | The high stability of the ¹³C label ensures the integrity of the standard throughout the entire analytical process. |
| Cost | Generally more cost-effective. | Typically more expensive. | Cost may be a factor in high-throughput screening, but ¹³C is recommended for assays demanding the highest accuracy. |
A study comparing deuterated and ¹³C-labeled linoleic acid in rats found no significant differences in the measured plasma concentrations of linoleic acid or its metabolites after 24 hours, suggesting that both can yield comparable results when properly corrected for matrix effects.[3] However, for most applications, ¹³C-linoleic acid is the preferred choice for its superior analytical performance.[2]
Experimental Protocols
The following protocols describe a general workflow for the quantification of linoleic acid in biological samples using a stable isotope-labeled internal standard.
Preparation of Standard Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of the stable isotope-labeled linoleate (e.g., Linoleic Acid-d4). Dissolve it in a suitable organic solvent, such as methanol (B129727) or ethanol, to a final concentration of 1 mg/mL. Store this stock solution at -20°C or lower under an inert atmosphere (e.g., argon).
-
Internal Standard Spiking Solution (1-10 µg/mL): Dilute the stock solution with the same solvent to create a working "spiking" solution. The final concentration should be optimized based on the expected endogenous linoleate concentration in the samples and the linear range of the instrument.[4] For example, a 1 µg/mL solution is common for plasma analysis.[4]
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled sodium linoleate in the same manner as the internal standard.
-
Calibration Curve Standards (e.g., 0.05 to 50 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution. Each calibration standard must be spiked with the same constant amount of the Internal Standard Spiking Solution that will be added to the biological samples.[4]
Sample Preparation and Lipid Extraction (Modified Folch Method for Plasma)
This protocol describes a common liquid-liquid extraction procedure. It is crucial to add the internal standard at the very first step to account for variability throughout the entire process.
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice to prevent lipid degradation.
-
Internal Standard Spiking: To a 2 mL glass vial, add 100 µL of plasma. Add 10 µL of the 10 µg/mL Linoleic Acid-d4 internal standard solution directly to the plasma.[5]
-
Protein Precipitation & Extraction:
-
Add 375 µL of a cold chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to facilitate protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of a 0.9% NaCl solution (or LC-MS grade water) to induce phase separation. Vortex for another 30 seconds.[5]
-
-
Phase Separation: Centrifuge the sample at 2,500 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette or syringe, avoiding the protein layer, and transfer it to a clean glass vial.
-
Drying and Reconstitution:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a volume suitable for LC-MS/MS analysis (e.g., 100 µL) using a solvent compatible with the initial mobile phase, such as an acetonitrile:isopropanol (1:1, v/v) mixture.[5] Transfer the reconstituted sample to an autosampler vial.
-
Figure 1. Experimental workflow for quantitative lipidomics.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[5][6]
-
Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10) with the same additive as mobile phase A.[5]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for fatty acids.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the endogenous linoleate and the labeled internal standard must be optimized for the instrument.[5][6]
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the endogenous linoleate and the stable isotope-labeled internal standard for all samples, including calibration standards, quality controls, and unknowns.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. The curve should be linear with a correlation coefficient (R²) greater than 0.99.
-
Quantification: Determine the concentration of linoleic acid in the unknown samples by interpolating their peak area ratios from the linear regression equation of the calibration curve.
Quantitative Data Presentation
The use of a stable isotope-labeled internal standard is essential for achieving the precision and accuracy required for method validation. The tables below summarize typical performance data from validated LC-MS/MS methods using deuterated linoleic acid as an internal standard for analysis in human plasma.
Table 2: Method Validation Parameters for LC-MS/MS Quantification of Linoleic Acid using Linoleic Acid-d4 IS in Human Plasma
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10.7 nmol/L | [6] |
| Limit of Quantification (LOQ) | 285.3 nmol/L (high nanomolar) | [6] |
| Recovery Efficiency | >90% | [6] |
| Within-Run Precision (RSD%) | 3.5% | [6] |
| Between-Run Precision (RSD%) | 5.3% | [6] |
RSD: Relative Standard Deviation
Table 3: MRM Transitions for Linoleic Acid and Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Linoleic Acid (LA) | 279.2 | 279.2 | Optimized per instrument | [5] |
| Linoleic Acid-d4 (LA-d4) | 283.3 | 283.3 | Optimized per instrument | [6] |
| 13-HODE (oxidized metabolite) | 295.2278 | 195.1390 | 15 | [7] |
| 13-HODE-d4 (IS) | 299.2530 | 198.1579 | 15 | [7] |
HODE: Hydroxyoctadecadienoic acid
Signaling Pathways and Logical Relationships
Linoleic acid is a precursor to a variety of potent signaling molecules called oxylipins, which are involved in inflammation and other physiological processes. The use of SIL linoleate as a tracer can help elucidate these metabolic pathways.
Figure 2. Major enzymatic pathways of linoleic acid metabolism.
The choice of internal standard directly impacts the quality of quantitative data. The logical relationship below illustrates the rationale for selecting ¹³C-labeled standards for high-accuracy applications.
Figure 3. Logical flow for internal standard selection.
Conclusion
While unlabeled sodium linoleate is unsuitable for use as an internal standard in mass spectrometry-based lipidomics, its stable isotope-labeled counterparts are indispensable for accurate and reliable quantification. For applications demanding the highest level of precision and accuracy, ¹³C-labeled linoleate is the recommended choice due to its ideal physicochemical properties. Deuterated standards like Linoleic Acid-d4 and -d5 offer a robust and more cost-effective alternative suitable for many applications. The provided protocols offer a foundational workflow that can be adapted and validated for specific matrices and instrumentation, enabling researchers, scientists, and drug development professionals to generate high-quality, reproducible data in their lipidomics studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stable Aqueous Solutions of Sodium Linoleate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sodium linoleate (B1235992), the sodium salt of the essential omega-6 fatty acid linoleic acid, is a crucial component in various research and development applications. It is widely used in cell culture to study lipid metabolism and cell signaling, in the formulation of drug delivery systems like nanoparticles, and as an emulsifier in cosmetics and pharmaceuticals.[1][2][3][4] However, preparing stable aqueous solutions of sodium linoleate presents two primary challenges: its limited solubility in water below its critical micelle concentration and its high susceptibility to oxidation due to the presence of two double bonds in its hydrocarbon tail.[5][6]
1.1 Solubility and Critical Micelle Concentration (CMC)
Sodium linoleate is an amphiphilic molecule, possessing a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail.[7] While generally described as soluble in water, its true solubility as individual molecules (monomers) is low.[5][7][8] Above a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers spontaneously self-assemble into colloidal structures called micelles.[9][10] In these micelles, the hydrophobic tails are sequestered from the water, forming an oily core, while the hydrophilic heads form the outer surface. This phenomenon dramatically increases the apparent solubility of sodium linoleate. The CMC is a critical parameter, as many of the compound's functional properties, such as solubilization and detergency, are most effective above this concentration.[11]
1.2 Factors Influencing Solution Stability
The stability of a sodium linoleate solution is paramount for reproducible experimental results. Several factors can compromise its integrity:
-
Oxidation: The polyunsaturated nature of linoleate makes it highly prone to oxidation when exposed to atmospheric oxygen, light, and high temperatures.[6] Oxidation can lead to the formation of hydroperoxides and other degradation products, altering the biological activity of the molecule.
-
pH: The pH of the aqueous solution is critical. At acidic pH, the sodium salt can be converted to its free acid form, linoleic acid, which is significantly less water-soluble.[12] Studies on the similar fatty acid salt, sodium oleate, show that the CMC increases with pH in the range of 7-12, indicating that pH directly influences the aggregation behavior.[13] For optimal stability and micelle formation, an alkaline pH is often preferred.[14]
-
Temperature: While gentle warming (e.g., 37-50°C) can aid in the initial dissolution process, prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[7][15] Storage at low temperatures (0-10°C or -20°C) is recommended for both the solid compound and prepared stock solutions.[1][7][16]
-
Co-solvents and Carriers: Due to solubility challenges, especially in complex media like cell culture buffers, co-solvents like ethanol (B145695) are often used to create a concentrated stock solution before dilution into an aqueous phase.[5] For cell-based applications, complexing linoleate with a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA) is the standard method to enhance solubility, ensure stability, and facilitate cellular uptake.[15][17][18]
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and handling of sodium linoleate solutions.
Table 1: Solubility of Sodium Linoleate
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| General Solubility | Soluble in water and alcohol | Standard conditions | [7] |
| Solubility in Ethanol | ~1.5 mg/mL | Organic solvent | [5] |
| Solubility in Ethanol:PBS (1:1) | ~0.5 mg/mL | Aqueous buffer with co-solvent | [5] |
| Estimated Aqueous Solubility | 8.169 mg/L | @ 25 °C (Estimated) |[8] |
Table 2: Critical Micelle Concentration (CMC) of Linoleate
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| CMC of Linoleic Acid | 0.13 ± 0.01 mM | 0.2 M borate (B1201080) buffer | [19] |
| General CMC Definition | Concentration at which micelles form | Dependent on temperature, pH, and electrolytes |[9][10] |
Table 3: Influence of Physicochemical Factors on Stability
| Factor | Effect | Recommendations | Source(s) |
|---|---|---|---|
| pH | CMC increases with pH (7-12 for oleate). Low pH reduces solubility. | Maintain neutral to alkaline pH for optimal stability. | [12][13] |
| Temperature | Gentle heat (37-50°C) aids dissolution. High temperatures cause degradation. | Avoid excessive heat. Store solutions at 2-8°C for short-term or -20°C for long-term. | [7][15][20] |
| Oxygen Exposure | Causes rapid oxidation of double bonds. | Purge solvents with inert gas (nitrogen or argon). Store in tightly sealed containers. | [5][15] |
| Storage | Aqueous solutions are unstable. | Prepare fresh or use within one day. Store ethanolic stocks at -20°C under inert gas. | [5] |
| Antioxidants | Can prevent lipid peroxidation. | Consider adding primary (e.g., tocopherols) or secondary (e.g., EDTA, ascorbic acid) antioxidants. |[21][22] |
Experimental Protocols
Protocol 1: Basic Aqueous Solution Preparation (Short-Term Use)
This protocol is suitable for applications where the solution will be used immediately and does not require long-term stability or sterility.
-
Preparation: Weigh the desired amount of sodium linoleate powder (purity ≥95%) in a sterile container.
-
Dissolution: Add deionized water (or desired buffer) to the powder. For concentrations above the CMC, the solution may appear cloudy initially.
-
Solubilization: Gently warm the solution to approximately 37°C while stirring. Alternatively, sonication on ice can be used to facilitate the formation of a stable micellar solution.[23] The solution should become clear or appear as a stable milky emulsion.
-
Usage and Storage: Use the solution immediately after preparation. To minimize oxidation, protect it from light. It is not recommended to store this aqueous solution.[5]
Protocol 2: Preparation using an Ethanol Co-Solvent
This method is recommended for achieving higher concentrations in aqueous buffers.[5]
-
Inert Atmosphere: Before starting, purge all solvents (ethanol and aqueous buffer) with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to remove dissolved oxygen.
-
Stock Solution: Dissolve the sodium linoleate powder in 100% ethanol to create a concentrated stock solution (e.g., 1.5 mg/mL).[5] Ensure it is fully dissolved, using gentle warming (37°C) and vortexing if necessary.[23]
-
Storage of Stock: This ethanolic stock solution can be stored for a limited time at -20°C in a tightly sealed vial with the headspace filled with inert gas.[15]
-
Working Solution: To prepare the final aqueous solution, slowly add the ethanolic stock dropwise into the desired aqueous buffer while gently stirring.
-
Final Concentration: The final concentration of ethanol should be kept as low as possible to avoid solvent effects in the intended application. Note that the solubility in a 1:1 ethanol:PBS buffer is approximately 0.5 mg/mL.[5]
-
Usage: Use the final aqueous solution on the same day it is prepared.[5]
Protocol 3: Preparation of Linoleate-BSA Complex for Cell Culture
This is the standard protocol for delivering linoleate to cells in culture, ensuring stability, bioavailability, and minimizing cytotoxicity.[15][17]
-
Prepare 10% (w/v) Fatty Acid-Free BSA Solution: a. Under sterile conditions, dissolve 10 g of fatty acid-free BSA in 100 mL of sterile, tissue culture-grade water or saline (150 mM NaCl). b. Mix gently by inversion or on a shaker at 37°C until the BSA is completely dissolved. Avoid vigorous vortexing.[15] c. Sterilize the 10% BSA solution by passing it through a 0.22 µm filter.[15]
-
Prepare 150 mM Linoleic Acid Stock Solution: a. Weigh 45.7 mg of linoleic acid sodium salt into a sterile tube.[15] b. Add 1 mL of 100% ethanol. c. Warm the solution to 37-50°C and vortex periodically until completely dissolved.[15] This stock should be prepared fresh or stored under nitrogen at -20°C for a very limited time.
-
Complexation of Linoleate to BSA (to create a 5 mM Stock): a. In a sterile conical tube, warm the required volume of 10% BSA solution and 150 mM NaCl at 37°C for 15-30 minutes. b. For a 10 mL final volume, combine 5.8 mL of sterile 150 mM NaCl and 3.33 mL of 10% BSA solution. Warm this mixture at 37°C for at least 30 minutes with gentle shaking.[15] c. Slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise to the warm BSA solution while gently swirling. This creates a final linoleate concentration of 5 mM with a linoleate:BSA molar ratio of approximately 6:1.[15] d. Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow the complex to form. The solution should become clear.[23]
-
Sterilization and Storage: a. Sterilize the final Linoleate-BSA complex by passing it through a 0.22 µm syringe filter.[17] b. Aliquot the sterile complex into sterile tubes and store at -20°C.[15]
-
Use in Cell Culture: a. Thaw the Linoleate-BSA complex at 37°C immediately before use. b. Dilute the 5 mM stock solution directly into the cell culture medium to achieve the desired final concentration. c. Crucially, prepare a "vehicle control" medium containing an equivalent amount of the BSA and ethanol without the linoleic acid to differentiate the effects of the fatty acid from its carrier. [15]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tdx.cat [tdx.cat]
- 7. SODIUM LINOLEATE - Ataman Kimya [atamanchemicals.com]
- 8. sodium linoleate, 822-17-3 [thegoodscentscompany.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of pH and Temperature on the Equilibrium and Dynamic Surface Tension of Aqueous Solutions of Sodium Oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. benchchem.com [benchchem.com]
- 18. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant Effect of Vitamins in Olive Oil Emulsion [mdpi.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Fatty Acid Uptake in Cells Using Linoleic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acids (LCFAs) are essential nutrients and signaling molecules that play a critical role in various cellular processes, including energy metabolism, membrane synthesis, and the regulation of gene expression. The cellular uptake of LCFAs is a crucial first step in their utilization and is a highly regulated process. Dysregulation of fatty acid uptake is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a key molecule for studying these processes. Its sodium salt offers improved solubility in aqueous solutions, making it a valuable tool for in vitro studies of fatty acid uptake. These application notes provide detailed protocols for preparing and using linoleic acid sodium salt in cell culture to investigate fatty acid transport and metabolism.
Data Presentation
The optimal conditions for linoleic acid uptake assays can vary depending on the cell type and experimental objectives. The following table summarizes typical experimental parameters.
| Parameter | 3T3-L1 Adipocytes | HepG2 Cells | Caco-2 Cells | Primary Adipocytes |
| Cell Seeding Density | 50,000 - 80,000 cells/well (96-well plate) | 1 x 10^5 cells/well (12-well plate) | 2 x 10^5 cells/well (12-well plate) | Variable |
| Linoleic Acid Concentration | 50 - 200 µM | 100 - 500 µM | 100 - 500 µM | 50 - 200 µM |
| BSA Concentration | 0.5 - 1% (Fatty Acid-Free) | 0.5 - 1% (Fatty Acid-Free) | 0.5 - 1% (Fatty Acid-Free) | 0.1 - 0.5% (Fatty Acid-Free) |
| Linoleic Acid:BSA Molar Ratio | 3:1 to 6:1 | 3:1 to 6:1 | 3:1 to 6:1 | 3:1 to 6:1 |
| Incubation Time | 15 - 60 minutes | 30 - 240 minutes | 30 - 120 minutes | 15 - 60 minutes |
| Assay Temperature | 37°C | 37°C | 37°C | 37°C |
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid-BSA Complex
For cellular uptake studies, linoleic acid is typically complexed with fatty acid-free bovine serum albumin (BSA) to mimic its physiological transport in the bloodstream and enhance its stability and delivery to cells in culture.[1][2]
Materials:
-
This compound
-
Ethanol (B145695), 100% (anhydrous)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Water bath at 37°C
Procedure:
-
Prepare a 100 mM Linoleic Acid Stock Solution:
-
Under sterile conditions, dissolve the appropriate amount of this compound in 100% ethanol to achieve a final concentration of 100 mM.[2] For example, dissolve 30.24 mg of this compound (FW: 302.4 g/mol ) in 1 mL of ethanol.
-
Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh or stored under an inert gas like nitrogen at -20°C for short periods.[1]
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Complex Linoleic Acid with BSA:
-
Slowly add the 100 mM linoleic acid stock solution dropwise to the pre-warmed 10% BSA solution while gently swirling.[2] To achieve a common 5:1 molar ratio for a 5 mM final concentration, add a specific volume of the fatty acid stock to the BSA solution.[2]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with gentle, continuous swirling to allow for complete complexation.[1][2] The solution should become clear.
-
Bring the final volume to the desired level with sterile PBS to achieve the target linoleic acid concentration (e.g., 5 mM).[2]
-
-
Sterilization and Storage:
Protocol 2: Fluorescent Fatty Acid Uptake Assay
This protocol utilizes a fluorescently labeled fatty acid analog to measure uptake in real-time. Commercial kits are available for this purpose.[3][4][5]
Materials:
-
Cells of interest cultured in a black-walled, clear-bottom 96-well plate
-
Serum-free, phenol (B47542) red-free cell culture medium
-
Fluorescent Fatty Acid Probe (e.g., BODIPY-FA)
-
Extracellular Quenching Solution (optional, for real-time kinetics)
-
Linoleic Acid-BSA complex (as a competitor or for baseline studies)
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Seeding:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a density appropriate for your cell type and allow them to adhere and reach the desired confluency.
-
-
Serum Starvation:
-
Prior to the assay, wash the cells twice with serum-free medium.
-
Incubate the cells in serum-free medium for 1-3 hours at 37°C in a 5% CO2 incubator to establish basal conditions.[6]
-
-
Preparation of Uptake Reaction Mix:
-
Prepare the Uptake Reaction Mix according to the manufacturer's instructions. This typically involves diluting the fluorescent fatty acid probe and the extracellular quenching solution (if used) in an appropriate assay buffer.
-
-
Initiation and Measurement of Uptake:
-
Remove the serum-free medium from the cells.
-
Add the pre-warmed Uptake Reaction Mix to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence in kinetic mode using the bottom-read function (e.g., Ex/Em = 488/523 nm) at regular intervals (e.g., every 20-60 seconds) for 30-60 minutes.[5][6]
-
-
Data Analysis:
-
The rate of increase in fluorescence intensity corresponds to the rate of fatty acid uptake.
-
For endpoint assays, incubate the plate for a defined period (e.g., 60 minutes) before reading the fluorescence.
-
To study the specific uptake of linoleic acid, it can be used as a competitor against the fluorescent probe.
-
Protocol 3: Radioactive Fatty Acid Uptake Assay
This classic method uses radiolabeled linoleic acid (e.g., [14C]-linoleic acid) to quantify uptake.[6]
Materials:
-
Cells of interest cultured in 12-well or 24-well plates
-
[14C]-Linoleic acid sodium salt
-
Unlabeled this compound
-
Fatty Acid-Free BSA
-
Serum-free medium
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Preparation of Radiolabeled Linoleic Acid-BSA Complex:
-
Prepare the Linoleic Acid-BSA complex as described in Protocol 1, incorporating a known amount of [14C]-linoleic acid with the unlabeled linoleic acid to achieve the desired specific activity.
-
-
Cell Seeding and Serum Starvation:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Serum-starve the cells for 1-3 hours prior to the assay.
-
-
Uptake Incubation:
-
Remove the serum-free medium and add the pre-warmed medium containing the [14C]-Linoleic Acid-BSA complex.
-
Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Stopping the Uptake and Washing:
-
To stop the uptake, quickly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. This step is critical to remove extracellular radioactivity.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding cell lysis buffer to each well and incubating on ice.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Normalization:
-
Determine the protein concentration of a parallel set of cell lysates using a standard protein assay (e.g., BCA assay).
-
Express the fatty acid uptake as counts per minute (CPM) or picomoles of linoleic acid per milligram of protein.
-
Visualizations
Signaling Pathways in Fatty Acid Uptake
The uptake and subsequent metabolism of linoleic acid are regulated by a complex network of signaling pathways. Key players include fatty acid transporters like CD36 and Fatty Acid Transport Proteins (FATPs), as well as downstream signaling molecules that dictate the metabolic fate of the fatty acid.[7]
Caption: Signaling pathways involved in cellular uptake and metabolism of linoleic acid.
Experimental Workflow for Fatty Acid Uptake Assay
The following diagram illustrates the general workflow for conducting a fatty acid uptake assay in cultured cells.
Caption: General experimental workflow for a cell-based fatty acid uptake assay.
Logical Relationship of Key Regulatory Proteins
The regulation of fatty acid uptake involves a coordinated action of transcription factors and membrane transporters.
Caption: Key transcription factors regulating fatty acid transporter expression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 4. labs.pbrc.edu [labs.pbrc.edu]
- 5. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]
- 6. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve linoleic acid sodium salt solubility in PBS
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the solubility of linoleic acid sodium salt in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to PBS?
This compound is an amphipathic molecule with a long, nonpolar hydrocarbon tail and a polar carboxylate head group.[1] While the sodium salt form increases polarity compared to the free fatty acid, its solubility in aqueous buffers like PBS is inherently low.[2] Precipitation, or "crashing out," typically occurs for several reasons:
-
High Final Concentration: The concentration in your final PBS solution likely exceeds its solubility limit.[3] Long-chain fatty acids can begin to aggregate even at concentrations below 1 µM.[4]
-
Rapid Solvent Exchange: If you are dissolving the salt in an organic solvent first (like ethanol), adding this concentrated stock directly into a large volume of PBS can cause a rapid solvent shift, leading to immediate precipitation.[5]
-
Temperature Shifts: Low temperatures decrease solubility. Using cold PBS or experiencing temperature fluctuations can cause the compound to fall out of solution.[5]
Q2: What is the most direct method to improve the solubility of this compound in PBS?
The most common and straightforward method is to use an organic co-solvent. The recommended approach is to first dissolve the this compound in ethanol (B145695) and then dilute this stock solution into the PBS of your choice.[2] Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of ethanol and PBS (pH 7.2).[2] For cell culture applications, it is critical to keep the final ethanol concentration below 0.1% to avoid cytotoxicity.[6]
Q3: For cell culture, how can I prepare a stable, higher-concentration solution?
For cell culture, the standard and most effective method is to complex the linoleic acid with fatty acid-free Bovine Serum Albumin (BSA).[3] BSA acts as a carrier protein, binding to the linoleate (B1235992) and creating a stable, soluble complex that can be easily delivered to cells.[3][6] This method not only improves solubility but also enhances stability in the aqueous environment of the culture medium.[3]
Q4: Can I use heat or sonication to aid dissolution?
Yes, both methods can be effective but must be used appropriately.
-
Heating: Gently warming a solution can help dissolve the compound.[3] When preparing a linoleate-BSA complex, warming to 37°C is often recommended.[6] If dissolving the salt directly, temperatures up to 70°C may be necessary.[3][7] However, be cautious with BSA, as temperatures exceeding 50°C can cause the protein to aggregate.[6]
-
Sonication: Sonicating the mixture, particularly on ice, can help break down aggregates and form a uniform, milky micellar solution.[1][3] This indicates a stable dispersion, which may be suitable for some applications.[3]
Q5: My solution is cloudy or looks like an emulsion. Is it usable?
This cloudiness often indicates that the linoleate has formed micelles or other aggregates because its concentration is above the critical micelle concentration (CMC).[3] Micelles are nano-sized spherical structures where the hydrophobic tails face inward and the hydrophilic heads face outward, allowing for dispersion in water.[8] While not a true solution of individual molecules, a stable micellar solution can be used in many experiments.[1][3] Sonication can help create a more uniform and stable micellar dispersion.[3]
Q6: How should I properly store this compound solutions?
Aqueous solutions of linoleic acid are not recommended for storage for more than one day due to instability and potential for oxidation.[2] If storage is necessary, stock solutions prepared in an organic solvent like ethanol should be purged with an inert gas (e.g., nitrogen or argon), sealed tightly, and stored at -20°C for a limited time.[3][6] Some evidence suggests that ethanolic stock solutions prepared by sonication may be viable for over 6 months when stored at 4°C in the dark.[1] Linoleate-BSA complexes are typically stored at -20°C.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during solubilization.
Issue 1: Immediate Precipitation When Adding to PBS
-
Cause : The final concentration of linoleate is too high for the aqueous environment, or the concentration of the co-solvent (e.g., ethanol) is too low in the final dilution to maintain solubility.[3]
-
Solution :
-
Reduce Final Concentration : Attempt to work with a lower final concentration of linoleic acid.[3]
-
Use a Carrier Molecule : For higher concentrations, complexing the linoleate with fatty acid-free BSA is the most effective solution.[3]
-
Perform Serial Dilutions : Instead of a single large dilution, perform a stepwise serial dilution into pre-warmed (37°C) PBS or media. This gradual change in solvent environment can prevent the compound from crashing out.[5]
-
Issue 2: Solution is Cloudy, Milky, or Forms an Emulsion
-
Cause : The linoleate is not fully dissolved and is forming micelles or larger aggregates. This can result from insufficient mixing or exceeding the CMC.[3]
-
Solution :
-
Sonication : After preparing the stock solution, sonicate the mixture on ice. This provides energy to form a more uniform and stable micellar solution.[1][3]
-
Gentle Heating : Warming the solution to 37°C can help clarify the solution, especially when preparing a BSA complex.[3]
-
Use Carrier Molecules : Employing carriers like BSA can prevent the formation of large, unstable aggregates and improve the clarity of the solution.[3]
-
Data Presentation: Linoleate Solubility
| Method / Solvent | Form of Linoleate | Achievable Concentration | Reference(s) |
| Ethanol | Linoleic acid (sodium salt) | ~1.5 mg/mL | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | Linoleic acid (sodium salt) | ~0.5 mg/mL | [2] |
| PBS with Fatty Acid-Free BSA | Linoleic acid (sodium salt) | 5 mM (Stock Solution) | [6] |
| Water with NaOH | Linoleic acid | 10 mM (Stock Solution) | [9] |
Experimental Protocols
Protocol 1: Basic Solubilization Using an Ethanol Co-Solvent
This protocol is suitable for applications where a carrier protein is not required and a low concentration of ethanol is acceptable.
Methodology:
-
Prepare Stock Solution : Dissolve the this compound in 100% ethanol to create a concentrated stock solution (e.g., 1.5 mg/mL).[2] Purge the vial with an inert gas like nitrogen or argon to prevent oxidation.
-
Vortex : Vortex the mixture until the solid is completely dissolved.
-
Dilute into PBS : Pre-warm your PBS (pH 7.2) to your experimental temperature. Add the ethanol stock solution dropwise to the PBS while vortexing or stirring to achieve the desired final concentration.
-
Final Concentration Check : Ensure the final concentration of ethanol is compatible with your experiment (typically <0.1% for cell culture).[6] Do not store the final aqueous solution for more than one day.[2]
Protocol 2: Preparation of a Linoleate-BSA Complex for Cell Culture
This protocol is the standard for preparing linoleic acid for cell-based assays, ensuring solubility, stability, and efficient delivery to cells.[6]
Methodology:
-
Prepare 10% (w/v) Fatty Acid-Free BSA Solution :
-
Under sterile conditions, dissolve 10 g of fatty acid-free BSA in 100 mL of sterile, ultrapure water or PBS.
-
Mix gently by inversion or on a shaker at 37°C until the BSA is completely dissolved. Avoid vigorous vortexing to prevent frothing.[6]
-
Sterilize the 10% BSA solution by passing it through a 0.22 µm filter.[6]
-
-
Prepare 150 mM Linoleic Acid Stock Solution :
-
Complex Linoleate to BSA (to create a 5 mM Stock) :
-
In a sterile conical tube, prepare a warm (37°C) mixture of 5.8 mL of sterile 150 mM NaCl and 3.33 mL of your 10% BSA solution.[6]
-
While gently swirling the BSA/NaCl mixture, slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise. This yields a final linoleate concentration of 5 mM and a molar ratio of approximately 6:1 (linoleate:BSA).[6]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle shaking to ensure complete complexation.[6] The final solution should be clear.
-
The complex can be stored at -20°C.[6]
-
Visualizations
Caption: A decision tree to guide users in troubleshooting common solubility issues.
Caption: A workflow diagram illustrating the key steps for BSA complexation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of fatty acid micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxygenase activity determination [protocols.io]
preventing oxidation of linoleic acid sodium salt stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linoleic acid sodium salt stock solutions. The focus is on preventing oxidation to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution turning yellow?
A yellowish tint in your this compound solution is a common indicator of oxidation. Linoleic acid is a polyunsaturated fatty acid that is highly susceptible to oxidation, a process that can be initiated by exposure to oxygen, light, and trace metal ions.[1][2] This degradation can lead to the formation of various byproducts, including hydroperoxides, which can further break down into aldehydes and other reactive species that can be cytotoxic and interfere with your experiments.[3]
Q2: What are the signs of significant linoleic acid oxidation in my experiments?
Key indicators that oxidation may be compromising your results include:
-
High background cytotoxicity: Unexpected cell death in control groups treated with linoleic acid alone.[3]
-
Poor reproducibility: Significant variations in results between identical experiments conducted on different days.[3]
-
Altered biological activity: Observing effects at concentrations much lower than what is reported in the literature can be a red flag.[3]
-
Appearance of unknown peaks: In analytical techniques like HPLC or GC-MS, new peaks may appear over time, indicating the presence of degradation products.[4]
Q3: What is the best solvent for preparing a this compound stock solution?
Ethanol (B145695) is a commonly recommended solvent for preparing stock solutions of this compound.[5][6] It is generally less toxic to cells than other organic solvents like DMSO.[7] For aqueous applications, a concentrated stock solution in ethanol can be prepared and then diluted into your aqueous buffer or cell culture medium.[5] Note that the solubility in aqueous buffers is limited, and the final concentration of ethanol in your experiment should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.[7]
Q4: How should I store my this compound stock solution to prevent oxidation?
Proper storage is critical for maintaining the stability of your stock solution. Here are the key recommendations:
-
Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to displace oxygen before sealing the vial.[4][5]
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light, which can accelerate oxidation.[4][10]
-
Aliquoting: Prepare small, single-use aliquots to minimize repeated freeze-thaw cycles and exposure to air.[3]
Q5: Can I use antioxidants to protect my stock solution?
Yes, incorporating antioxidants into your stock solution can significantly inhibit oxidation. Lipophilic antioxidants are generally preferred.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent lipid peroxidation.[3]
-
α-Tocopherol (Vitamin E): A natural, chain-breaking antioxidant that is effective in protecting polyunsaturated fatty acids.[11][12]
It is recommended to prepare a concentrated stock of the antioxidant in a suitable solvent and add it to the this compound solution.
Troubleshooting Guide
Issue: Unexpected cell toxicity or inconsistent experimental results.
This is a common problem when working with oxidizable compounds like linoleic acid. The troubleshooting workflow below can help you identify and resolve the issue.
Caption: Troubleshooting workflow for unexpected results.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower | Slows down the rate of autoxidation.[8][9] |
| Solvent for Stock | Ethanol (anhydrous, peroxide-free) | Good solubility and lower cellular toxicity compared to other solvents.[5][6][7] |
| Inert Gas | Argon or Nitrogen | Displaces oxygen to prevent the initiation of oxidation.[4][5] |
| Antioxidant (BHT) | 1 - 100 µM (final concentration) | Scavenges free radicals to inhibit the lipid peroxidation chain reaction.[3][13] |
| Antioxidant (α-Tocopherol) | Molar ratio relative to linoleic acid (e.g., 1:100) | Acts as a chain-breaking antioxidant.[11][12] |
| Aqueous Solution Stability | Use immediately; do not store for more than one day | Prone to rapid oxidation and degradation in aqueous environments.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol describes the preparation of a 100 mM stock solution of this compound in ethanol.
Materials:
-
This compound (powder)
-
Anhydrous ethanol (peroxide-free)
-
Amber glass vial with a Teflon-lined cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Weigh out 302.4 mg of this compound and place it into a sterile amber glass vial.
-
Add 10 mL of anhydrous ethanol to the vial.
-
Seal the vial and vortex until the powder is completely dissolved. Gentle warming (to 37°C) can aid dissolution.[14]
-
Once dissolved, briefly uncap the vial and flush the headspace with a gentle stream of inert gas for 10-15 seconds.
-
Immediately recap the vial tightly.
-
Store at -20°C. For long-term storage, prepare single-use aliquots to minimize repeated exposure to air.
Protocol 2: Preparation of a Stock Solution with an Antioxidant
This protocol describes the addition of Butylated Hydroxytoluene (BHT) as an antioxidant to the stock solution.
Materials:
-
This compound stock solution (from Protocol 1)
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous ethanol
Procedure:
-
Prepare a 10 mM stock solution of BHT in anhydrous ethanol.
-
To your 100 mM this compound stock solution, add the BHT stock solution to achieve a final BHT concentration of 100 µM (e.g., add 10 µL of 10 mM BHT to 1 mL of 100 mM linoleic acid solution).
-
Vortex briefly to mix.
-
Flush the headspace with inert gas and store at -20°C as described in Protocol 1.
Protocol 3: Preparation of Linoleic Acid-BSA Complex for Cell Culture
For many cell-based assays, linoleic acid needs to be complexed with fatty acid-free Bovine Serum Albumin (BSA) to enhance its solubility and delivery to cells.[14]
Materials:
-
100 mM this compound stock solution in ethanol (from Protocol 1 or 2)
-
Fatty acid-free BSA
-
Sterile 150 mM NaCl solution
-
Sterile, tissue culture-grade water
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile, tissue culture-grade water. Mix gently at 37°C until dissolved and sterilize by passing through a 0.22 µm filter.[14]
-
In a sterile tube, prepare the BSA solution for complexation. For a final 5 mM linoleate-BSA complex, you can mix 5.8 mL of sterile 150 mM NaCl with 3.33 mL of the 10% BSA solution.[14]
-
Warm the BSA/NaCl mixture at 37°C for 30 minutes with gentle shaking.[14]
-
Slowly add your linoleic acid stock solution dropwise to the warm BSA solution while gently swirling to achieve the desired final concentration (e.g., for a 5 mM final concentration from a 150 mM stock, add 333 µL to the ~9.1 mL of BSA/NaCl solution).[14]
-
Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for complete complexation.[14]
-
The final solution should be clear and can be stored in aliquots at -20°C.
Caption: Experimental workflow for preparing stock solutions.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. wklab.org [wklab.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Development of Antioxidant and Stable Conjugated Linoleic Acid Pickering Emulsion with Protein Nanofibers by Microwave-Assisted Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin E supplementation in elderly lowers the oxidation rate of linoleic acid in LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-Tocopherol, a Powerful Molecule, Leads to the Formation of Oxylipins in Polyunsaturated Oils Differently to the Temperature Increase: A Detailed Study by Proton Nuclear Magnetic Resonance of Walnut Oil Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Linoleic Acid Sodium Salt Supplementation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linoleic acid sodium salt in cell culture and other experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my cell culture medium?
Linoleic acid, even as a sodium salt, has poor solubility in aqueous solutions like cell culture media.[1][2] Precipitation, which may appear as a cloudy or milky suspension, is common when it is directly added to the medium.[3] This is due to the long hydrocarbon chain of the fatty acid.[4]
Q2: How can I improve the solubility of this compound in my media?
The most effective method to increase the solubility of linoleic acid and deliver it to cells is by complexing it with a carrier protein, most commonly fatty acid-free bovine serum albumin (BSA).[1][5][6] BSA mimics the natural transport of fatty acids in the bloodstream and prevents the formation of micelles that can be cytotoxic.[1][3]
Q3: Can I dissolve this compound in an organic solvent first?
Yes, this compound is soluble in organic solvents like ethanol (B145695).[2][7] A common procedure involves dissolving the salt in ethanol to create a stock solution, which is then added to a BSA solution to form the final complex for media supplementation.[1][6] However, direct dilution of the ethanol stock into the medium is not recommended as it can still lead to precipitation (the "Uso effect") and the solvent may have cytotoxic effects.[3]
Q4: What is the optimal ratio of linoleic acid to BSA?
The molar ratio of linoleic acid to BSA can vary, but a common ratio is between 5:1 and 6:1.[1][6] The optimal ratio can be cell-line dependent and may need to be determined empirically.[5]
Q5: Are there alternatives to using BSA?
While BSA is the most common carrier, other solubilizers or delivery systems could potentially be used. However, BSA is widely documented and effective for this purpose.[3] For certain applications, other fatty acid carriers or synthetic analogues might be considered.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding linoleic acid solution to the media.
| Possible Cause | Solution |
| Direct addition of this compound to aqueous media. | Linoleic acid has very low solubility in water-based solutions.[2] Always prepare a complex with fatty acid-free BSA before adding to your culture medium.[1] |
| High concentration of linoleic acid. | The final concentration of linoleic acid should be optimized for your specific cell line.[5] High concentrations are more prone to precipitation. |
| Incorrect preparation of the linoleic acid-BSA complex. | Ensure the linoleic acid stock solution is added slowly and dropwise to the pre-warmed BSA solution while gently swirling.[1] This allows for proper complex formation. |
| Low temperature of the media. | Adding a cold linoleic acid solution to cold media can promote precipitation. Gently warm your media to 37°C before adding the pre-warmed linoleic acid-BSA complex.[1] |
Issue: The prepared linoleic acid-BSA stock solution is cloudy.
| Possible Cause | Solution |
| Incomplete dissolution of this compound in ethanol. | Ensure the salt is completely dissolved in ethanol before proceeding. Warming the solution to 37-50°C and vortexing can aid dissolution.[1] |
| BSA solution was not properly prepared. | Use high-quality fatty acid-free BSA. Dissolve it gently by inversion or on a shaker to avoid frothing, which can denature the protein.[1] Ensure the BSA is fully dissolved before adding the linoleic acid. |
| The linoleic acid solution was added too quickly to the BSA. | Add the linoleic acid stock solution dropwise to the BSA solution with constant, gentle swirling to ensure proper binding.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Ethanol | ~1.5 mg/mL | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Water | Sparingly soluble/Miscible | [2][8] |
Table 2: Reported Effective Concentrations of Linoleic Acid in Cell Culture
| Cell Type | Linoleate Concentration (µM) | Observed Effect | Reference |
| Bovine Satellite Cells (BSCs) | 10 - 100 | Increased cell viability and proliferation. | [5] |
| Bovine Satellite Cells (BSCs) | 250 | Decreased cell proliferation compared to lower concentrations. | [5] |
| Murine Hybridoma (CC9C10) | 25 | 3-fold greater survival rate at 470 rpm agitation. | [5] |
| Murine Hybridoma (CC9C10) | 50 | Significantly higher survival rate under high stirring rates (500 rpm). | [5] |
| Human Reconstructed Adipose Tissue | 150 | Modulated total lipid content and membrane phospholipid profile. | [5][9] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM Linoleate-BSA Complex Stock Solution
This protocol describes the preparation of a 5 mM linoleic acid stock solution complexed with BSA at an approximate 6:1 molar ratio.[1]
Materials:
-
Linoleic acid, sodium salt
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
100% Ethanol
-
150 mM NaCl in sterile, tissue culture-grade water
-
Sterile conical tubes and filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Under sterile conditions, dissolve 10 g of fatty acid-free BSA in 100 mL of sterile, tissue culture-grade water.
-
Mix gently by inversion at 37°C until fully dissolved. Avoid vigorous vortexing.[1]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Prepare a 150 mM Linoleic Acid Stock Solution in Ethanol:
-
Weigh 45.7 mg of this compound (MW: 302.4 g/mol ) and place it in a sterile tube.[1]
-
Add 1 mL of 100% ethanol.
-
Warm the solution to 37-50°C and vortex periodically until the linoleic acid is completely dissolved.[1] This stock should be prepared fresh or stored at -20°C under nitrogen for a limited time.[1]
-
-
Complex Linoleic Acid with BSA:
-
In a sterile conical tube, warm the required volumes of the 10% BSA solution and 150 mM NaCl at 37°C for 15-30 minutes.
-
To prepare 10 mL of the 5 mM Linoleate-BSA complex, combine 5.8 mL of sterile 150 mM NaCl and 3.33 mL of the 10% BSA solution.[1]
-
Gently warm this mixture at 37°C for at least 30 minutes.
-
Slowly add 333 µL of the 150 mM linoleic acid stock solution dropwise to the BSA solution while gently swirling.[1]
-
-
Final Steps and Storage:
Protocol 2: Supplementation of Cell Culture Medium
-
Thaw the Linoleate-BSA complex stock solution at 37°C immediately before use.[1]
-
Dilute the 5 mM stock solution directly into your cell culture medium to achieve the desired final concentration. For example, to achieve a 100 µM final concentration, add 20 µL of the stock solution per 1 mL of medium.
-
Always prepare a vehicle control medium containing an equivalent amount of the BSA and ethanol without the linoleic acid.[1]
Visualizations
Caption: Experimental workflow for preparing and using Linoleate-BSA complex.
Caption: Linoleate-activated PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SODIUM LINOLEATE - Ataman Kimya [atamanchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linoleic Acid Sodium Salt Concentration to Avoid Cell Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of linoleic acid sodium salt in cell culture experiments to minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental objectives.[1] Some studies have reported cytotoxicity at concentrations as low as 5 µM in certain cell types, while others have used concentrations up to 200 µM or higher without significant cell death.[1][2]
Q2: How should I prepare this compound for cell culture experiments?
This compound should be complexed with fatty acid-free Bovine Serum Albumin (BSA) before being added to the cell culture medium.[3] This mimics the physiological transport of fatty acids in vivo and helps to reduce its cytotoxic effects.[3] A common method involves dissolving this compound in ethanol (B145695) and then slowly adding it to a BSA solution while vortexing to facilitate complex formation.[1]
Q3: What is the optimal molar ratio of linoleic acid to BSA?
A commonly used molar ratio of linoleic acid to BSA is between 3:1 and 6:1.[3] However, the ideal ratio can vary depending on the cell type and the specific experimental conditions. It is advisable to perform a pilot experiment to determine the optimal ratio for your system, balancing efficient cellular uptake with minimal cytotoxicity.[3]
Q4: What are the signs of linoleic acid-induced cytotoxicity?
Visual signs of cytotoxicity under a microscope include changes in cell morphology (rounding, detachment), and a reduction in cell density.[4] Quantitative measures of cytotoxicity can be obtained using various cell viability assays that assess metabolic activity (e.g., MTT, WST-8), membrane integrity (e.g., LDH assay), or apoptosis (e.g., Annexin V staining).[5][6]
Q5: What are the primary mechanisms of linoleic acid-induced cell toxicity?
Excess linoleic acid can induce cytotoxicity through mechanisms such as oxidative stress and endoplasmic reticulum (ER) stress.[7] The accumulation of unsaturated fatty acids can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[7] This can subsequently trigger the unfolded protein response (UPR) in the ER, leading to apoptosis if the stress is prolonged.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell death observed even at low concentrations. | Cell line is highly sensitive to linoleic acid. | Perform a dose-response curve starting from a very low concentration (e.g., 1 µM). Ensure the use of a BSA-complexed solution to improve viability.[1] |
| Improper preparation of the linoleic acid-BSA complex. | Follow a validated protocol for preparing the complex.[3][7] Ensure the final solvent (e.g., ethanol) concentration in the culture medium is minimal and non-toxic (typically <0.1%).[3] | |
| Inconsistent results between experiments. | Degradation of linoleic acid stock solution due to oxidation. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C under an inert gas (e.g., nitrogen or argon) and in small aliquots to avoid repeated freeze-thaw cycles.[7][8] |
| Variability in the preparation of the linoleic acid-BSA complex. | Standardize the protocol for complex preparation, ensuring consistent timings and mixing procedures.[1] | |
| No observable effect of linoleic acid. | Insufficient concentration. | Gradually increase the concentration of linoleic acid in your dose-response experiment. |
| Inefficient cellular uptake. | Optimize the linoleic acid to BSA molar ratio to enhance uptake.[3] | |
| Precipitate forms in the culture medium. | Poor solubility of the linoleic acid-BSA complex. | Ensure complete dissolution of linoleic acid and BSA during complex preparation. Sterile-filter the final complex before adding it to the medium.[1][3] |
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid-BSA Complex (5:1 Molar Ratio)
This protocol describes the preparation of a 5 mM linoleic acid stock solution complexed with BSA.
Materials:
-
This compound
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes
-
Water bath at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 100 mM Linoleic Acid Stock Solution:
-
Prepare a 1 mM Fatty Acid-Free BSA Solution:
-
Prepare the Linoleic Acid-BSA Complex:
-
In a sterile conical tube, add 1 mL of the 1 mM fatty acid-free BSA solution.
-
While gently swirling the BSA solution, slowly add 50 µL of the 100 mM linoleic acid stock solution. This will yield a 5:1 molar ratio of linoleic acid to BSA.[7]
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[3][7]
-
The final concentration of the linoleic acid-BSA complex stock solution will be approximately 5 mM.
-
-
Dilution for Cell Treatment:
-
Dilute the linoleic acid-BSA complex stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Prepare a vehicle control by adding the same volume of ethanol and BSA solution (without linoleic acid) to the culture medium.[7]
-
Protocol 2: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
Linoleic acid-BSA complex and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of the linoleic acid-BSA complex and the vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for assessing cell viability after treatment with linoleic acid-BSA complex.
Caption: Simplified signaling pathway of linoleic acid-induced cytotoxicity.
Caption: Decision tree for troubleshooting high cell toxicity in linoleic acid experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Linoleic acid suppresses colorectal cancer cell growth by inducing oxidant stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jmolpat.com [jmolpat.com]
troubleshooting inconsistent results in linoleic acid sodium salt experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with linoleic acid sodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in cell culture?
This compound, while essential for various cellular functions, can present several challenges in experimental settings. The most common issues include poor solubility in aqueous media, potential for oxidation, and concentration-dependent cytotoxicity.[1][2] Inconsistent results can often be traced back to variability in the preparation of linoleic acid-BSA complexes, fluctuations in serum batches if used, and variations in cell density.[3]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
Due to its limited solubility in aqueous solutions, this compound is typically first dissolved in an organic solvent, such as ethanol (B145695), and then complexed with fatty-acid-free bovine serum albumin (BSA) for effective delivery to cells.[4][5] A common method involves creating a high-concentration stock solution in ethanol (e.g., 100-150 mM) and then preparing a working stock by complexing it with a BSA solution.[3][6] It is recommended to prepare fresh solutions or store them under an inert gas like nitrogen at -20°C for a limited time to prevent oxidation.[6][7]
Q3: My this compound solution is precipitating in the cell culture medium. What can I do?
Precipitation of linoleic acid in culture media is a common issue arising from its poor solubility.[3] This can be prevented by ensuring proper complexation with fatty acid-free BSA.[3] The molar ratio of linoleic acid to BSA is crucial, with ratios between 3:1 and 6:1 being commonly used.[3] Gently warming the BSA solution and adding the linoleic acid stock dropwise while stirring can facilitate complex formation.[3][6] It is also important to use sterile-filtered solutions.[6]
Q4: I'm observing high levels of cytotoxicity in my experiments. What are the possible causes and solutions?
High concentrations of free linoleic acid can be toxic to cells, primarily due to lipid peroxidation and oxidative stress.[3] The final concentration of any organic solvent (like ethanol) used for initial dissolution should be kept to a minimum (typically <0.1%) in the final culture medium to avoid solvent-induced toxicity.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.[4]
Q5: How can I minimize the oxidation of this compound during my experiments?
Linoleic acid is a polyunsaturated fatty acid, making it susceptible to oxidation, which can lead to experimental artifacts.[2][8] To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to store stock solutions at -20°C or lower.[7] The use of fresh, high-purity, peroxide-free solvents is also critical.[7] Additionally, incorporating antioxidants like butylated hydroxytoluene (BHT) or EDTA into your sample preparation can help quench free radicals and prevent oxidation.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Variability in linoleic acid-BSA complex preparation. | Standardize the protocol for preparing the linoleic acid-BSA complex, ensuring consistent molar ratios and complete conjugation.[3] |
| Variations in cell density. | Ensure consistent cell seeding density across all experiments, as the effects of linoleic acid can be density-dependent.[3] | |
| Different lots of serum (if used). | Use fatty-acid-free BSA to have better control over the final linoleate (B1235992) concentration, as fetal bovine serum (FBS) can contain variable levels of fatty acids.[4] | |
| High background in control samples | Oxidation of linoleic acid during sample handling or storage. | Prepare solutions fresh and store them under an inert gas at -20°C.[6][7] Use antioxidants like BHT during sample processing.[8] |
| Contamination of reagents or glassware with metal ions. | Use high-purity reagents and acid-washed glassware to avoid metal-catalyzed oxidation.[8] | |
| Low uptake of linoleic acid by cells | Inefficient formation of the fatty acid-BSA complex. | Ensure the linoleic acid-BSA solution is clear after preparation, indicating proper complexation.[3] |
| Sub-optimal incubation time. | Perform a time-course experiment to determine the optimal incubation period for your specific cell type.[3] |
Experimental Protocols
Protocol 1: Preparation of Linoleic Acid-BSA Complex
This protocol describes the preparation of a 5 mM linoleic acid stock solution complexed with BSA at a 5:1 molar ratio.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes
-
Water bath at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Gently swirl to dissolve, avoiding vigorous shaking.[3]
-
Warm the BSA solution to 37°C in a water bath.[3]
-
Prepare a 100 mM linoleic acid stock in ethanol: In a separate sterile tube, dissolve the required amount of this compound in ethanol to achieve a final concentration of 100 mM. Vortex briefly to ensure complete dissolution.[3]
-
Complex linoleic acid with BSA: Slowly add the 100 mM linoleic acid stock solution dropwise to the pre-warmed 10% BSA solution while gently swirling.[3]
-
Incubate the mixture in a 37°C water bath for at least one hour with gentle, intermittent swirling to allow for complex formation. The solution should become clear.[3]
-
Bring the final volume to the desired level with sterile PBS to achieve a 5 mM linoleic acid concentration.
-
Sterile-filter the solution using a 0.22 µm filter.[3]
-
Aliquots can be stored at -20°C for several weeks. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing cell viability after treatment with this compound using an MTT assay.
Materials:
-
Cells seeded in a 96-well plate
-
Linoleic acid-BSA complex (prepared as in Protocol 1)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the linoleic acid-BSA complex in complete cell culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the linoleic acid-BSA complex. Include a vehicle control (medium with BSA and a corresponding amount of ethanol, but no linoleic acid).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Ethanol | ~1.5 mg/mL | A stock solution can be prepared in ethanol.[5] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Sparingly soluble in aqueous buffers; solubility is enhanced by first dissolving in ethanol.[5] |
| Methanol | 50 mg/mL | Clear, yellow solution. |
Table 2: Reported Effects of Linoleic Acid on Cell Viability
| Cell Type | Linoleic Acid Concentration (µM) | Observed Effect | Reference |
| Bovine Satellite Cells | 10 - 100 | Increased cell viability and proliferation. | [4] |
| Bovine Satellite Cells | 250 | Decreased cell proliferation. | [4] |
| Human Hepatoma (HepG2) | Varies (IC50) | Reduced cell viability in a dose-dependent manner. | [10] |
Visualizations
Caption: General experimental workflow for studies involving this compound.
Caption: Simplified metabolic pathway of linoleic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jmolpat.com [jmolpat.com]
best practices for storing and handling linoleic acid sodium salt
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with linoleic acid sodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2][3] To minimize degradation from oxidation, it is best practice to store it under an inert gas, such as nitrogen or argon.[4] The compound is sensitive to heat, light, air, and moisture, so exposure to these elements should be minimized.[5]
Q2: How long is this compound stable?
When stored correctly at -20°C as a crystalline solid, the compound is stable for at least one year.[1] Some suppliers indicate stability for at least six months after receipt under these conditions.[2] Aqueous solutions of this compound are not stable and should not be stored for more than one day.[1]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
This compound is considered a hazardous substance.[6] You should always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection or safety goggles.[7][8] If you are handling the powder and there is a risk of dust generation, use a NIOSH-approved respirator and ensure work is done in a well-ventilated area or under a fume hood.[7][8]
Q4: How do I properly dissolve this compound for my experiments?
This compound has limited solubility in aqueous buffers.[1] The recommended procedure is to first dissolve the compound in an organic solvent, such as ethanol (B145695), where it is more soluble (approximately 1.5 mg/mL).[1] Once dissolved, this stock solution can be further diluted with the aqueous buffer of your choice (e.g., PBS) to the final desired concentration.[1] For cell culture applications, it is typically complexed with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery to cells.[9]
Q5: Why is oxidation a major concern with this compound and how can I prevent it?
Linoleic acid is a polyunsaturated fatty acid, making it highly susceptible to auto-oxidation, a process where it reacts with oxygen to form hydroperoxides and other degradation products.[10][11] These oxidation byproducts can be toxic to cells, leading to experimental artifacts and poor reproducibility.[12] To prevent oxidation:
-
Store the solid compound under inert gas.[4]
-
Protect solutions from light by using amber vials or wrapping containers in foil.[12]
-
Prepare solutions fresh for each experiment. Do not store aqueous solutions for more than a day.[1]
-
Purge the solvent with an inert gas before dissolving the compound.[1]
-
For cell culture, prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles and exposure to air.[12]
Storage and Stability Data
| Parameter | Condition | Recommendation | Stability |
| Form | Crystalline Solid | Store in a tightly-sealed container.[7] | ≥ 1 year[1] |
| Temperature | Storage of Solid | -20°C[1][2][3][13] | Stable for at least 6-12 months.[1][2] |
| Atmosphere | Storage of Solid | Under inert gas (e.g., nitrogen, argon).[4][5] | Minimizes oxidation.[11] |
| Solvent | Stock Solution (Ethanol) | Prepare fresh or store under nitrogen at -20°C for a limited time.[9] | Limited stability. |
| Solvent | Aqueous Solution | Prepare fresh for each use. | Not recommended for storage longer than one day.[1] |
| Light/Air | General Handling | Minimize exposure.[5][12] | Compound is sensitive to light and air.[5][10] |
Troubleshooting Guide
Problem: The compound won't fully dissolve in my aqueous buffer.
-
Cause: this compound has poor solubility in water-based solutions.[1] Direct addition to buffers is often ineffective.
-
Solution: First, create a concentrated stock solution by dissolving the compound in 100% ethanol.[1] Then, slowly add this stock solution dropwise to your warmed aqueous buffer or BSA solution while gently stirring to reach the final concentration.[9]
Problem: I'm observing high levels of unexpected cytotoxicity in my cell culture experiments.
-
Cause: This is a common sign of linoleic acid auto-oxidation.[12] The oxidation byproducts, not the linoleic acid itself, are often toxic to cells.[12]
-
Troubleshooting Steps:
-
Verify Stock Integrity: Purchase a new, high-purity vial of this compound. Ensure it was stored under inert gas.[12]
-
Use Fresh Aliquots: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles which introduce oxygen.[12]
-
Incorporate Controls: Run a parallel experiment co-treating cells with a lipophilic antioxidant like α-tocopherol. A reduction in cell death would indicate that oxidation was the cause of toxicity.[12]
-
Minimize Exposure: Protect all solutions from light and prepare them immediately before use.
-
Problem: My experimental results are inconsistent and not reproducible.
-
Cause: Variability in the extent of auto-oxidation between experiments is a primary cause of poor reproducibility.[12]
-
Solution: Standardize your handling protocol strictly.
-
Prepare a Master Mix: For each experiment, create a single master mix of your final linoleic acid solution (e.g., Linoleate-BSA complex).[12]
-
Aliquot Master Mix: Add the same master mix to all replicate wells or tubes to ensure each receives an identical treatment solution.[12]
-
Strict Timing: Control the incubation time and minimize the period that solutions sit at room temperature before being used.[12]
-
Experimental Protocols
Preparation of a 5 mM Linoleate-BSA Complex for Cell Culture
This protocol describes the preparation of a sterile, 5 mM linoleic acid stock solution complexed with fatty acid-free BSA, which can be diluted into cell culture media.
Materials:
-
This compound (CAS 822-17-3)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol (100%, ACS grade or higher)
-
Sterile, tissue culture-grade water
-
150 mM NaCl in sterile, tissue culture-grade water
-
0.22 µm sterile syringe filters
-
Sterile conical tubes and storage vials
Methodology:
-
Prepare 10% (w/v) Fatty Acid-Free BSA Solution:
-
Prepare 150 mM Linoleic Acid Stock in Ethanol:
-
Complex Linoleic Acid with BSA:
-
In a sterile 50 mL conical tube, combine the following:
-
5.8 mL of sterile 150 mM NaCl solution.
-
3.33 mL of the 10% fatty acid-free BSA solution.
-
-
Warm this BSA/NaCl mixture at 37°C for at least 30 minutes.[9]
-
While gently swirling the warm BSA solution, slowly add 333 µL of the 150 mM linoleic acid ethanol stock drop-by-drop. This achieves a final linoleate (B1235992) concentration of 5 mM and a molar ratio of approximately 6:1 (linoleate:BSA).[9]
-
Incubate the final mixture in a 37°C water bath for at least 1 hour with continuous, gentle shaking to ensure complete complexation. The final solution should be clear.[9]
-
-
Final Sterilization and Use:
-
Sterile-filter the final 5 mM Linoleate-BSA complex through a 0.22 µm syringe filter.[9]
-
Use immediately or aliquot into sterile, single-use tubes and store at -20°C.[9]
-
Dilute the stock solution into your cell culture medium to achieve the desired final working concentration. Always include a vehicle control containing an equivalent amount of BSA and ethanol.[9]
-
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. innospk.com [innospk.com]
- 4. mpbio.com [mpbio.com]
- 5. SODIUM LINOLEATE - Ataman Kimya [atamanchemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. canbipharm.com [canbipharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. benchchem.com [benchchem.com]
- 13. lookchem.com [lookchem.com]
Technical Support Center: Managing Linoleic Acid Sodium Salt Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with linoleic acid sodium salt in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Q1: Why is my this compound solution cloudy or showing precipitation?
A: Cloudiness or precipitation in your sodium linoleate (B1235992) solution is a common issue that can arise from several factors, often related to solubility and aggregation.
-
Potential Cause 1: Low Temperature. The solubility of sodium linoleate is temperature-dependent. At lower temperatures, its solubility decreases, which can lead to precipitation or the formation of a gel-like phase.
-
Solution: Gently warm the solution while stirring. Storing the solution at a controlled temperature, for instance, 0-10°C, is recommended for stability, but it may need to be brought to room temperature or slightly above for full dissolution before use.[1]
-
Potential Cause 2: Incorrect pH. The stability and aggregation of sodium linoleate are highly sensitive to pH.[1] If the pH of the solution is too low (acidic), the linoleate salt (anionic) can be protonated to form linoleic acid. Linoleic acid is virtually insoluble in water and will precipitate out of the solution.[2] The pKa of fatty acids in membranes is near physiological pH, meaning small pH shifts can significantly alter their ionization state and solubility.[3][4]
-
Solution: Ensure the pH of your aqueous solution is maintained in the neutral to alkaline range (typically pH > 7.5) to keep the molecule in its salt form, which is more water-soluble. Using a buffer system can help maintain a stable pH.
-
Potential Cause 3: High Concentration of Divalent Cations. The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in your water or buffer can lead to the formation of insoluble linoleate salts (e.g., calcium linoleate), causing precipitation.
-
Solution: Use high-purity, deionized water for all solutions. If using a buffer like PBS, be mindful of its calcium and magnesium content. If necessary, use a buffer system free of divalent cations.
-
Potential Cause 4: Exceeding Solubility Limit. this compound has limited solubility in aqueous buffers.[5] Preparing a solution with a concentration above its solubility limit will result in undissolved solid.
-
Solution: For maximum aqueous solubility, first dissolve the sodium linoleate in an organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer of choice.[5] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[5] Note that aqueous solutions prepared this way are not recommended for storage for more than one day.[5]
Q2: My experimental results are inconsistent. How can I ensure reproducible aggregation behavior?
A: Inconsistent results are often due to minor variations in experimental conditions that significantly impact the aggregation and micelle formation of surfactants.
-
Potential Cause 1: Reagent Purity and Oxidation. Impurities in the sodium linoleate can affect the aggregation process.[2] Furthermore, as a polyunsaturated fatty acid salt, sodium linoleate is susceptible to oxidation, which can alter its physicochemical properties.[6]
-
Solution: Use high-purity (≥95%) sodium linoleate.[5][7] Store the solid compound at -20°C under an inert atmosphere (e.g., nitrogen or argon).[5] When preparing stock solutions, use solvents purged with an inert gas.[5] If possible, include an antioxidant like BHT in organic stock solutions, provided it does not interfere with your downstream application.[6]
-
Potential Cause 2: Variations in pH and Ionic Strength. The Critical Micelle Concentration (CMC), the point at which micelles begin to form, is strongly influenced by pH and the presence of electrolytes (ionic strength).[8][9] Adding salts to ionic surfactant solutions generally decreases the CMC by reducing the electrostatic repulsion between the charged headgroups.[9][10]
-
Solution: Standardize the entire workflow.[6] Use a consistent, well-defined buffer system for all experiments to control both pH and ionic strength. Precisely document the composition and pH of all solutions used.
-
Potential Cause 3: Temperature Fluctuations. Temperature affects both the solubility and the CMC of surfactants.[9][11] For many nonionic surfactants, the CMC decreases as temperature increases, but for ionic surfactants, the effect can be more complex.[9]
-
Solution: Perform all experiments at a precisely controlled and recorded temperature. Use a water bath or temperature-controlled chamber to ensure consistency between batches.
Q3: How do I know if I am working above or below the Critical Micelle Concentration (CMC)?
A: Determining whether you are working with monomers or micelles is critical. The CMC is the concentration threshold above which micelles form spontaneously.[12][13]
-
Solution: The most direct way is to determine the CMC under your specific experimental conditions (buffer, temperature, pH). Several techniques can be used for this, including surface tensiometry, conductivity measurements, or using a fluorescent probe like Nile Red.[13][14][15] As a reference, the CMC for linoleic acid at pH 7.5 has been reported as 1.5 x 10⁻⁴ M.[16]
Quantitative Data on Aggregation
The aggregation behavior of this compound is influenced by several factors. The data below is compiled from various sources to provide a quantitative overview.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁NaO₂ | [1][17] |
| Molecular Weight | 302.4 g/mol | [5][17] |
| Purity (Typical) | ≥95% | [5] |
| Storage Temperature | -20°C | [5][18] |
| Solubility (Ethanol) | ~1.5 mg/mL | [5] |
| Solubility (1:1 Ethanol:PBS, pH 7.2) | ~0.5 mg/mL | [5] |
| Water Solubility (25°C, est.) | 8.169 mg/L | [19] |
Table 2: Critical Micelle Concentration (CMC) Values for Linoleic Acid and Related Surfactants
| Surfactant | Conditions | CMC (mM) | Source |
| Linoleic Acid | pH 7.5 | 0.15 | [16] |
| Linoleic Acid | 0.2 M Borate Buffer | 0.13 ± 0.01 | [20] |
| Sodium Dodecyl Sulfate (SDS) | Water, 25°C | 8.3 | [12] |
| Sodium Oleate | Varies with temp, pH | 0.3 - 1.5 | [11][13] |
Note: The CMC is highly dependent on the experimental conditions. The values presented are for reference and should be determined empirically for your specific system.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes a common method to enhance the aqueous solubility of sodium linoleate.
-
Weighing: Accurately weigh the desired amount of high-purity this compound in a clean glass vial. Perform this step quickly to minimize exposure to air and moisture.
-
Initial Dissolution: Add a small volume of high-purity ethanol to the vial. The recommended concentration in ethanol is approximately 1.5 mg/mL.[5] Purge the solvent with an inert gas (e.g., nitrogen) before use to remove dissolved oxygen.
-
Sonication: Gently vortex or sonicate the vial until the solid is completely dissolved, forming a clear solution.
-
Aqueous Dilution: While stirring, slowly add the desired aqueous buffer (e.g., PBS, pH 7.2) to the ethanol solution to achieve the final desired concentration and ethanol-to-buffer ratio. A 1:1 ratio is a common starting point.[5]
-
Final Checks: Ensure the final solution is clear. If any cloudiness persists, gentle warming may be required.
-
Storage: Use the aqueous solution immediately. Storage for more than one day is not recommended due to potential precipitation and degradation.[5]
Protocol 2: Determination of CMC by Surface Tensiometry
This method relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[12]
-
Solution Preparation: Prepare a series of sodium linoleate solutions in your chosen aqueous buffer, spanning a concentration range well below and above the expected CMC (e.g., from 0.01 mM to 5 mM).
-
Instrument Calibration: Calibrate the surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions. Ensure the probe is meticulously cleaned.
-
Temperature Control: Allow all solutions to equilibrate to the desired experimental temperature using a thermostated sample holder.
-
Measurement: Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Allow the reading to stabilize for each measurement.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the sodium linoleate concentration.
-
CMC Determination: The plot will typically show two linear regions. The CMC is determined from the intersection point of the two lines fitted to these regions.[12]
Visualizations
Caption: Diagram of micelle formation in aqueous solution.
Caption: Troubleshooting workflow for preparing solutions.
Caption: Key factors influencing aggregation behavior.
References
- 1. SODIUM LINOLEATE - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Free fatty acids cause pH-dependent changes in drug-lipid membrane interactions around physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Salt-Induced Transformations of Hybrid Micelles Formed by Anionic Surfactant and Poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Experimental and theoretical approach to aggregation behavior of new di-N-oxide surfactants in an aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Linoleic acid - Wikipedia [en.wikipedia.org]
- 17. Sodium Linoleate | C18H31NaO2 | CID 23676150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lookchem.com [lookchem.com]
- 19. sodium linoleate, 822-17-3 [thegoodscentscompany.com]
- 20. researchgate.net [researchgate.net]
impact of pH on the stability of linoleic acid sodium salt solutions
This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on the stability of linoleic acid sodium salt solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving and maintaining the stability of this compound solutions?
The stability of this compound is highly dependent on pH. As a salt of a weak acid, its solubility and state are governed by the pH of the aqueous medium. Generally, a pH above the pKa of linoleic acid (which is around 8) is required to maintain it in its deprotonated, more soluble sodium oleate (B1233923) form.[1] A pH of 7.5 has been noted for its use as a surfactant with a critical micelle concentration of 1.5 x 10⁻⁴ M.[2] For practical purposes in buffers like PBS, a pH of 7.2 is often used, but solubility may be limited and require co-solvents like ethanol (B145695).[3]
Q2: Why has my this compound solution become cloudy or formed a precipitate?
Cloudiness or precipitation is a common issue and can be attributed to several factors, primarily related to pH and concentration:
-
Low pH: If the pH of the solution drops below the pKa of linoleic acid, the sodium salt (linoleate) will be protonated to form linoleic acid. Linoleic acid is insoluble in water and will precipitate out of the aqueous solution.[4]
-
Concentration: The concentration may have exceeded the critical micelle concentration (CMC) under the specific pH and ionic strength conditions, leading to the formation of different supramolecular structures or aggregation.[1]
-
Ionic Strength: The presence of salts (like in buffer solutions) can influence the solubility and micelle formation. High salt concentrations can sometimes lead to "salting out," where the soap is deprived of sufficient water to remain soluble, causing it to precipitate.[5][6]
Q3: How does pH affect the oxidative stability of linoleic acid solutions?
Linoleic acid is a polyunsaturated fatty acid (PUFA) and is highly susceptible to oxidation.[7][8] The rate of this oxidation can be influenced by pH. While the relationship is complex, some studies on oil-in-water emulsions have shown that lower pH can sometimes decrease the rate of lipid oxidation by facilitating the transfer of protons to lipid radicals formed during autoxidation.[9] However, other studies have shown that lipid oxidation increases with decreasing pH, possibly due to a higher solubility of catalyzing metals like iron.[9] It is crucial to minimize oxygen exposure by purging solutions with an inert gas like nitrogen or argon and storing them appropriately.[3][10]
Q4: Can I store aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised not to store aqueous solutions for more than one day.[3] For longer-term storage, the compound should be kept as a crystalline solid at -20°C.[3] If a stock solution must be prepared, it is best made fresh in a solvent like ethanol, purged with an inert gas, and stored at -20°C for a limited time.[11]
Troubleshooting Guide
Issue 1: Solution is Cloudy or Contains a Precipitate
| Possible Cause | Troubleshooting Step |
| pH is too low | Measure the pH of the solution. Adjust to a pH of 7.5 or higher using a suitable base (e.g., dilute NaOH). Fatty acids form different structures depending on the medium's pH.[1] |
| Concentration too high | Dilute the solution. If working with cell culture, complexing the linoleic acid with fatty acid-free Bovine Serum Albumin (BSA) can significantly improve solubility and delivery to cells.[4][11] |
| Incorrect solvent | This compound is sparingly soluble in aqueous buffers alone.[3] For higher concentrations, first dissolve the salt in 100% ethanol and then dilute it into the aqueous buffer of choice.[3] |
| "Salting Out" Effect | If using high-concentration buffers, the high ionic strength may reduce solubility.[6] Consider using a lower concentration buffer if the experimental design allows. |
Issue 2: Poor Experimental Reproducibility or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Prepare solutions fresh for each experiment.[11] Purge the solvent and the final solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[3] Store any stock solutions under an inert atmosphere at -20°C.[11] |
| Inaccurate Concentration | The compound may have degraded or precipitated. Verify the concentration and integrity of the linoleic acid using an appropriate analytical method such as HPLC or GC.[12][13] |
| Interaction with Vehicle | If using a co-solvent like ethanol or a carrier like BSA, ensure a "vehicle-only" control is included in all experiments to distinguish the effects of linoleic acid from the carrier itself.[11] |
Data and Experimental Protocols
Solubility and Concentration Data
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Conditions | Source |
| Solubility in Ethanol | ~1.5 mg/mL | - | [3] |
| Solubility in 1:1 Ethanol:PBS | ~0.5 mg/mL | pH 7.2 | [3] |
| Critical Micelle Concentration | 1.5 x 10⁻⁴ M | pH 7.5 | [2] |
Protocol 1: Preparation of a Linoleate-BSA Complex for Cell Culture
This protocol is adapted from established methods for preparing a 5 mM linoleate (B1235992) stock solution complexed with BSA, which can be further diluted for cell culture applications.[11]
Materials:
-
This compound
-
100% Ethanol
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
150 mM NaCl in sterile, tissue culture-grade water
-
Sterile conical tubes and vials
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Prepare a 150 mM Linoleic Acid Stock Solution:
-
Complex Linoleate to BSA:
-
In a sterile tube, warm an appropriate volume of the 10% BSA solution and 150 mM NaCl at 37°C for 15-30 minutes.[11]
-
Slowly add the 150 mM linoleic acid stock solution dropwise to the BSA solution while gently swirling to achieve the desired final concentration and molar ratio (e.g., a 6:1 linoleate:BSA ratio).[11]
-
-
Final Use:
-
Thaw the Linoleate-BSA complex at 37°C before use.
-
Dilute the stock directly into the cell culture medium. Remember to include a BSA vehicle control in your experiments.[11]
-
Protocol 2: Stability Assessment by Peroxide Value (PV)
This protocol outlines a general approach to assess the primary oxidation of linoleic acid solutions, a key indicator of stability. The peroxide value measures the concentration of hydroperoxides.[8]
Principle: Hydroperoxides, the initial products of lipid oxidation, oxidize iodide ions (from potassium iodide) to iodine. The amount of iodine released is then titrated with a standardized sodium thiosulfate (B1220275) solution.
Procedure Outline:
-
Sample Preparation: Accurately weigh a known amount of the this compound solution into a flask.
-
Reaction: Add an acetic acid-chloroform (or other suitable solvent) mixture, followed by a saturated potassium iodide (KI) solution. Swirl the flask and let it stand in the dark for a precise amount of time (e.g., 1-5 minutes) for the reaction to occur.
-
Titration: Add distilled water and a starch indicator. Titrate the liberated iodine with a standardized sodium thiosulfate solution until the blue color disappears.
-
Calculation: The peroxide value (in milliequivalents of active oxygen per kg of sample) is calculated based on the volume and normality of the sodium thiosulfate solution used.
-
Monitoring: Repeat this procedure at regular time intervals (e.g., daily, weekly) for samples stored under different pH and temperature conditions to monitor the rate of oxidation.
Note: For detailed, standardized methods, refer to official procedures such as AOCS Official Method Cd 8b-90.[8]
Protocol 3: Quantification of Linoleic Acid by Gas Chromatography (GC)
To accurately determine the concentration and check for degradation, linoleic acid must often be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME), for GC analysis.[7][10]
Procedure Outline:
-
Esterification (Derivatization):
-
Mix a known amount of the sample (e.g., 25 mg) with a derivatizing agent like Boron Trifluoride-Methanol.[7]
-
Heat the mixture in a sealed tube (e.g., 100°C for 7 minutes).[7]
-
Cool the mixture and add hexane (B92381) followed by a saturated sodium chloride solution to partition the phases.[7]
-
The FAME derivative (linoleic acid methyl ester) will be in the upper hexane layer.[7]
-
-
GC Analysis:
-
Inject the hexane layer containing the FAME into a gas chromatograph equipped with a suitable capillary column (e.g., Omegawax 320) and a flame ionization detector (FID).[10]
-
Identify the linoleic acid methyl ester peak by comparing its retention time with that of a known standard.[10]
-
Quantify the amount by comparing the peak area to a calibration curve generated from standards.
-
Visual Guides and Workflows
Caption: General workflow for preparing and using linoleic acid solutions.
Caption: Troubleshooting guide for cloudy linoleic acid solutions.
Caption: Effect of pH on the chemical state of linoleic acid in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Linoleic acid - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Salts levels may affect lipid emulsion stability: Study [foodnavigator.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Analysis and Stability of Selected Edible Oils Used in Homemade Pet Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aocs.org [aocs.org]
- 13. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
Technical Support Center: Linoleic Acid Sodium Salt Cell-Based Assays
Welcome to the technical support center for linoleic acid sodium salt cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is it used in cell culture?
Linoleic acid is an essential omega-6 polyunsaturated fatty acid that plays a crucial role in various cellular processes. It is a key component of cell membranes and a precursor for the synthesis of signaling molecules like prostaglandins.[1] Since animal cells cannot synthesize it, it must be supplied in cell culture media. The sodium salt form enhances its solubility in aqueous solutions for easier use in experiments.[2]
Q2: What are the main challenges when working with this compound in cell-based assays?
The primary challenges include:
-
Poor Solubility: Linoleic acid is poorly soluble in aqueous media and can precipitate, leading to inconsistent concentrations.[3]
-
Oxidation: Being a polyunsaturated fatty acid, it is highly susceptible to oxidation, and its oxidized byproducts can be cytotoxic, leading to misleading experimental results.[4][5]
-
Contamination: Like any cell culture work, there is a risk of microbial (bacteria, fungi, yeast, mycoplasma) and chemical contamination.[6][7]
Preparation and Handling
Q3: How should I prepare a sterile stock solution of this compound?
To prepare a sterile stock solution, it is recommended to first dissolve the this compound in a small amount of ethanol (B145695).[2] This solution can then be further diluted in a sterile aqueous buffer, such as PBS.[2] For cell-based assays, it is crucial to complex the linoleic acid with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to the cells.[3][8] The final complex should be sterile-filtered before being added to the cell culture.[3]
Q4: How can I prevent the oxidation of this compound during my experiments?
To minimize oxidation, follow these steps:
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C under an inert gas like argon or nitrogen.[4][5]
-
Single-Use Aliquots: Prepare small, single-use aliquots to minimize repeated freeze-thaw cycles and exposure to oxygen.[4][5]
-
Light Protection: Protect solutions from light by using amber tubes or wrapping them in foil.[4]
-
Fresh Preparations: Prepare solutions fresh for each experiment whenever possible.[5]
-
Antioxidants: Consider the use of antioxidants like α-tocopherol or butylated hydroxytoluene (BHT) in your experimental setup, but always perform a dose-response experiment to determine non-toxic concentrations for your specific cell line.[4]
Troubleshooting
Q5: My cells are showing high levels of unexpected cytotoxicity after treatment with this compound. What could be the cause?
Unexpected cytotoxicity is often due to the cytotoxic effects of oxidized linoleic acid products rather than the fatty acid itself.[4] To troubleshoot this:
-
Incorporate an Antioxidant Control: Run a parallel experiment with a lipophilic antioxidant like α-tocopherol. A significant reduction in cell death suggests oxidation was the cause.[4]
-
Check Your Stock: Purchase a new, high-purity stock of this compound and ensure it has been stored properly.[4]
-
Measure Lipid Peroxidation: Use an assay like the TBARS assay to directly measure lipid peroxidation in your cells.[4]
Q6: I am observing inconsistent results between my experimental replicates. What are the likely sources of this variability?
Inconsistent results can stem from several factors:
-
Variable Oxidation: Differences in the handling and incubation times of your linoleic acid solutions can lead to varying levels of oxidation between replicates.[4]
-
Inconsistent BSA Complex Preparation: Variations in the molar ratio of linoleic acid to BSA can affect the concentration of available fatty acid.[3]
-
Cell Seeding Density: Ensure consistent cell seeding as the effects of linoleic acid can be density-dependent.[3][9]
-
Contamination: Low-level, undetected microbial contamination can impact cell health and response to treatment.[9]
Troubleshooting Guides
Guide 1: Identifying and Addressing Microbial Contamination
Microbial contamination is a common issue in cell culture.[10] This guide helps you identify and address different types of microbial contaminants.
| Contaminant | Visual & Microscopic Signs | Detection Methods | Prevention & Elimination |
| Bacteria | - Rapid change in media pH (yellow for acidic, purple for alkaline).[6]- Media appears cloudy or turbid.[10]- Small, motile rods or cocci visible under a light microscope.[11] | - Visual inspection.[10]- Light microscopy.[11]- Gram staining.[11] | - Strict aseptic technique.[12]- Use of antibiotics (note: this can mask underlying issues).- Discard contaminated cultures.[13] |
| Fungi (Yeast & Mold) | - Yeast: Media becomes turbid; small, budding particles visible.[10]- Mold: Furry clumps floating in the medium; visible mycelia.[10] | - Visual inspection.[10]- Light microscopy.[11] | - Strict aseptic technique.[12]- Regularly clean incubators and hoods.[14]- Use of antimycotics.- Discard contaminated cultures.[13] |
| Mycoplasma | - Often no visible signs like turbidity or pH change.[6][15]- May observe changes in cell growth rate, morphology, or metabolism.[15] | - DNA staining (e.g., DAPI or Hoechst) reveals extranuclear fluorescence.[6][10]- PCR-based detection kits.[16]- ELISA-based kits.[16]- Mycoplasma culture (gold standard but slow).[6] | - Quarantine and test all new cell lines.- Use filtered pipette tips.- Regularly test cultures.[6]- Use mycoplasma elimination reagents if discarding the cell line is not an option.[15] |
Guide 2: Troubleshooting Chemical Contamination and Linoleic Acid Stability
This guide focuses on issues related to the chemical stability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Media | - Poor solubility of linoleic acid in aqueous solutions.[3]- Insufficient amount of BSA or improper complexation.[3] | - Always complex linoleic acid with fatty acid-free BSA.[3]- Ensure a proper molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).[3]- Gently mix the final fatty acid-BSA solution into the culture medium.[3] |
| High Cytotoxicity | - Oxidation of linoleic acid leading to toxic byproducts.[4][5]- High concentrations of solvents (e.g., ethanol) used for dissolution.[5] | - Prepare fresh solutions for each experiment.[5]- Store stock solutions under an inert gas at -80°C.[4][5]- Include an antioxidant control (e.g., α-tocopherol).[4]- Keep the final solvent concentration in the culture medium below 0.1% (v/v).[5] |
| Inconsistent Results | - Variability in linoleic acid oxidation between experiments.[4]- Inconsistent preparation of the linoleic acid-BSA complex.[3] | - Standardize the entire protocol from stock solution preparation to addition to cells.[3]- Minimize the time solutions are at room temperature or in the incubator before use.[4] |
Experimental Protocols
Protocol 1: Preparation of Linoleate-BSA Complex
This protocol describes the preparation of a 5 mM linoleate-BSA complex stock solution with a 5:1 molar ratio.[5]
Materials:
-
Linoleic acid, sodium salt
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof, anhydrous)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm filter
-
Sterile conical tubes
Procedure:
-
Prepare a 100 mM Linoleate (B1235992) Stock Solution: In a sterile environment, dissolve 30.2 mg of this compound in 1 mL of 100% ethanol. Warm the solution to 37°C and vortex until the linoleate is completely dissolved.[2][17]
-
Prepare a 1 mM Fatty Acid-Free BSA Solution: Dissolve 66.5 mg of fatty acid-free BSA in 1 mL of sterile PBS. Warm to 37°C and gently swirl to dissolve. Do not vortex.[5]
-
Sterile Filter the BSA Solution: Use a 0.22 µm syringe filter to sterilize the BSA solution.
-
Prepare the Linoleate-BSA Complex: a. In a sterile conical tube, add 500 µL of the 1 mM fatty acid-free BSA solution. b. Slowly add 25 µL of the 100 mM linoleate stock solution to the BSA solution while gently swirling.[5] c. Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for complex formation.[3]
-
Final Stock Solution: The resulting solution is a 5 mM linoleate-BSA complex. This can be further diluted in cell culture medium to the desired working concentration.
Protocol 2: Mycoplasma Detection by DNA Staining (Hoechst or DAPI)
This protocol provides a general method for detecting mycoplasma contamination using DNA-staining fluorochromes.[6][10]
Materials:
-
Cells cultured on glass coverslips
-
Fixative (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Hoechst 33258 or DAPI staining solution
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow for 24-48 hours.
-
Fixation: a. Aspirate the culture medium. b. Wash the cells twice with PBS. c. Add the fixative and incubate for 10-15 minutes at room temperature. d. Aspirate the fixative and wash the cells three times with PBS.
-
Staining: a. Add the Hoechst or DAPI staining solution to the coverslips and incubate for 5-15 minutes at room temperature, protected from light. b. Aspirate the staining solution and wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualization: Observe the slides under a fluorescence microscope. Mycoplasma contamination will appear as small, fluorescent dots or filaments in the cytoplasm or on the cell surface, distinct from the larger, well-defined nuclei of the cultured cells.[6]
Visualizations
Caption: Troubleshooting workflow for cell-based assays.
Caption: Workflow for maintaining aseptic technique.
References
- 1. Linolenic Acid in Cell Culture [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. goldbio.com [goldbio.com]
- 12. Fundamental techniques used in cell culture – faCellitate [facellitate.com]
- 13. 细胞培养实验方案1:恰当的无菌技术和细胞无菌处理 [sigmaaldrich.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 16. Top Cell Culture Contamination Detection Kits You Should Know [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Linoleic Acid Sodium Salt Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linoleic acid sodium salt solutions.
Troubleshooting Guides
Issue: My this compound solution is turning yellow.
The appearance of a yellow color in your this compound solution can be concerning. This guide will help you identify the potential causes and provide steps to rectify the issue.
Possible Causes and Troubleshooting Steps:
1. Oxidation of Linoleic Acid
Linoleic acid is a polyunsaturated fatty acid, making it highly susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Explanation: The double bonds in the linoleic acid molecule are prone to react with oxygen, especially when exposed to light, heat, or trace metal ions. This process, known as lipid peroxidation, generates a cascade of reactive intermediates and byproducts, some of which can be colored. While primary oxidation products like hydroperoxides are generally colorless, their subsequent breakdown can lead to secondary products that may contribute to a yellow hue.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the solid this compound is stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[1]
-
Fresh Solutions: Prepare solutions fresh for each experiment. Aqueous solutions of this compound are not recommended to be stored for more than one day.[2]
-
Solvent Quality: Use high-purity, peroxide-free solvents. For aqueous solutions, use deoxygenated water.
-
Antioxidants: Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solutions if compatible with your experimental design.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
2. Purity of the this compound
The starting material itself may have a slight color.
-
Explanation: The appearance of solid this compound can range from white to a light yellow powder.[3] Some commercial grades are even described as white to orange to green crystals.[4][5] This initial color may be due to minor impurities from the manufacturing process or slight oxidation during production and storage.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA for the specified color of the lot you are using.
-
Source from a Reputable Supplier: High-purity grades from reputable suppliers are less likely to contain colored impurities.
-
3. pH of the Solution
The pH of the solution can influence the stability and appearance of the fatty acid salt.
-
Explanation: While a direct link between pH and the yellowing of this compound solutions is not well-documented, pH can affect the solubility and aggregation state of fatty acids. Extreme pH values could potentially accelerate degradation pathways.
-
Troubleshooting Steps:
-
Maintain Neutral pH: Unless your experiment requires acidic or basic conditions, maintain the pH of your aqueous solution in the neutral range (pH 7.0-7.4).
-
Use Buffered Solutions: Prepare your solutions in a suitable buffer (e.g., PBS) to maintain a stable pH.
-
4. Contamination
Contamination from glassware, stir bars, or other sources can introduce substances that react with linoleic acid or are colored themselves.
-
Explanation: Trace amounts of metal ions (e.g., iron, copper) can catalyze the oxidation of fatty acids. Other organic contaminants could also contribute to the color.
-
Troubleshooting Steps:
-
Thoroughly Clean Glassware: Use acid-washed glassware to remove any trace metal contaminants.
-
Use High-Purity Reagents: Ensure all components of your solution are of high purity.
-
Frequently Asked Questions (FAQs)
Q1: Is a faint yellow color in my freshly prepared this compound solution always a sign of degradation?
Not necessarily. As mentioned, the solid this compound can have a slight yellow appearance.[3] When dissolved, this may impart a faint yellow tint to the solution. However, if the color intensifies over time, it is a strong indicator of oxidation.
Q2: How can I prepare a stable stock solution of this compound?
For maximum stability, it is recommended to prepare a stock solution in an organic solvent like ethanol (B145695), purged with an inert gas, and stored at -20°C.[2] For cell culture experiments, the ethanolic stock is typically diluted into a solution containing fatty acid-free bovine serum albumin (BSA) to facilitate delivery to cells. Aqueous solutions should be prepared fresh and used within a day.[2]
Q3: Can I use UV-Vis spectrophotometry to check for oxidation?
Yes, UV-Vis spectrophotometry can be a useful tool to detect early signs of oxidation. The formation of conjugated dienes, an early product of lipid peroxidation, can be detected by an increase in absorbance around 234 nm.
Q4: What are the primary degradation products of linoleic acid?
The primary degradation products from the oxidation of linoleic acid are hydroperoxides. These are unstable and can break down into a variety of secondary products, including aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).
Experimental Protocols
Protocol: Detection of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This colorimetric assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of linoleic acid oxidation. The reaction between MDA and thiobarbituric acid (TBA) forms a pink-colored product that can be quantified spectrophotometrically.
Materials:
-
This compound solution (your sample)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Malondialdehyde (MDA) standard (or a precursor like 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
TBA/TCA Reagent: Prepare a solution of 0.375% (w/v) TBA and 15% (w/v) TCA in 0.25 N HCl. Gently heat and stir to dissolve the TBA.
-
-
Sample Preparation:
-
To 100 µL of your this compound solution, add 200 µL of the TBA/TCA reagent.
-
-
Standard Curve Preparation:
-
Prepare a series of MDA standards of known concentrations.
-
To 100 µL of each standard, add 200 µL of the TBA/TCA reagent.
-
-
Incubation:
-
Vortex all tubes (samples and standards) and incubate at 95°C for 20 minutes. This will lead to the formation of a pink-colored adduct.[3]
-
-
Cooling and Centrifugation:
-
Cool the tubes on ice for 5 minutes.
-
Centrifuge at 3000 rpm for 15 minutes to pellet any precipitate.
-
-
Measurement:
-
Transfer the supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance at 532 nm.[3]
-
-
Quantification:
-
Subtract the absorbance of the blank (reagents without sample or standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of MDA in your sample by interpolating its absorbance on the standard curve.
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound Solutions
| Factor | Condition | Expected Stability | Recommended Action |
| Temperature | Room Temperature | Low (hours) | Prepare fresh and use immediately. |
| 4°C | Moderate (less than a day) | Use within the same day of preparation. | |
| -20°C (Aqueous) | Low | Avoid storing aqueous solutions frozen. | |
| -20°C (in Ethanol) | High (months) | Prepare stock solutions in ethanol for long-term storage. | |
| Atmosphere | Air | Low | Prone to rapid oxidation. |
| Inert Gas (N₂ or Ar) | High | Purge solvent and overlay solution with inert gas. | |
| Light | Exposed to Light | Low | Protect from light using amber vials or foil. |
| Dark | High | Store in the dark. | |
| Solvent | Aqueous Buffer | Low | Prepare fresh daily.[2] |
| Ethanol | High | Suitable for stock solutions. |
Visualizations
References
- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of linoleic acid hydroperoxide with thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mauritius images [mauritius-images.com]
Validation & Comparative
A Comparative Analysis of Linoleic Acid Sodium and Potassium Salts in Cell Culture Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the validity and reproducibility of experimental results. When supplementing cell cultures with the essential fatty acid linoleic acid, the choice of its salt form—sodium or potassium—can have implications for solubility, bioavailability, and cellular response. This guide provides an objective comparison of linoleic acid sodium and potassium salts, drawing upon available experimental data to inform your selection.
Performance in Cell Culture: A Summary of Experimental Findings
Data on the specific effects of linoleic acid sodium and potassium salts on cell viability and proliferation comes from distinct studies, each with different cell types and experimental contexts. Below is a summary of this data, presented to facilitate a cross-study comparison.
Table 1: Effects of Linoleic Acid Salts on Cell Viability and Proliferation
| Salt Form | Cell Line(s) | Concentration(s) | Observed Effect(s) | Reference |
| Sodium Linoleate (B1235992) | Ehrlich ascites tumor (EAT) cells, human chronic lymphocytic leukemia lymphocytes, mouse leukemic thymocytes | Not specified in abstract | Cytotoxic to tumor cells; more effective against cancerous lymphocytes and thymocytes than normal cells.[3] | [3] |
| Bovine satellite cells (BSCs) | 100 µM | Significantly increased cell viability and proliferation.[4] | [4] | |
| Colorectal cancer cells (LOVO and RKO) | 100-200 µM | Promoted proliferation. | [5] | |
| Colorectal cancer cells (LOVO and RKO) | ≥ 300 µM | Suppressed proliferation.[5] | [5] | |
| Potassium Linoleate | Normal Human Dermal Fibroblasts (NHDF-Ad) | 0.5 mM | 100.2% ± 8.6% cell viability relative to control after 5 minutes of treatment. Significantly higher viability compared to synthetic surfactants SLES and SLS.[6] | [6] |
| Mouse Fibroblasts (BALB/3T3) | 0.5 mM | 108.0% ± 10.6% cell viability relative to control after 5 minutes of treatment. Significantly higher viability compared to synthetic surfactants SLES and SLS.[3] | [3] | |
| Human Epidermal Keratinocytes (NHEK-Ad) | 0.5 mM | 92.9% ± 11.3% cell viability relative to control after 5 minutes of treatment. Significantly higher viability compared to SLES.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. The following sections outline the protocols used in the studies cited above.
Preparation of Linoleic Acid Salt Solutions
Fatty acids and their salts have low solubility in aqueous media, a critical consideration for cell culture experiments[2][7]. The most common methods involve dissolving the fatty acid salt in a solvent like ethanol (B145695) or complexing it with bovine serum albumin (BSA).
Protocol 1: Saponification and BSA Complexation (for Sodium Linoleate)
This method was used for preparing sodium linoleate to study its effects on bovine satellite cells[4].
-
A stock solution of 60 mM sodium linoleate is prepared by saponification in an equimolar solution of NaOH at 70°C.
-
A 10% (w/v) fatty-acid-free BSA solution is prepared in ultrapure water at 55°C.
-
The sodium linoleate solution is complexed to the BSA solution by mixing and shaking.
-
The mixture is incubated at 55°C for 10 minutes and then cooled to room temperature.
-
The final solution is sterile-filtered.
-
This stock solution is then added to the cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, and 250 µM) with 0.1% BSA.
Figure 1. Workflow for preparing BSA-complexed sodium linoleate.
Protocol 2: Preparation of Potassium Linoleate Solution
This protocol was employed in studies assessing the cytotoxicity of potassium linoleate[3].
-
Potassium linoleate (0.5 mM) is prepared by mixing linoleic acid with KOH solubilized in purified water at 80°C.
-
The pH of the resulting salt solution is adjusted to 10.4 by adding more KOH.
-
For cell treatment, this stock is diluted in a buffered salt solution such as Hank's Balanced Salt Solution (HBSS).
Cell Viability and Proliferation Assays
MTT Assay (for Sodium Linoleate)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess the effect of sodium linoleate on the viability of bovine satellite cells[4].
-
Cells are seeded in 96-well plates and cultured to the desired confluency.
-
The culture medium is replaced with medium containing various concentrations of sodium linoleate or a control medium.
-
After the desired incubation period (e.g., 24 or 48 hours), MTT solution is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
WST Assay (for Potassium Linoleate)
The water-soluble tetrazolium salt (WST) assay was used to determine the viability of various cell lines after treatment with potassium linoleate[3].
-
Cells are cultured in multi-well plates.
-
The cells are treated with the test substance (e.g., 0.5 mM potassium linoleate) for a short duration (e.g., 5 minutes).
-
The viability is then assessed using a WST assay kit according to the manufacturer's instructions, which typically involves adding the WST reagent and measuring the absorbance.
Signaling Pathways Modulated by Linoleic Acid
Linoleic acid is known to influence several key signaling pathways that regulate cell growth, proliferation, and other cellular functions. While the studies on linoleic acid salts do not always dissect the downstream signaling events, research on linoleic acid, in general, has implicated the following pathways.
-
Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway : Linoleic acid has been shown to stimulate PLC activity, which can lead to the activation of PKC, a key regulator of cell growth and differentiation[6].
-
PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Some studies have reported that linoleic acid can activate this pathway[4].
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is another central signaling route that controls a wide range of cellular processes, including proliferation. Linoleic acid has been found to activate p44/42 MAPKs.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Frontiers | High-throughput characterization of the effect of sodium chloride and potassium chloride on 31 lactic acid bacteria and their co-cultures [frontiersin.org]
- 3. Fatty Acid Potassium Had Beneficial Bactericidal Effects and Removed Staphylococcus aureus Biofilms while Exhibiting Reduced Cytotoxicity towards Mouse Fibroblasts and Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic acid and its potassium and sodium salts: A combined experimental and theoretical study | AVESİS [avesis.hacettepe.edu.tr]
- 5. Na+ and K+ Ions Differently Affect Nucleosome Structure, Stability, and Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid potassium improves human dermal fibroblast viability and cytotoxicity, accelerating human epidermal keratinocyte wound healing in vitro and in human chronic wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
A Comparative In Vitro Analysis of Linoleic Acid and Its Sodium Salt, Sodium Linoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of linoleic acid (LA) and its sodium salt, sodium linoleate (B1235992). The information is curated from a range of experimental studies to assist in the design and interpretation of in vitro research. This document summarizes key findings on their cytotoxic and anti-inflammatory effects, and their influence on cellular signaling pathways, supported by experimental data and detailed protocols.
At a Glance: Linoleic Acid vs. Sodium Linoleate
| Feature | Linoleic Acid (LA) | Sodium Linoleate | Key Considerations |
| Form | Free fatty acid | Sodium salt of linoleic acid | Sodium linoleate is more water-soluble, which can be advantageous for in vitro assays. |
| Primary In Vitro Effects | Anti-proliferative, pro-apoptotic, anti-inflammatory, modulates various signaling pathways. | Cytotoxic to cancer cells, anti-tumor activity. | The specific effect is often cell-type and concentration-dependent. |
| Solubility | Poorly soluble in aqueous media, often requires a carrier like BSA or a solvent like ethanol (B145695) or DMSO. | More readily soluble in aqueous solutions. | Proper solubilization is critical to avoid artifacts from solvent toxicity or poor bioavailability in culture. |
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies investigating the effects of linoleic acid and sodium linoleate.
Table 1: Cytotoxicity and Anti-Proliferative Effects
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| Linoleic Acid | HEC-1A (Endometrial Cancer) | MTT | 0.1–500 μM (72h) | Dose-dependent inhibition of cell proliferation (IC50: 617.21 μM). | [1] |
| Linoleic Acid | KLE (Endometrial Cancer) | MTT | 0.1–500 μM (72h) | Dose-dependent inhibition of cell proliferation (IC50: 987.56 μM). | [1] |
| Linoleic Acid | Jurkat (T lymphocyte) | Cytometry | Not specified | More toxic than oleic acid, induces apoptosis and necrosis. | [2] |
| Linoleic Acid | Human Lymphocytes | Cytometry | Not specified | More toxic than oleic acid, induces apoptosis and necrosis. | [3] |
| Sodium Linoleate | Ehrlich Ascites Tumor (EAT) cells | Cytotoxicity Assay | Not specified | Cytotoxic to EAT cells. | [4] |
| Sodium Linoleate | Human Chronic Lymphocytic Leukemia Lymphocytes | Cytotoxicity Assay | Not specified | More effective in killing leukemia lymphocytes than normal lymphocytes. | [4] |
Table 2: Anti-inflammatory Effects
| Compound | Cell Line | Inflammatory Stimulus | Key Findings | Citation |
| Linoleic Acid | Bovine Mammary Epithelial Cells (BME-UV1) | Lipopolysaccharide (LPS) | Reduced gene expression of pro- and anti-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10). | [5][6] |
| Linoleic Acid Esters (13-LAHLA) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppressed mRNA levels of IL-6, IL-1β, iNOS, and COX-2. | [7] |
| Linoleic Acid & Conjugated Linoleic Acid | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Synergistically suppressed the production of TNF-α, IL-6, and PGE2. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are summaries of protocols used in the cited research.
Preparation of Linoleic Acid and Sodium Linoleate Solutions
-
Sodium Linoleate Stock Solution: To prepare a 100 mM stock solution, 28.2 mg of linoleic acid sodium salt is dissolved in 1 mL of 70% ethanol. The solution is warmed to 37°C and vortexed until completely dissolved.[9]
-
Linoleic Acid-BSA Complex: For cell culture experiments, linoleic acid is often complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to cells. A common method involves preparing a stock solution of sodium linoleate (as described above) and a 1 mM solution of fatty acid-free BSA in sterile PBS. The linoleate solution is then slowly added to the BSA solution (e.g., a 5:1 molar ratio) while gently swirling and incubated at 37°C for 30-60 minutes to allow for complex formation.[9] The final solvent concentration in the culture medium should be kept low (e.g., below 0.1% v/v) to avoid solvent toxicity.[9]
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, the culture medium is removed, and fresh serum-free medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL) is added to each well.
-
The plate is incubated at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
-
Chromium-51 (B80572) Release Assay: This assay measures cell membrane damage by quantifying the release of radioactive chromium-51 from pre-labeled target cells. It is a classic method for measuring cytotoxicity.[10]
Gene Expression Analysis
-
Real-Time PCR (qPCR): This technique is used to quantify the mRNA levels of specific genes.
-
Total RNA is isolated from treated and control cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for qPCR with gene-specific primers to amplify and quantify the target gene expression. Relative expression levels are often normalized to a housekeeping gene.[5][6]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Linoleic Acid
Linoleic acid has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.
Caption: Signaling pathways modulated by linoleic acid in vitro.
General Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for studying the in vitro effects of linoleic acid or its sodium salt.
Caption: A generalized workflow for in vitro fatty acid studies.
Discussion of In Vitro Effects
Cytotoxicity and Anti-Proliferative Effects:
Both linoleic acid and sodium linoleate exhibit cytotoxic and anti-proliferative effects, particularly against cancer cells.[1][4] Studies have shown that linoleic acid can inhibit the proliferation of endometrial cancer cells in a dose-dependent manner.[1] Similarly, sodium linoleate has demonstrated cytotoxic activity against Ehrlich ascites tumor cells and was found to be more effective at killing human chronic lymphocytic leukemia lymphocytes than normal lymphocytes.[4] The mechanisms underlying these effects are complex but may involve the induction of apoptosis and cell cycle arrest.[2][3] For instance, linoleic acid has been shown to induce G1 cell cycle arrest in endometrial cancer cells.[1]
Anti-inflammatory Effects:
Linoleic acid and its derivatives have been reported to possess anti-inflammatory properties in various in vitro models. In bovine mammary epithelial cells stimulated with LPS, linoleic acid reduced the gene expression of several pro- and anti-inflammatory cytokines.[5][6] Furthermore, esters of linoleic acid have been shown to suppress the expression of inflammatory mediators such as IL-6, IL-1β, iNOS, and COX-2 in macrophages.[7] A synergistic anti-inflammatory effect has also been observed when linoleic acid is combined with conjugated linoleic acid, leading to the suppression of TNF-α, IL-6, and PGE2 production in macrophages.[8]
Modulation of Signaling Pathways:
Linoleic acid influences key cellular signaling pathways. In endometrial cancer cells, it has been shown to upregulate the AMPK pathway while downregulating the AKT/mTOR pathway, both of which are critical regulators of cell growth and proliferation.[1] Additionally, linoleic acid can activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation.[11]
Conclusion
In vitro studies demonstrate that both linoleic acid and its sodium salt, sodium linoleate, are biologically active molecules with significant effects on cell viability, inflammation, and signaling. Sodium linoleate offers an advantage in terms of aqueous solubility, which can simplify experimental procedures. The choice between the free fatty acid and its salt may depend on the specific experimental design and cell type under investigation. Careful consideration of solubility, potential solvent toxicity, and the use of appropriate carriers like BSA are paramount for obtaining reliable and reproducible data. Further head-to-head comparative studies in the same experimental systems would be beneficial to delineate the subtle differences in their in vitro activities.
References
- 1. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative toxicity of oleic acid and linoleic acid on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative toxicity of oleic and linoleic acid on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of sodium linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264.7 macrophages: The role in anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Linoleic acid inhibition of naturally occurring lymphocytotoxicity to breast cancer-derived cells measured by a chromium-51 release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Hair Cell Growth Factors by Linoleic Acid in Malva verticillata Seed [mdpi.com]
A Comparative Analysis of Sodium Linoleate and Sodium Oleate in a Pro-Inflammatory Context
For researchers, scientists, and drug development professionals, understanding the nuanced roles of different fatty acids in inflammation is critical. This guide provides an objective comparison of the inflammatory potential of sodium linoleate (B1235992) and sodium oleate (B1233923), supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
The role of fatty acids in modulating inflammatory responses is a cornerstone of research in metabolic diseases, immunology, and pharmacology. While it is broadly understood that saturated fatty acids tend to be pro-inflammatory, the effects of unsaturated fatty acids are more complex. This guide focuses on two prominent unsaturated fatty acids: linoleic acid, an omega-6 polyunsaturated fatty acid, and oleic acid, a monounsaturated fatty acid. Their sodium salts are frequently used in in vitro studies to investigate their biological effects. Here, we present a comparative analysis of their capacity to induce inflammation, drawing upon key experimental findings.
Quantitative Comparison of Inflammatory Marker Secretion
The differential effects of sodium linoleate and sodium oleate on the production of key pro-inflammatory cytokines are summarized below. The data is derived from studies on human THP-1 monocytes and rat peritoneal macrophages.
| Cell Type | Inflammatory Marker | Treatment | Concentration | Result | Reference |
| Human THP-1 Monocytes | TNF-α | Sodium Oleate | 50 µM | Decreased secretion to ~30% of control | [1] |
| Human THP-1 Monocytes | IL-1β | Sodium Linoleate | 50 µM | Decreased secretion to ~10% of control | [1] |
| Rat Peritoneal Macrophages | IL-1β | Sodium Oleate (oral admin.) | 0.22 g/kg | Decreased production | [2] |
| Rat Peritoneal Macrophages | IL-6 | Sodium Oleate (oral admin.) | 0.22 g/kg | Decreased production | [2] |
| Rat Peritoneal Macrophages | IL-1β | Sodium Linoleate (oral admin.) | 0.22 g/kg | Decreased production (unstimulated), Accelerated release (LPS-stimulated) | [2] |
| Rat Peritoneal Macrophages | IL-6 | Sodium Linoleate (oral admin.) | 0.22 g/kg | Decreased production | [2] |
| Human L02 Hepatocytes | IL-6 | Sodium Oleate | 37.5-300 µmol/L | Increased production in a dose-dependent manner | [3] |
Mechanistic Insights: Signaling Pathways in Inflammation
The inflammatory effects of linoleic acid and oleic acid are mediated through complex signaling pathways. While both are unsaturated fatty acids, their impact on key inflammatory cascades, such as the NF-κB and NLRP3 inflammasome pathways, can differ.
Linoleic Acid's Pro-Inflammatory Potential via NF-κB
Linoleic acid has been shown to activate the NF-κB pathway, a central regulator of inflammatory gene expression. This activation leads to the transcription of various pro-inflammatory cytokines and mediators.
Oleic Acid's Anti-Inflammatory Action on NF-κB
In contrast, oleic acid has been demonstrated to have anti-inflammatory properties, often by inhibiting the NF-κB signaling pathway. This inhibition can occur at various points, leading to a reduction in the expression of inflammatory genes.
Regulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18. Interestingly, both oleic acid and linoleic acid have been shown to prevent the activation of the NLRP3 inflammasome, suggesting a shared anti-inflammatory mechanism in this specific context.[4]
Experimental Protocols
To facilitate the replication and further investigation of the inflammatory effects of sodium linoleate and sodium oleate, detailed protocols for key experiments are provided below.
Fatty Acid Solution Preparation and Cell Treatment
Objective: To prepare fatty acid solutions and treat cultured cells to assess their inflammatory potential.
Materials:
-
Sodium linoleate and sodium oleate powder
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695) or NaOH for initial solubilization
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Target cells (e.g., THP-1 monocytes, RAW 264.7 macrophages)
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS.
-
Dissolve the sodium salt of the fatty acid in a small volume of ethanol or 0.1 M NaOH with gentle warming (e.g., 37-65°C) to create a concentrated stock (e.g., 100 mM).[4]
-
-
Complexing with BSA:
-
Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 2:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the fatty acid-BSA complexes at the desired final concentrations.
-
A BSA-only solution should be used as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) before harvesting the supernatant for cytokine analysis or lysing the cells for protein or RNA analysis.
-
Quantification of Cytokine Secretion by ELISA
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will occur.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[5][6][7]
Assessment of NF-κB Activation by Western Blot
Objective: To determine the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-p65 to total p65 and IκBα to the loading control. An increase in the p-p65/p65 ratio and a decrease in IκBα levels indicate NF-κB activation.[8][9][10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the inflammatory effects of sodium linoleate and sodium oleate in vitro.
Conclusion
The available evidence suggests that sodium linoleate and sodium oleate can exert distinct and sometimes opposing effects on inflammatory pathways. While linoleic acid is often associated with pro-inflammatory responses through the activation of the NF-κB pathway, oleic acid generally exhibits anti-inflammatory properties by inhibiting this same pathway. However, the context is crucial, as both have been shown to inhibit NLRP3 inflammasome activation. Furthermore, in certain cell types like hepatocytes, oleic acid has been observed to induce IL-6 production.
This guide provides a foundational understanding for researchers investigating the immunomodulatory roles of these fatty acids. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for designing and interpreting experiments in this complex and vital area of research. Further head-to-head comparative studies across a wider range of cell types and concentrations will be beneficial to fully elucidate their differential effects on inflammation.
References
- 1. Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of oleic or linoleic acids modulates the production of inflammatory mediators by rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Accumulation and IL-6 Production in L02 Hepatocytes Induced by Sodium Oleate: Dose and Time Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unsaturated fatty acids prevent activation of NLRP3 inflammasome in human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Effects of Sodium Linoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of sodium linoleate (B1235992) against other fatty acids, supported by experimental data. It is intended to serve as a resource for researchers investigating potential therapeutic agents for cancer and other proliferative diseases.
Introduction
Sodium linoleate, the sodium salt of linoleic acid, an omega-6 polyunsaturated fatty acid, has garnered scientific interest for its potential to modulate cell proliferation.[1][2] Research suggests that it can exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.[1][2] This guide synthesizes findings on its anti-proliferative activity and compares it with other fatty acids, providing a framework for experimental design and interpretation.
Comparative Analysis of Anti-Proliferative Effects
The anti-proliferative efficacy of sodium linoleate has been evaluated in various cancer cell lines, often in comparison to other fatty acids such as conjugated linoleic acid (CLA), oleic acid, stearic acid, and short-chain fatty acids like sodium butyrate (B1204436) and sodium propionate. The following table summarizes key quantitative data from these studies.
| Fatty Acid/Compound | Cell Line(s) | Key Anti-Proliferative Findings | Reference(s) |
| Sodium Linoleate | Ehrlich ascites tumor (EAT) cells, human chronic lymphocytic leukemia lymphocytes, mouse leukemic thymocytes | More effective in killing leukemia lymphocytes than normal lymphocytes. A single 1 mg injection in mice with EAT cells increased median survival from 18 to 48 days and prevented tumor growth in over 40% of treated mice. | [1][2] |
| Conjugated Linoleic Acid (CLA) | MCF-7 (breast cancer) | Inhibited cell growth and induced caspase-dependent apoptosis at 40 μM. | [3] |
| Caco-2 (colon cancer) | Repressed cell proliferation; this inhibitory action increased with repeated treatments. | [4] | |
| PC3, DU145, LNCaP, VCaP (prostate cancer) | Reduced cell proliferation and viability in all tested prostate cancer cell lines at 100 µM. | [5] | |
| Oleic Acid | PC3, DU145, LNCaP, VCaP (prostate cancer) | Effects on proliferation were cell line-dependent. | [5] |
| Stearic Acid | PC3, DU145, LNCaP, VCaP (prostate cancer) | Effects on proliferation were cell line-dependent. | [5] |
| Sodium Butyrate (NaB) | MCF-7, MDA-MB-231 (breast cancer) | Inhibited proliferation in a dose- and time-dependent manner. IC50 for MDA-MB-231 was 2.56 mM. IC50 for MCF-7 was 1.26 mM. | [6][7] |
| Sodium Propionate (NaP) | MCF-7, MDA-MB-231 (breast cancer) | Inhibited proliferation in a dose- and time-dependent manner. IC50 for MDA-MB-231 was 6.49 mM. IC50 for MCF-7 was 4.5 mM. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are synthesized protocols for key experiments used to assess the anti-proliferative effects of fatty acids.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Treatment: Treat the cells with a range of concentrations of the fatty acid (e.g., sodium linoleate) for the desired duration (e.g., 24, 48, 72 hours).[6] Include appropriate controls, such as a vehicle control (e.g., BSA solution if used to dissolve the fatty acid) and an untreated control.[8]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into a purple formazan (B1609692) product.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry can be used to quantify apoptosis by analyzing the cell cycle distribution, specifically the sub-G1 peak which is indicative of apoptotic cells with fragmented DNA.
-
Cell Treatment: Treat cells with the fatty acid of interest at the desired concentration and for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle is determined.[3] An increase in the sub-G1 population indicates an increase in apoptosis.[3]
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Assessing Anti-Proliferative Effects
The following diagram illustrates a typical workflow for investigating the anti-proliferative effects of a compound like sodium linoleate.
Caption: Workflow for evaluating the anti-proliferative effects of sodium linoleate.
Signaling Pathways in Linoleic Acid-Mediated Anti-Proliferation
The anti-proliferative effects of linoleic acid and its derivatives are mediated through various signaling pathways. The diagram below provides a simplified overview of some of the key pathways identified in the literature.
Caption: Key signaling pathways modulated by linoleic acid and its isomers.
Conclusion
Sodium linoleate demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell models.[1][2] Its efficacy appears to be comparable to or, in some contexts, more pronounced than other fatty acids. Notably, the response to fatty acid treatment can be highly cell-line dependent, as seen with oleic and stearic acids.[5] The mechanisms underlying the anti-proliferative effects of linoleic acid and its derivatives involve the modulation of key signaling pathways such as NF-κB and ERK-MAPK, as well as the induction of oxidative stress.[3][4] Further research is warranted to fully elucidate the therapeutic potential of sodium linoleate and to identify the specific cancer types that are most susceptible to its effects. The experimental protocols and comparative data presented in this guide offer a foundation for such future investigations.
References
- 1. Antitumor activity of sodium linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antiproliferative Action of Conjugated Linoleic Acid on Human MCF-7 Breast Cancer Cells Mediated by Enhancement of Gap Junctional Intercellular Communication through Inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid inhibits Caco-2 cell growth via ERK-MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugated linoleate reduces prostate cancer viability whereas the effects of oleate and stearate are cell line-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. benchchem.com [benchchem.com]
- 9. Effects of reduced extracellular sodium on proliferation and invasive activity of renal cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Using Linoleic Acid Sodium Salt as a Positive Control for Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
In the study of oxidative stress and its role in a myriad of pathological conditions, the accurate assessment of lipid peroxidation is paramount. A reliable positive control is essential for validating assay performance and ensuring the integrity of experimental data. Linoleic acid, an omega-6 polyunsaturated fatty acid, and its sodium salt are frequently utilized as substrates to induce lipid peroxidation in vitro, effectively serving as a positive control system. This guide provides an objective comparison of linoleic acid sodium salt with other alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Positive Controls for Lipid Peroxidation
The efficacy of a positive control for lipid peroxidation is determined by its susceptibility to oxidation and the subsequent generation of measurable byproducts. Malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) are two of the most common and well-characterized aldehydic products of lipid peroxidation. The following table summarizes quantitative data on the yield of these markers from different polyunsaturated fatty acids (PUFAs) when subjected to oxidation, providing a basis for selecting an appropriate positive control system.
| Feature | Linoleic Acid | Arachidonic Acid |
| Structure | C18:2 (n-6) | C20:4 (n-6) |
| Degree of Unsaturation | 2 double bonds | 4 double bonds |
| MDA Production (nmol/mg) | 53[1] | 25[1] |
| 4-HNE Production (nmol/mg) | 13[1] | 9[1] |
This data was generated from the free fatty acids upon oxidation with Fe2+/H2O2.[1][2]
The data indicates that under the specified conditions, linoleic acid yields a higher amount of both MDA and 4-HNE per milligram compared to arachidonic acid. This suggests that linoleic acid is a robust substrate for generating a strong positive signal in lipid peroxidation assays. The higher yield of peroxidation products from linoleic acid in this context may be advantageous for establishing a clear and reproducible positive control.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of lipid peroxidation assays. Below are protocols for inducing and measuring lipid peroxidation using a fatty acid substrate.
Experimental Workflow for Lipid Peroxidation Assay
Caption: A typical workflow for an in vitro lipid peroxidation assay.
Protocol 1: Iron-Induced Lipid Peroxidation and TBARS Assay
This protocol describes the induction of lipid peroxidation in a linoleic acid emulsion using ferrous sulfate (B86663) and subsequent measurement of malondialdehyde (MDA) via the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
This compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Ferrous sulfate (FeSO₄) solution
-
Ascorbic acid solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Preparation of Linoleic Acid Emulsion: Prepare an emulsion of linoleic acid in phosphate buffer.
-
Induction of Peroxidation:
-
To the linoleic acid emulsion, add freshly prepared ferrous sulfate and ascorbic acid solutions to initiate the Fenton-like reaction.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour) to allow for lipid peroxidation to occur.
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding TCA solution to precipitate proteins and other macromolecules.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95-100°C for 15-20 minutes. This will lead to the formation of a pink-colored MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of an MDA standard.
-
Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve.
-
Protocol 2: AAPH-Induced Lipid Peroxidation
2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound that generates peroxyl radicals at a constant rate upon thermal decomposition, providing a different model of radical-induced oxidation.
Materials:
-
This compound
-
Phosphate buffer (pH 7.4)
-
AAPH solution
Procedure:
-
Preparation of Linoleic Acid Emulsion: Prepare an emulsion of linoleic acid in phosphate buffer.
-
Induction of Peroxidation:
-
Add a freshly prepared AAPH solution to the linoleic acid emulsion.
-
Incubate the mixture at 37°C for a specified duration. The rate of radical generation by AAPH is temperature-dependent.
-
-
Measurement:
-
Following incubation, the extent of lipid peroxidation can be determined using various methods, including the TBARS assay for MDA or an ELISA for 4-HNE.
-
Signaling Pathways and Mechanisms
The process of lipid peroxidation is a chain reaction involving three main stages: initiation, propagation, and termination. Understanding this pathway is crucial for interpreting experimental results.
General Mechanism of Lipid Peroxidation
Caption: The free radical chain reaction of lipid peroxidation.
Comparison of a Positive Control System: this compound vs. Alternatives
| Aspect | This compound | Other PUFAs (e.g., Arachidonic Acid) | Pre-oxidized Lipids |
| Mechanism | Substrate for induced peroxidation. | Substrate for induced peroxidation. | Direct source of lipid hydroperoxides and aldehydes. |
| Pros | - Cost-effective- Allows for the study of initiation phase- Well-characterized peroxidation products | - Higher degree of unsaturation may lead to faster oxidation | - Provides a direct measure of assay performance for detecting existing peroxidation- Less variability from the induction step |
| Cons | - Requires an induction step which can introduce variability | - May be more expensive- Can produce a more complex mixture of oxidation products | - Can be unstable- Does not allow for the study of inhibitory effects on the initiation of peroxidation |
| Typical Use Case | - Screening for antioxidant properties of test compounds- Establishing a dynamic range for the assay | - Studies where a higher rate of peroxidation is desired | - As a direct standard for quantifying lipid peroxidation products- Validating the detection part of an assay |
References
A Researcher's Guide to Linoleic Acid Sodium Salt: A Comparative Analysis of Different Grades
For researchers, scientists, and drug development professionals utilizing linoleic acid sodium salt, selecting the appropriate grade is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparative analysis of different grades of this compound, offering insights into their purity, potential impurities, and performance in common research applications. While direct comparative studies between grades are limited in published literature, this guide synthesizes available data to inform best practices and experimental design.
Understanding the Grades: A Purity Overview
This compound is commercially available in various purity grades. The choice of grade directly correlates with the level of impurities and, consequently, the reliability and reproducibility of experimental results. Higher purity grades are generally recommended for sensitive applications such as cell-based assays and drug formulation studies.
Table 1: Comparison of Common Grades of this compound
| Grade | Purity Specification | Primary Analytical Method(s) | Potential Impurities | Recommended Applications |
| Technical Grade | Typically <95% | Titration | Other fatty acid salts (oleate, palmitate, stearate), oxidized lipids, solvent residues | Industrial applications, not recommended for biological research |
| Research Grade | ≥95% - <98%[1] | Titration, Gas Chromatography (GC) | Other fatty acid salts, isomers of linoleic acid, minor amounts of oxidized byproducts | General research, preliminary studies, some cell culture applications |
| High Purity Grade | ≥98%[2][3] | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Trace amounts of other fatty acid salts and isomers | Cell-based assays, drug delivery studies, metabolomics |
| Ultra-Pure Grade | >99% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) | Minimal traces of other fatty acids and isomers | Highly sensitive analytical standards, lipidomics, clinical research, formulation of drug products |
The Impact of Impurities on Experimental Results
The presence of impurities in lower-grade this compound can introduce significant variability and artifacts in experimental data.
-
Other Fatty Acids: The most common impurities are other saturated and unsaturated fatty acids, such as oleic, palmitic, and stearic acids. These fatty acids have distinct biological activities and can competitively inhibit or synergistically interact with linoleic acid, confounding the interpretation of results. For instance, oleic acid has been shown to have different cytotoxic effects on Jurkat cells compared to linoleic acid[4].
-
Oxidized Lipids: Linoleic acid is a polyunsaturated fatty acid susceptible to oxidation. Oxidized byproducts can induce cellular stress and inflammation, masking the true biological effects of linoleic acid.
-
Isomers: The presence of different geometric isomers of linoleic acid can also affect biological activity.
For sensitive applications, the use of high-purity or ultra-pure grades is strongly recommended to ensure that the observed effects are attributable to linoleic acid itself.
Performance in Key Research Applications: An Evidence-Based Perspective
While direct comparative data is scarce, the performance of different grades can be inferred based on the requirements of specific applications.
Drug Delivery and Formulation: In pharmaceutical sciences, linoleic acid and its salts are used as excipients and in lipid-based drug delivery systems. The purity of the material is critical for formulation stability, drug solubility, and to avoid introducing toxic contaminants. Ultra-Pure (>99%) grade is the standard for these applications.
Metabolomics and Lipidomics: These fields demand the highest purity to serve as analytical standards for the accurate identification and quantification of lipids in biological samples. Ultra-Pure (>99%) grade is mandatory.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays are provided below.
Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the derivatization of this compound to its fatty acid methyl ester (FAME) for subsequent analysis by GC-MS.
Materials:
-
This compound sample
-
Methanolic HCl or BF3-methanol solution
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Saponification and Methylation:
-
Weigh accurately about 10-20 mg of the this compound sample into a screw-capped glass tube.
-
Add a known amount of the internal standard.
-
Add 2 mL of methanolic HCl (or BF3-methanol) to the tube.
-
Cap the tube tightly and heat at 60-70°C for 1-2 hours in a heating block or water bath.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 2 mL of hexane and 1 mL of distilled water.
-
Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
A typical temperature program for the GC oven starts at a lower temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 250°C), and holds for a certain period to ensure the elution of all FAMEs[6].
-
The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra are recorded.
-
-
Data Analysis:
-
Identify the FAMEs by comparing their retention times and mass spectra with those of known standards and library data.
-
Quantify the amount of linoleic acid and any identified impurities by comparing their peak areas to the peak area of the internal standard.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a method to assess the effect of different concentrations of this compound on cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., ethanol, and complexed with fatty acid-free BSA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound complexed with BSA.
-
Prepare serial dilutions of the linoleic acid-BSA complex in serum-free medium.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of the linoleic acid complex. Include a vehicle control (medium with BSA and the solvent used for linoleic acid).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader[7].
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 3: Apoptosis Detection using TUNEL Assay
This protocol outlines the detection of DNA fragmentation, a hallmark of apoptosis, induced by this compound.
Materials:
-
Cells treated with this compound (as in the MTT assay protocol)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with the fixation solution for 15-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-15 minutes on ice[8].
-
-
TUNEL Labeling:
-
Detection:
-
Wash the cells with PBS to remove unincorporated nucleotides.
-
If using a fluorescent label, the cells can be directly visualized under a fluorescence microscope or analyzed by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled cells relative to the total number of cells (e.g., counterstained with DAPI).
-
Visualizing the Science: Pathways and Workflows
To further aid in understanding the role of linoleic acid and the experimental processes, the following diagrams are provided.
Caption: Metabolic pathway of linoleic acid to pro-inflammatory eicosanoids.
Caption: Experimental workflow for evaluating the biological effects of linoleic acid.
Conclusion and Recommendations
The selection of the appropriate grade of this compound is a critical determinant of experimental success. While higher purity grades come at a greater cost, the investment is justified by the increased reliability and reproducibility of the data, particularly in sensitive biological assays. For researchers in drug development and fundamental cell biology, the use of high-purity (≥98%) or ultra-pure (>99%) grades is strongly recommended to minimize the confounding effects of impurities. When reporting findings, it is crucial to specify the purity of the this compound used to ensure the transparency and reproducibility of the research. Future studies directly comparing the biological effects of different purity grades would be of significant value to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. SODIUM LINOLEATE - Ataman Kimya [atamanchemicals.com]
- 4. Comparative toxicity of oleic acid and linoleic acid on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colorectal cancer cell growth inhibition by linoleic acid is related to fatty acid composition changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. clyte.tech [clyte.tech]
- 9. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Linoleic Acid Sodium Salt and Other Unsaturated Fatty Acids for Researchers
For Immediate Release
This guide provides a comprehensive comparison of linoleic acid sodium salt with other key unsaturated fatty acids, including oleic acid, alpha-linolenic acid, arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). It is intended for researchers, scientists, and drug development professionals, offering a summary of their physicochemical properties and biological effects supported by experimental data.
Physicochemical Properties
The sodium salts of unsaturated fatty acids exhibit amphiphilic properties, possessing a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail. This structure allows them to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). Their solubility and CMC are crucial parameters for their application in drug delivery and various in vitro assays.
While direct comparative studies across all these fatty acid salts are limited, the available data provides insights into their behavior. Generally, the salts of fatty acids are more water-soluble than their corresponding free fatty acids[1][2][3][4]. The solubility of sodium oleate, for instance, is noted as 10 g per 100 cc of water at 12°C[1]. Sodium linoleate (B1235992) is also described as soluble in water[2][5]. For sparingly soluble salts like this compound, dissolving in an organic solvent like ethanol (B145695) first, followed by dilution in an aqueous buffer, is recommended for achieving a working solution[6].
| Property | This compound | Oleic Acid Sodium Salt | Alpha-Linolenic Acid Sodium Salt | Arachidonic Acid Sodium Salt | EPA Sodium Salt | DHA Sodium Salt |
| Molecular Formula | C₁₈H₃₁NaO₂ | C₁₈H₃₃NaO₂ | C₁₈H₂₉NaO₂ | C₂₀H₃₁NaO₂ | C₂₀H₂₉NaO₂ | C₂₂H₃₁NaO₂ |
| Molecular Weight ( g/mol ) | 302.4 | 304.4 | 300.4 | 326.4 | 324.4 | 350.5 |
| Critical Micelle Concentration (CMC) | ~0.0004 mol/dm³ (in mixture)[7] | 0.33 g/L (~1.08 mM)[8] | Data not available | Data not available | Data not available | Data not available |
| Aqueous Solubility | Soluble[2][5] | 10 g/100 cc at 12°C[1] | Data not available | Data not available | Data not available | Data not available |
Note: CMC and solubility values can be influenced by factors such as temperature, pH, and the presence of other solutes. The provided CMC for sodium linoleate was determined in a mixed micelle system.
Biological Activities: A Comparative Overview
Unsaturated fatty acids play diverse and complex roles in biological systems, ranging from serving as energy sources and structural components of cell membranes to acting as signaling molecules that modulate inflammation, cell proliferation, and other cellular processes.
Cytotoxicity
| Fatty Acid | Cell Line | IC50 Value | Reference |
| Linoleic Acid | Human Lymphocytes | More toxic than Oleic Acid | [9] |
| Oleic Acid | Human Lymphocytes | Less toxic than Linoleic Acid | [9] |
| Oleic Acid | A549 (Lung Carcinoma) | 20 nM | [4] |
| Oleic Acid | PC-3 (Prostate Cancer) | 15 µM | [4] |
| Conjugated Linoleic Acid | PC-3 (Prostate Cancer) | 27 µM | [4] |
| Alpha-Linolenic Acid | HT-29 (Colorectal Cancer) | 230 µM (72h) | [10] |
| Gamma-Linolenic Acid | HT-29 (Colorectal Cancer) | 255 µM (72h) | [10] |
Note: The cytotoxic effects can vary significantly based on the cell line and experimental conditions.
Anti-inflammatory Activity
Unsaturated fatty acids are potent modulators of inflammation. Generally, omega-3 fatty acids (alpha-linolenic acid, EPA, and DHA) are considered anti-inflammatory, while the role of omega-6 fatty acids like linoleic and arachidonic acid is more complex, with arachidonic acid being a precursor to pro-inflammatory eicosanoids.
A comparative study on human monocytic THP-1 cells showed that linoleic acid, alpha-linolenic acid, and DHA all significantly decreased the secretion of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α compared to the saturated fatty acid, palmitic acid. The study noted that alpha-linolenic acid and DHA elicited more favorable anti-inflammatory effects than linoleic acid[12]. EPA has also been shown to prevent LPS-induced TNF-alpha expression in THP-1 cells by inhibiting NF-κB activation[13]. Oleic acid has demonstrated anti-inflammatory effects by decreasing the expression of pro-inflammatory cytokines in LPS-stimulated macrophages[11].
Directly comparable IC50 values for the inhibition of cytokine production by all the listed fatty acids are not available in the reviewed literature.
Lipid Peroxidation
The susceptibility of unsaturated fatty acids to lipid peroxidation is generally correlated with the number of double bonds in their structure. Polyunsaturated fatty acids are more prone to oxidation than monounsaturated fatty acids. One study demonstrated that linoleic acid and arachidonic acid are capable of inducing oxidative DNA damage, an effect not observed with the monounsaturated oleic acid[14]. Another study indicated that saturated fatty acids are less vulnerable to lipid peroxidation than their unsaturated counterparts[15][16][17]. The generation of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, was found to be higher with linoleic and arachidonic acid compared to docosahexaenoic acid.
Signaling Pathways
Unsaturated fatty acids exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways influenced by these fatty acids.
Linoleic acid can promote pro-inflammatory responses in vascular endothelial cells through the activation of the PI3K/Akt and ERK1/2 signaling pathways, which converge on the activation of the transcription factor NF-κB[18].
References
- 1. Sodium Oleate | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SODIUM LINOLEATE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. SODIUM OLEATE - Ataman Kimya [atamanchemicals.com]
- 13. Page loading... [guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Lipid peroxidation and the thiobarbituric acid assay: standardization of the assay when using saturated and unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Lipid peroxidation and the thiobarbituric acid assay: standardization of the assay when using saturated and unsaturated fatty acids. | Semantic Scholar [semanticscholar.org]
- 18. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Quantifying Linoleic Acid Sodium Salt
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key excipients like linoleic acid sodium salt is critical for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of the two primary HPLC methodologies for the analysis of this compound: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag+-HPLC). The comparison is supported by a synthesis of experimental data from published studies to provide a clear basis for method selection and validation.
Methodologies at a Glance: RP-HPLC vs. Ag+-HPLC
The fundamental difference between RP-HPLC and Ag+-HPLC lies in their separation mechanisms. RP-HPLC separates analytes based on their hydrophobicity, making it a robust method for general quantification. In contrast, Ag+-HPLC offers exceptional selectivity for unsaturated fatty acids by exploiting the interaction between the double bonds of the fatty acid and silver ions impregnated on the stationary phase. This makes Ag+-HPLC particularly adept at separating geometric (cis/trans) and positional isomers.[1][2]
A summary of the key characteristics of each method is presented below:
| Feature | Reversed-Phase HPLC (RP-HPLC) | Silver-Ion HPLC (Ag+-HPLC) |
| Primary Separation Principle | Hydrophobicity (based on chain length and degree of unsaturation)[2] | Reversible π-complex formation between double bonds and silver ions[3] |
| Primary Application | Quantification of total linoleic acid content. | Separation and quantification of linoleic acid isomers (e.g., conjugated linoleic acid - CLA).[3][4] |
| Selectivity for Isomers | Limited for geometric and positional isomers.[5] | High selectivity for geometric (cis/trans) and positional isomers.[1] |
| Common Column Types | Octadecylsilane (C18), Octylsilane (C8)[2] | Silver-ion impregnated silica (B1680970) gel columns.[3][4] |
| Typical Mobile Phases | Acetonitrile (B52724), Methanol (B129727), Water, often with acid modifiers (e.g., phosphoric acid, acetic acid).[6] | Hexane (B92381), Acetonitrile, Acetic Acid.[3][4] |
| Derivatization | Often not required for UV detection, but can be used to enhance sensitivity (e.g., phenacyl esters).[2][5] | Generally not required for UV detection of conjugated isomers.[3] |
Performance Comparison
The validation of an HPLC method is crucial for ensuring its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance data for HPLC methods used in the analysis of linoleic acid and its derivatives, providing an indication of the expected performance for this compound quantification.
| Validation Parameter | RP-HPLC | Ag+-HPLC |
| Linearity (Correlation Coefficient, R²) | > 0.998[7] | > 0.99[8] |
| Accuracy (% Recovery) | 97.0 - 103.0%[7] | ~94 - 98%[8] |
| Precision (Relative Standard Deviation, % RSD) | < 2.0%[7] | < 2%[9] |
| Limit of Detection (LOD) | ~1 ppm[8] | 0.21–0.35 ng[3][4] |
| Limit of Quantification (LOQ) | Typically 3x LOD | 0.60 ng[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for both RP-HPLC and Ag+-HPLC methods.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Quantification of this compound
This protocol is a generalized method suitable for the quantification of total linoleic acid content.
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent such as methanol or a mixture of the mobile phase.
-
For complex matrices, a saponification step to hydrolyze any esters may be necessary, followed by acidification to protonate the fatty acid.[10]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[7]
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid.[6] A gradient elution may be employed for complex samples.[1]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV detector at a low wavelength, typically around 205-210 nm for non-conjugated fatty acids. For enhanced sensitivity, derivatization with a UV-absorbing or fluorescent tag can be performed.[9]
Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for Isomer Separation of Linoleic Acid
This protocol is specifically designed for the separation of isomers of linoleic acid.
Sample Preparation:
-
If starting with this compound, dissolve it in an appropriate solvent. For isomer analysis from a biological matrix, a hydrolysis step is typically required to free the fatty acids.[3][4]
-
The sample is then acidified and the free fatty acids are extracted using an organic solvent like dichloromethane.[3][4]
-
The organic extract is dried, and the residue is reconstituted in the mobile phase (typically hexane).[3]
HPLC Conditions:
-
Column: Silver-ion column (e.g., ChromSpher 5 µm Lipids, 250 mm x 4.6 mm).[3][4]
-
Mobile Phase: An isocratic mobile phase of hexane containing small amounts of acetonitrile and acetic acid (e.g., 1.6% acetic acid and 0.0125% acetonitrile in hexane).[3][4]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 26 °C.[3]
-
Detection: UV detector, typically at 234 nm for conjugated linoleic acid isomers.[10]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for sample preparation and HPLC analysis.
Caption: Workflow for RP-HPLC analysis of this compound.
Caption: Workflow for Ag+-HPLC analysis of linoleic acid isomers.
Conclusion
The choice between RP-HPLC and Ag+-HPLC for the analysis of this compound is dictated by the specific analytical objective. For routine quantification of the total linoleic acid content, a validated RP-HPLC method offers a robust, reliable, and cost-effective solution. When the analytical focus shifts to the separation and quantification of specific isomers of linoleic acid, the superior selectivity of Ag+-HPLC makes it the method of choice. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can confidently select and implement the most appropriate HPLC method to meet their analytical needs.
References
- 1. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. benchchem.com [benchchem.com]
- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. Separation of Linoleic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Linoleic Acid Sodium Salt as a Reference Standard in Fatty acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for metabolic studies, nutritional analysis, and the development of therapeutics. The selection of an appropriate reference standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison of linoleic acid sodium salt as a reference standard against other common alternatives, supported by experimental data and detailed protocols.
Overview of Fatty Acid Reference Standards
Reference standards are highly purified compounds used to calibrate analytical instruments, identify components in a sample, and quantify the amount of a substance. In fatty acid analysis, common chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) rely on these standards for reliable results.[1] The choice of standard can influence the entire analytical workflow, from sample preparation to data interpretation.
This compound is a frequently considered standard due to its relevance as a precursor to arachidonic acid and other prostaglandins.[2] It is commercially available in high purity, typically ≥95% to ≥98%.[2][3] However, its performance must be weighed against other available standards, such as the free acid form, corresponding methyl esters, and commercially available fatty acid methyl ester (FAME) mixtures.
Performance Comparison of Reference Standards
The ideal reference standard should be stable, highly pure, and behave similarly to the analyte of interest during the analytical process. The following tables summarize the key characteristics and performance metrics of this compound compared to its primary alternatives.
Table 1: Physicochemical Properties of Linoleic Acid Standards
| Property | This compound | Linoleic Acid (Free Acid) | Linoleic Acid Methyl Ester (LAME) |
| Molecular Formula | C₁₈H₃₁NaO₂[2] | C₁₈H₃₂O₂[4] | C₁₉H₃₄O₂ |
| Molecular Weight | 302.43 g/mol [2] | 280.45 g/mol [4] | 294.48 g/mol |
| Typical Purity | ≥95% - ≥98%[2][3] | >95%[5] | ≥99% |
| Form | Crystalline solid/powder[3] | Colorless oil/liquid[6] | Liquid |
| Solubility | Soluble in ethanol (B145695) and methanol (B129727).[3] Sparingly soluble in aqueous buffers after initial dissolution in an organic solvent.[3] | Soluble in many organic solvents; virtually insoluble in water.[6] | Soluble in organic solvents like hexane (B92381) and heptane. |
| Storage | -20°C under inert gas. | -20°C under inert gas. | -20°C under inert gas. |
Table 2: Comparison of Analytical Performance in GC-FID
| Parameter | This compound | Linoleic Acid (Free Acid) | FAME Standards (e.g., LAME or Mixes) |
| Derivatization | Required (typically to FAME) | Required (typically to FAME) | Not required |
| Volatility | Low (as salt) | Low (as free acid) | High |
| Peak Shape | Good (after derivatization) | Prone to tailing without derivatization.[7] Good after derivatization. | Excellent |
| Accuracy | High | High | High |
| Precision (RSD) | < 2-4% (reproducibility)[8] | < 2-4% (reproducibility)[8] | < 2-4% (reproducibility)[8] |
| LOD/LOQ | Comparable to other FAs after derivatization. General FAME LOQs are in the µg/mL range.[9] | Comparable to other FAs after derivatization. | Generally in the low µg/mL range for GC-FID.[9][10] |
| Workflow Complexity | Higher due to derivatization step. | Higher due to derivatization step. | Lower, direct injection possible. |
Key Considerations for Standard Selection
Gas Chromatography (GC): For GC analysis, fatty acids are typically converted to their more volatile and less polar fatty acid methyl esters (FAMEs) to improve chromatographic performance.[11][12] Free fatty acids can exhibit poor peak shape due to their polarity, leading to tailing and reduced resolution.[7] Therefore, when using either this compound or its free acid form as a standard, a derivatization step is necessary. This adds time and potential for error to the workflow.
-
This compound/Free Acid: These are suitable for calibrating the entire workflow, including the derivatization step. Using the salt or free acid form can help to account for any inefficiencies in the methylation reaction.
-
FAME Standards: Ready-to-use FAME standards, such as linoleic acid methyl ester or comprehensive mixtures like the Supelco 37-Component FAME Mix, offer convenience by eliminating the need for derivatization.[12] This simplifies sample preparation and reduces potential sources of variability.[7] They are ideal for calibrating the GC analysis itself, assuming complete and consistent derivatization of the samples.
High-Performance Liquid Chromatography (HPLC): HPLC can be an alternative to GC, particularly for analyzing fatty acids without derivatization.[13] However, detection can be a challenge as fatty acids lack a strong chromophore for UV detection. Derivatization to form UV-active esters (e.g., phenacyl esters) or the use of detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) is often required.[14]
-
This compound: Can be used directly in reversed-phase HPLC, but may require a derivatization step for sensitive UV detection.[15] Its solubility in aqueous-organic mobile phases should be considered.
Experimental Protocols
Protocol 1: Fatty Acid Analysis by GC-FID using this compound as a Standard
This protocol outlines the preparation of a calibration standard from this compound and the subsequent analysis of a sample.
1. Preparation of Standard Stock Solution:
- Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to create a stock solution of approximately 1 mg/mL.
- Store the stock solution at -20°C under nitrogen.
2. Derivatization to FAMEs (Acid-Catalyzed):
- Transfer a known volume of the standard stock solution (or sample extract) to a screw-cap glass tube.
- Add 1 mL of 2% (v/v) sulfuric acid in dry methanol.[2]
- Securely cap the tube and heat at 50°C for 2 hours.[2]
- After cooling, add 1 mL of hexane and vortex.
- Add 1 mL of water, vortex, and centrifuge to separate the phases.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
3. GC-FID Conditions:
- Column: A polar capillary column, such as a BPX-70 or a FAMEWAX, is recommended (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[2][11]
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250°C.
- Detector Temperature: 260°C.
- Oven Program: Initial temperature of 100°C, ramp at 3°C/min to 220°C, and hold for 5 minutes.[8]
- Injection Volume: 1 µL.
Protocol 2: Fatty Acid Analysis by HPLC-ELSD
This protocol is for the analysis of underivatized fatty acids.
1. Preparation of Standard Stock Solution:
- Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).
2. HPLC-ELSD Conditions:
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.2% formic acid) is often used.[14]
- Solvent A: 50:30:19.8:0.2 (v/v) methanol/acetonitrile/water/formic acid.[14]
- Solvent B: 59.8:40:0.2 (v/v) methanol/acetone/formic acid.[14]
- Flow Rate: 0.3 - 1.0 mL/min.[14]
- Column Temperature: 40-60°C.[14]
- ELSD Settings: Nebulizer temperature and gas pressure should be optimized for the mobile phase composition and flow rate.
Visualizations
Experimental Workflow for GC-FID Analysis
Caption: Experimental workflow for fatty acid quantification using GC-FID with a this compound standard.
Linoleic Acid Metabolic Pathway
Caption: Simplified metabolic pathway of linoleic acid to arachidonic acid and subsequent eicosanoid synthesis.[16][17]
Conclusion
This compound is a viable and high-purity reference standard for fatty acid analysis. Its primary advantage is in calibrating the entire analytical workflow, including lipid extraction and derivatization, which is particularly relevant when analyzing complex biological matrices. However, for routine GC analysis where derivatization efficiency is assumed to be consistent, ready-to-use FAME standards offer a more streamlined and convenient workflow. The choice between this compound and a FAME standard will ultimately depend on the specific goals of the analysis, the complexity of the sample matrix, and the desired trade-off between workflow convenience and the scope of the calibration. For HPLC, this compound can be used directly, but detection methods must be carefully considered.
References
- 1. iroatech.com [iroatech.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. britiscientific.com [britiscientific.com]
- 6. Linoleic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 13. hplc.eu [hplc.eu]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Linoleic Acid Sodium Salt: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance requires a meticulous approach to chemical waste management. This guide provides essential, step-by-step procedures for the proper disposal of linoleic acid sodium salt, tailored for researchers, scientists, and drug development professionals.
This compound is a substance that requires careful handling and disposal due to its potential to cause skin and eye irritation.[1][2][3] Adherence to proper disposal protocols is crucial to protect personnel and the environment. The primary principle is to treat this compound as a hazardous chemical waste and manage it in accordance with all applicable federal, state, and local regulations.[1][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory | NIOSH-approved respirator (if generating dust)[2] |
In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's hazardous waste program.
-
Waste Identification and Classification:
-
Clearly label the waste as "Hazardous Waste - this compound".
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification.[1]
-
-
Waste Segregation and Storage:
-
Store waste this compound in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][5]
-
Ensure that it is segregated from incompatible materials, such as strong oxidizing agents.[3] A fundamental principle of safe storage is to store acids and bases separately.[4]
-
Keep the waste in a cool, dry, and well-ventilated area.[1]
-
-
Container Requirements:
-
Use a chemically compatible container with a secure, leak-proof screw cap.[4][6] The container should be in good condition, with no signs of damage or deterioration.[4][6]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
-
The container must be kept closed at all times, except when adding waste.[4][5]
-
-
Waste Collection and Disposal:
-
Contact your institution's Environmental Health and Safety (EHRS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[7][8] While some dilute, non-hazardous aqueous solutions may be drain-disposable within a pH range of 5.0 to 12.5, this is not the recommended primary disposal route for this substance.[4]
-
Empty containers that held this compound must be managed appropriately. For containers that held acutely toxic waste, triple rinsing is required, with the rinsate collected as hazardous waste.[8] For non-acutely hazardous waste, once emptied, the container label should be defaced before disposal as regular trash.[8]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. canbipharm.com [canbipharm.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Linoleic Acid Sodium Salt
This guide provides immediate safety, handling, and disposal information for the use of linoleic acid sodium salt in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent irritation and exposure. Based on safety data sheets, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, adherence to the following personal protective equipment guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of dust generation. | To protect eyes from dust particles that can cause serious irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn to protect clothing and skin. | To prevent skin contact which can cause irritation.[1][2][3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a ventilated enclosure, to prevent respiratory tract irritation from dust inhalation.[3][4][5] | To avoid inhalation of the powder, which may cause respiratory irritation.[1][3] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Exposure Limits
Currently, specific occupational exposure limits for this compound have not been established by major regulatory agencies.
| Parameter | Value |
| OSHA PEL (Permissible Exposure Limit) | No data available[1] |
| NIOSH REL (Recommended Exposure Limit) | No data available[1] |
| ACGIH TLV (Threshold Limit Value) | No data available[1] |
In the absence of established exposure limits, it is crucial to minimize exposure through engineering controls, administrative controls, and the consistent use of personal protective equipment.
Handling and Storage Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[1]
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid material.[1][2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][3]
Storage:
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]
-
Incompatibilities: Keep away from sources of ignition and incompatible substances.[1]
Spill and Disposal Plan
Spill Cleanup Protocol:
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment, including respiratory protection, eye protection, gloves, and protective clothing.[1][3]
-
Containment: Prevent further spread of the spill.
-
Cleanup: Carefully sweep or vacuum the spilled solid material. Avoid generating dust. Place the collected material into a suitable and labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for proper disposal.
-
Wash Hands: After cleanup is complete, wash hands thoroughly.
Waste Disposal Plan:
All waste containing this compound must be handled as chemical waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Waste Containers: Place waste material in a clearly labeled, sealed container.
-
Consult Safety Officer: Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] If skin irritation occurs, get medical advice.[1][3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Visual Workflow
The following diagram illustrates the procedural workflow for handling a chemical spill of this compound in a laboratory setting.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
